Pilaren
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
60996-13-6 |
|---|---|
Molecular Formula |
C20H29N3O5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2.C9H13NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h5,7-8,10H,3-4,6H2,1-2H3;2-4,9-13H,5H2,1H3/t8-,10-;9-/m00/s1 |
InChI Key |
AROACZZFSRTWRG-UZMZCMGPSA-N |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=C(C=C1)O)O)O |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CNCC(C1=CC(=C(C=C1)O)O)O |
Other CAS No. |
60996-13-6 |
Synonyms |
Piladren pilaren |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pillar[n]arenes: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pillar[n]arenes, a novel class of macrocyclic host molecules, have rapidly emerged as significant players in the field of supramolecular chemistry since their discovery in 2008. Composed of hydroquinone units linked by methylene bridges at their para-positions, these pillar-shaped structures offer a unique combination of a rigid, electron-rich cavity, facile synthesis, and versatile functionalization. This technical guide provides a comprehensive overview of the core properties of pillar[n]arenes, detailed experimental protocols for their synthesis and characterization, and an in-depth exploration of their burgeoning applications, particularly in drug delivery and biosensing. Quantitative data on their structural and host-guest properties are summarized in structured tables for comparative analysis. Furthermore, key mechanistic pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their function.
Introduction to Pillar[n]arenes
Pillar[n]arenes are a class of macrocyclic compounds consisting of n hydroquinone units linked by methylene bridges at the 2 and 5 positions.[1][2] This linkage pattern results in a highly symmetrical, pillar-shaped architecture with a hydrophobic and electron-rich internal cavity, and two rims that can be readily functionalized.[1][3] The number of hydroquinone units, denoted by n, determines the diameter of the cavity, allowing for size-selective host-guest interactions.[1][4] Pillar[n]arenes with five to fifteen repeating units have been synthesized, with pillar[5]arenes and pillar[6]arenes being the most extensively studied due to their accessible synthesis and distinct host-guest properties.[1][2] Their unique structural features, combining aspects of cyclodextrins, calixarenes, and cucurbiturils, make them highly versatile for a wide range of applications.[1]
Core Properties of Pillar[n]arenes
The physicochemical properties of pillar[n]arenes are central to their function as molecular hosts and building blocks for supramolecular architectures. These properties can be tuned by altering the number of repeating units (n) and by chemical modification of the hydroxyl groups on the rims.
Structural Properties
The defining feature of pillar[n]arenes is their rigid, pillar-like structure. The cavity size is directly proportional to the number of hydroquinone units. This allows for the selective binding of guest molecules that have complementary size and shape.
| Pillar[n]arene | Internal Cavity Diameter (Å) | Reference |
| Pillar[3]arene | ~3.5 | [7] |
| Pillar[5]arene | ~4.7 - 5.0 | [1][7][8] |
| Pillar[6]arene | ~6.7 | [1][9] |
| Pillar[10]arene | ~8.7 | [11] |
| Pillar[11]arene | Forms two cavities | [6][7][9] |
| Pillar[12]arene | Forms two cavities | [6][9] |
| Pillar[9]arene | ~10.1 (to encapsulate C60) | [9][13] |
Table 1: Internal cavity diameters of various pillar[n]arenes.
Host-Guest Properties
The electron-rich cavity of pillar[n]arenes, arising from the numerous benzene rings, enables them to form stable host-guest complexes with a variety of guest molecules, including cationic, electron-deficient, and neutral species.[1] The primary driving forces for complexation are ion-dipole interactions, π-π stacking, C-H···π interactions, and hydrophobic effects.[1][14] The binding affinity can be modulated by the solvent, temperature, and functionalization of the pillar[n]arene host.
| Pillar[n]arene Host | Guest Molecule | Solvent | Association Constant (K_a, M⁻¹) | Reference |
| Per-hydroxylated Pillar[5]arene | Methyl Viologen | Methanol | 1.2 x 10³ | [1] |
| Water-soluble Carboxylated Pillar[5]arene | Paraquat | Water | (8.2 ± 1.7) x 10⁴ | [1] |
| Water-soluble Carboxylated Pillar[5]arene | L-Arginine | Water | > 10³ | [15] |
| Water-soluble Carboxylated Pillar[5]arene | L-Lysine | Water | > 10³ | [15] |
| Water-soluble Pillar[6]arene | Ferrocene derivative | Water | (1.27 ± 0.42) x 10⁵ | [16] |
| Water-soluble Pillar[10]arene | Paraquat | Water | (2.96 ± 0.31) x 10⁹ | [17] |
| Cationic Pillar[6]arene | Insulin | Aqueous Buffer | - | [18] |
| Ethylated Pillar[6]arene | n-Octyltriethyl ammonium hexafluorophosphate | Chloroform-d | 740 ± 86 | [11] |
Table 2: Selected association constants for host-guest complexes of various pillar[n]arenes.
Synthesis and Characterization
One of the key advantages of pillar[n]arenes is their relatively straightforward synthesis, typically achieved through a Friedel-Crafts cyclooligomerization reaction.
General Synthesis Workflow
The synthesis of pillar[n]arenes generally involves the acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde. The choice of solvent and catalyst can influence the yield and the size of the resulting pillar[n]arene.
Detailed Experimental Protocols
This protocol is adapted from the high-yield synthesis reported by Ogoshi et al.[11]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Methanol
-
Boron tribromide (BBr₃)
-
Anhydrous Chloroform
-
0.5 M Hydrochloric acid
-
Acetone
Procedure:
Step 1: Synthesis of Dimethoxypillar[5]arene (DMpillar[5]arene)
-
To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.
-
Cool the mixture in an ice bath and add boron trifluoride diethyl etherate dropwise.
-
Stir the reaction mixture at room temperature for a short period (e.g., 3 minutes).[11]
-
Quench the reaction by adding methanol.
-
Collect the resulting precipitate by filtration and wash with methanol to obtain crude DMpillar[5]arene.
-
Purify the crude product by recrystallization from a mixture of chloroform and acetone.
Step 2: Deprotection to Pillar[5]arene
-
Dissolve the purified DMpillar[5]arene in anhydrous chloroform.
-
Add a solution of boron tribromide in anhydrous chloroform dropwise at 0 °C.
-
Stir the mixture at room temperature for 72 hours.[11]
-
Carefully add water to the reaction mixture to quench the excess BBr₃.
-
Collect the precipitate by filtration, wash with 0.5 M aqueous hydrochloric acid and then with chloroform.
-
Dry the solid to obtain per-hydroxylated pillar[5]arene. Further purification can be achieved by recrystallization from acetone.
This protocol is based on the synthesis of a water-soluble pillar[6]arene reported by Huang and coworkers.[2]
Materials:
-
Per-hydroxylated pillar[6]arene
-
Methyl bromoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid
Procedure:
Step 1: Synthesis of Methoxycarbonylmethoxy-substituted Pillar[6]arene
-
To a solution of per-hydroxylated pillar[6]arene in DMF, add potassium carbonate.
-
Add methyl bromoacetate to the mixture and stir at an elevated temperature (e.g., 80 °C) for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitate by filtration and wash thoroughly with water and methanol.
-
Dry the solid to obtain the methoxycarbonylmethoxy-substituted pillar[6]arene.
Step 2: Hydrolysis to Carboxylated Pillar[6]arene
-
Suspend the ester-functionalized pillar[6]arene in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and reflux the mixture for 24 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the carboxylic acid-substituted pillar[6]arene.
-
To obtain the water-soluble sodium salt (WP6), dissolve the carboxylic acid form in a stoichiometric amount of aqueous sodium hydroxide solution and then lyophilize.
Characterization
The synthesized pillar[n]arenes are typically characterized by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of pillar[n]arenes. The high symmetry of the parent pillar[n]arenes leads to simple spectra. For example, in the ¹H NMR spectrum of dimethoxypillar[5]arene in CDCl₃, characteristic singlets are observed for the aromatic protons, the methylene bridge protons, and the methoxy protons.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry are used to confirm the molecular weight of the synthesized macrocycles.[19][20]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of pillar[n]arenes and their host-guest complexes, revealing details about their conformation and intermolecular interactions.[12][21]
Applications in Drug Development and Research
The unique properties of pillar[n]arenes make them highly promising for various applications in the biomedical field, particularly in drug delivery and biosensing.
Stimuli-Responsive Drug Delivery Systems
Pillar[n]arenes can be functionalized to create amphiphilic molecules that self-assemble into nanostructures like vesicles or micelles in aqueous solution.[5][22][23] These supramolecular assemblies can encapsulate drug molecules and release them in response to specific stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[3][14]
The tumor microenvironment is typically more acidic than normal tissues. This pH difference can be exploited for targeted drug delivery. Water-soluble pillar[n]arenes functionalized with carboxylic acid groups are deprotonated and soluble at physiological pH (7.4), allowing them to form stable drug-loaded vesicles. In the acidic environment of a tumor (pH < 6.8), the carboxylate groups become protonated, leading to the disassembly of the vesicles and the release of the encapsulated drug.[5][16][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pillar[5]- and pillar[6]arene-based supramolecular assemblies built by using their cavity-size-dependent host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the bioapplications of ionic pillararenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00458B [pubs.rsc.org]
- 6. Pillar[n]arenes (n = 8–10) with two cavities: synthesis, structures and complexing properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The high yielding synthesis of pillar[5]arenes under Friedel-Crafts conditions explained by dynamic covalent bond formation. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of 1, 4-Bis (n-propoxy) pillar [7] arene and its host-guest chemistry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Water-soluble pillar[7]arene: synthesis, pH-controlled complexation with paraquat, and application in constructing supramolecular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. Molecular Recognition of Methylated Amino Acids and Peptides by Pillar[6]MaxQ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 23. Frontiers | A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity [frontiersin.org]
- 24. Amino acid recognition by fine tuning the association constants: tailored naphthalimides in pillar[5]arene-based indicator displacement assays - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15003A [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Pillar[n]arenes
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a novel class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization.[1][2] First reported in 2008, these versatile macrocycles are composed of hydroquinone units linked by methylene bridges at their para-positions.[2][3] Their rigid and symmetrical structure, along with the ability to form stable host-guest complexes, makes them promising candidates for a wide range of applications, including drug delivery, sensing, and materials science.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of pillar[n]arenes, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Synthesis of Pillar[n]arenes
The synthesis of pillar[n]arenes is typically achieved through a Friedel-Crafts cyclooligomerization reaction.[5] The choice of monomers, catalysts, and reaction conditions plays a crucial role in determining the size (n) and yield of the resulting pillar[n]arene. While pillar[6]arenes are the most readily accessible, methods for the selective synthesis of pillar[7]arenes and larger homologues have also been developed.[7][8]
Synthesis of Pillar[6]arenes
Pillar[6]arenes are often the thermodynamic product in many synthetic procedures.[7] A common and high-yield synthesis involves the condensation of 1,4-dimethoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of Dimethoxypillar[6]arene (DMpillar[6]arene) [1]
-
Reagents:
-
1,4-Dimethoxybenzene (1.38 g, 10 mmol)
-
Paraformaldehyde (0.93 g, 30 mmol)
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) (1.25 mL, 10 mmol)
-
1,2-Dichloroethane (20 mL)
-
Methanol
-
Chloroform
-
Acetone
-
-
Procedure:
-
To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.
-
Add boron trifluoride diethyl etherate to the solution.
-
Stir the mixture at 30 °C for 30 minutes. The reaction is typically complete within 3 minutes.[1]
-
Quench the reaction by adding methanol to the mixture, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with methanol.
-
To remove any insoluble impurities, dissolve the crude product in chloroform and filter.
-
The filtrate containing the product is then concentrated.
-
For further purification, recrystallize the crude product from a chloroform/acetone (1:1 v/v) mixture to yield crystalline DMpillar[6]arene.[1]
-
Experimental Protocol: Deprotection to Pillar[6]arene [1]
-
Reagents:
-
DMpillar[6]arene (2.00 g, 2.67 mmol)
-
Anhydrous Chloroform (150 mL)
-
Boron tribromide (BBr₃) (13.6 g, 54.3 mmol)
-
Water
-
-
Procedure:
-
Dissolve DMpillar[6]arene in anhydrous chloroform.
-
Add boron tribromide to the solution.
-
Stir the mixture at 25 °C for 72 hours.
-
Carefully add water to quench the reaction.
-
The product, pillar[6]arene, can be isolated and purified by standard procedures. It is important to handle pillar[6]arene under an inert atmosphere (e.g., nitrogen) as it is susceptible to oxidation.[1]
-
Synthesis of Pillar[7]arenes
The synthesis of pillar[7]arenes often requires specific conditions to favor the formation of the larger macrocycle over the more common pillar[6]arene.[6] This can be achieved through the use of bulky solvents that act as templates or by employing solvent-free methods.[6][8]
Experimental Protocol: Synthesis of Ethoxypillar[7]arene [6]
-
Reagents:
-
1,4-Diethoxybenzene (40.00 g, 0.24 mol)
-
Paraformaldehyde (14.38 g, 0.48 mol)
-
Chlorocyclohexane (1.0 L)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform
-
Acetone
-
-
Procedure:
-
In a three-necked round-bottomed flask equipped with an overhead stirrer and an argon inlet, charge 1,4-diethoxybenzene and paraformaldehyde.
-
Agitate the solids for 5 minutes under an argon flow.
-
Add chlorocyclohexane to the reaction vessel and mix the resulting suspension for 10 minutes.
-
Add boron trifluoride diethyl etherate to initiate the reaction.
-
After the reaction is complete, the crude product is worked up and purified by recrystallization from a chloroform/acetone mixture. The product is collected by suction filtration and dried under vacuum.[6]
-
Experimental Protocol: Solvent-Free Synthesis of Per-alkylated Pillar[7]arenes [8]
-
Reagents:
-
1,4-Dialkoxybenzene (5 mmol)
-
Paraformaldehyde (0.46 g, 15 mmol)
-
98% Sulfuric Acid (H₂SO₄) (30 µL, 10 mol%)
-
Ethyl alcohol
-
Water
-
-
Procedure:
-
In a mortar and pestle, grind a mixture of the 1,4-dialkoxybenzene, paraformaldehyde, and sulfuric acid at room temperature.
-
Continue grinding for 10 minutes until a deep green gummy mass is formed.
-
Add 10 mL of ethyl alcohol and 0.5 mL of water to the crude product.
-
The resulting precipitate is collected by filtration and washed several times with ethyl alcohol to obtain the pure per-alkylated pillar[7]arene. This method avoids the need for column chromatography.[8]
-
Summary of Synthetic Conditions for Pillar[n]arenes
| Pillar[n]arene | Monomer | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMpillar[6]arene | 1,4-Dimethoxybenzene | BF₃·OEt₂ | 1,2-Dichloroethane | 30 | 30 min | 71 | [1] |
| Pillar[6]arene | DMpillar[6]arene | BBr₃ | Anhydrous Chloroform | 25 | 72 h | Quantitative | [1] |
| Ethoxypillar[7]arene | 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | Room Temp. | - | 45 | [6] |
| Per-ethoxypillar[7]arene | 1,4-Diethoxybenzene | H₂SO₄ | Solvent-free | Room Temp. | 10 min | 84 | [8] |
| Pillar[7]arene (cation templated) | 1,4-Dialkoxybenzene | FeCl₃ | Dichloromethane | 25 | 2 min | up to 38 | [9][10] |
Functionalization of Pillar[n]arenes
A key advantage of pillar[n]arenes is the ease with which their rims can be functionalized, allowing for the tuning of their solubility, host-guest properties, and self-assembly behavior.[3][7] Functionalization can be achieved either by modifying the pre-formed macrocycle or by co-cyclization of functionalized monomers.
Post-Cyclization Functionalization
The hydroxyl groups of pillar[n]arenes are readily modified through various organic reactions, with etherification being a common and straightforward method.[7]
Experimental Protocol: Per-etherification of Pillar[6]arene
-
Reagents:
-
Pillar[6]arene
-
Alkyl halide (e.g., ethyl iodide)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a solution of pillar[6]arene in an anhydrous solvent under an inert atmosphere, add the base.
-
Stir the mixture for a designated period to deprotonate the hydroxyl groups.
-
Add the alkyl halide and allow the reaction to proceed, often with heating, until completion.
-
After cooling, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
-
Co-cyclization of Functionalized Monomers
Introducing functionality prior to cyclization allows for the synthesis of pillar[n]arenes with specific substitution patterns that may be difficult to achieve through post-functionalization.
Logical Workflow for Pillar[n]arene Synthesis and Functionalization
Caption: Workflow for the synthesis and subsequent functionalization of pillar[n]arenes.
Characterization of Pillar[n]arenes
A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of synthesized pillar[n]arenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of pillar[n]arenes in solution and in the solid state.[11]
-
¹H NMR: Provides information about the proton environment. The spectra of pillar[n]arenes are typically simple due to their high symmetry. For example, in the ¹H NMR spectrum of DMpillar[6]arene in CDCl₃, the aromatic protons appear as a singlet around 6.77 ppm, the methylene bridge protons as a singlet around 3.77 ppm, and the methoxy protons as a singlet around 3.65 ppm.[12]
-
¹³C NMR: Confirms the carbon framework of the macrocycle.
-
Solid-State NMR: Probes the dynamics and conformational behavior of pillar[n]arenes in the crystalline state.[11] Variable-temperature solid-state NMR experiments can provide insights into the flexibility of the macrocyclic framework.[11]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Solution-State NMR:
-
Solid-State NMR:
-
Pack the microcrystalline pillar[n]arene sample into a zirconia rotor (e.g., 1.3 mm or 3.2 mm).
-
Acquire spectra using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS). Experiments are often performed at various temperatures to study dynamic processes.[11]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized pillar[n]arenes and to confirm their composition.
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing pillar[n]arenes, often revealing the molecular ion peak.[14]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Another soft ionization technique that is effective for the analysis of macrocyclic compounds.[12]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the pillar[n]arene in a suitable solvent (e.g., methanol, chloroform). For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.
-
Analysis: Acquire the mass spectrum in the appropriate mass range. The observed molecular ion peak should correspond to the calculated molecular weight of the target pillar[n]arene.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of pillar[n]arenes in the solid state, including their conformation, cavity size, and packing arrangement.[1][15] It is also invaluable for characterizing host-guest inclusion complexes.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pillar[n]arene suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., pillar[6]arene from acetone).[1]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or room temperature).
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain the final structural model and crystallographic data.
Workflow for Pillar[n]arene Characterization
Caption: A typical workflow for the characterization of newly synthesized pillar[n]arenes.
Conclusion
Pillar[n]arenes represent a significant addition to the field of supramolecular chemistry, offering a unique combination of structural rigidity, synthetic accessibility, and functional versatility. This guide has provided an in-depth overview of the key synthetic methodologies and characterization techniques for these fascinating macrocycles. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers engaged in the synthesis, study, and application of pillar[n]arenes, particularly in the context of drug development and materials science. As research in this area continues to expand, the development of new synthetic strategies and a deeper understanding of their structure-property relationships will undoubtedly unlock even more exciting applications for pillar[n]arenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. iris.unive.it [iris.unive.it]
- 11. Dynamics in Flexible Pillar[n]arenes Probed by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Supramolecular Amphiphiles Based on Pillar[5]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Dawn of a New Macrocycle: A Technical Guide to the Discovery and Core Principles of Pillar[n]arenes
An in-depth exploration of the synthesis, properties, and foundational applications of pillar[n]arene macrocycles for researchers, scientists, and drug development professionals.
Introduction
In 2008, a new class of macrocyclic hosts, termed "pillar[n]arenes," was introduced to the scientific community by Tomoki Ogoshi and his colleagues.[1][2][3] This discovery marked a significant advancement in supramolecular chemistry, providing a novel scaffold with a unique pillar-shaped architecture composed of hydroquinone units linked by methylene bridges at their para-positions.[4][5] Their facile synthesis, rigid and symmetrical structure, electron-rich cavity, and versatile functionalization potential have established pillar[n]arenes as key players in host-guest chemistry and have opened up a wide array of applications, particularly in the realm of drug delivery and materials science.[6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of pillar[n]arenes, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks underpinning their application.
The Serendipitous Discovery
The discovery of pillar[n]arenes was a result of serendipity while preparing phenol-paraformaldehyde resins.[2] The condensation of 1,4-dimethoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst unexpectedly yielded a novel, pillar-shaped macrocycle, which was named dimethoxypillar[7]arene.[1][3] Subsequent deprotection of the methoxy groups afforded the parent pillar[7]arene.[1] This initial breakthrough has since led to the synthesis of a variety of pillar[n]arene homologs, with n ranging from 5 to 15.[4]
Synthesis of Pillar[n]arenes
The synthesis of pillar[n]arenes is typically a one-pot reaction, which is a significant advantage over other macrocycles that often require multi-step synthetic routes.[6] The most common methods involve the condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde in the presence of an acid catalyst. The choice of solvent and catalyst can selectively influence the size of the resulting pillar[n]arene.[9][10]
General Synthesis Workflow
Quantitative Data on Pillar[n]arene Synthesis
The yield of pillar[n]arene synthesis is highly dependent on the reaction conditions. The following tables summarize the yields for the synthesis of pillar[7]arene and pillar[8]arene under various reported conditions.
Table 1: Synthesis of Pillar[7]arenes
| Monomer | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1,4-Dimethoxybenzene | BF₃·OEt₂ | 1,2-Dichloroethane | 30 min | 71 | [11] |
| 1,4-Diethoxybenzene | FeCl₃ | Dichloromethane | - | 35 | [12] |
| 1,4-Dimethoxybenzene | Methanesulfonic acid | Dichloromethane | - | High | [9][10] |
Table 2: Synthesis of Pillar[8]arenes
| Monomer | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1,4-Diethoxybenzene | FeCl₃ | Chloroform | - | 53 | [12] |
| 1,4-Dialkoxybenzene | Methanesulfonic acid | Chloroform | - | High | [9][10] |
| 1,4-Dialkoxybenzene | H₂SO₄ | (Solvent-free) | 10 min | up to 85 | [6] |
| 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | - | High | [3] |
Experimental Protocols
Synthesis of Dimethoxypillar[7]arene
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
To a solution of 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 1,2-dichloroethane (20 mL), add paraformaldehyde (0.93 g, 30 mmol).
-
Add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) to the solution.
-
Stir the mixture at 30 °C for 30 minutes.
-
Pour the solution into methanol to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the obtained solid from a 1:1 (v/v) mixture of chloroform and acetone to yield dimethoxypillar[7]arene as a white solid (Yield: 71%).[11]
Synthesis of Pillar[7]arene (Deprotection)
Materials:
-
Dimethoxypillar[7]arene
-
Boron tribromide (BBr₃)
-
Anhydrous chloroform
-
Water
-
0.5 M Aqueous hydrochloric acid
Procedure:
-
To a solution of dimethoxypillar[7]arene (2.00 g, 2.67 mmol) in anhydrous chloroform (150 mL), add boron tribromide (13.6 g, 54.3 mmol).
-
Stir the mixture at 25 °C for 72 hours.
-
Add water to the mixture.
-
Collect the resulting precipitate and wash with 0.5 M aqueous hydrochloric acid and chloroform to give pillar[7]arene quantitatively.
-
For further purification, recrystallize the solid from acetone.
Synthesis of Ethoxypillar[8]arene
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chlorocyclohexane
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Chloroform
-
Acetone
Procedure:
-
In a three-necked round-bottomed flask flushed with argon, add 1,4-diethoxybenzene (25 g) and paraformaldehyde (9 g).
-
Add chlorocyclohexane (625 mL) and stir the mixture.
-
Add boron trifluoride diethyl etherate and stir at room temperature for 1.5 hours. The reaction mixture will turn dark green.
-
Quench the reaction by adding ethanol (300 mL).
-
Filter the mixture and wash the residue with DCM.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a mixture of chloroform and acetone to obtain ethoxypillar[8]arene.
Structural and Host-Guest Properties
Pillar[n]arenes possess a unique pillar-shaped structure with an electron-rich cavity, making them excellent hosts for a variety of guest molecules.[4][5] The cavity size is dependent on the number of hydroquinone units (n).
Table 3: Cavity Sizes of Pillar[n]arenes
| Pillar[n]arene | Cavity Diameter (Å) | Reference |
| Pillar[7]arene | ~4.7 - 5.0 | [12] |
| Pillar[8]arene | ~6.7 - 7.5 | [3] |
The host-guest chemistry of pillar[n]arenes is a cornerstone of their application. They can encapsulate a wide range of guests, including neutral molecules and cations, driven by various non-covalent interactions such as C-H···π, hydrogen bonding, and electrostatic interactions.[13]
Table 4: Selected Host-Guest Association Constants (Kₐ) for Pillar[n]arenes
| Host | Guest | Solvent | Kₐ (M⁻¹) | Reference |
| Per-ethylated pillar[7]arene | 1,4-Dicyanobutane | Chloroform-d | (1.5 ± 0.3) × 10⁴ | [6] |
| Pillar[7]arene | Acetylcholine | D₂O | (5.05 ± 0.13) × 10⁴ | [14] |
| Water-soluble pillar[8]arene | ATP | Aqueous solution | (5.67 ± 0.31) × 10⁵ | [7] |
| Carboxylated pillar[8]arene | Methyl Viologen | Water | (1.02 ± 0.10) × 10⁸ |
Functionalization of Pillar[n]arenes
The hydroxyl groups on the rims of pillar[n]arenes provide reactive sites for a wide range of chemical modifications.[6][14] This facile functionalization allows for the tuning of their solubility, host-guest properties, and the introduction of specific functionalities for targeted applications, such as drug delivery.[7][8][15]
Logical Flow of Pillar[n]arene Functionalization for Drug Delivery
Applications in Drug Delivery
The unique properties of pillar[n]arenes make them highly promising candidates for the development of advanced drug delivery systems.[16][17][18] Their ability to encapsulate drug molecules within their cavity can enhance drug solubility, stability, and bioavailability.[15][19] Furthermore, functionalized pillar[n]arenes can be designed to release their cargo in response to specific stimuli present in the tumor microenvironment, such as low pH or high redox potential, leading to targeted drug delivery and reduced side effects.[7][8]
While the direct interaction of pillar[n]arenes with specific signaling pathways is an emerging area of research, their primary role in drug delivery is as a carrier to deliver therapeutic agents that have known mechanisms of action. For instance, pillar[n]arene-based systems can be used to deliver drugs that target key signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways.
Conceptual Workflow for Pillar[n]arene-based Drug Delivery Targeting a Signaling Pathway
Conclusion
The discovery of pillar[n]arenes has significantly enriched the field of supramolecular chemistry. Their unique structural features, straightforward synthesis, and amenability to functionalization have paved the way for a multitude of applications. For researchers and professionals in drug development, pillar[n]arenes offer a versatile and powerful platform for the design of sophisticated and effective drug delivery systems. As research continues to unravel the full potential of these fascinating macrocycles, we can anticipate further innovations and breakthroughs in targeted therapies and advanced materials.
References
- 1. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property [pubmed.ncbi.nlm.nih.gov]
- 2. Tomoki Ogoshi – WPI Nano Life Science Institute, Kanazawa University [nanolsi.kanazawa-u.ac.jp]
- 3. scispace.com [scispace.com]
- 4. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 9. Highly Selective Synthesis of Pillar[ n]arene ( n = 5, 6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Insight on Pillararene-Functionalized Mesoporous Silica Nanoparticles for Targeted Drug Delivery and Theranostics in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Stimuli-Responsive Amphiphilic Pillar[n]arene Nanovesicles for Targeted Delivery of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of pillar[n]arene host-guest interactions
A Comprehensive Technical Guide to the Mechanism of Pillar[n]arene Host-Guest Interactions
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a novel class of macrocyclic hosts discovered in 2008, have rapidly emerged as significant players in supramolecular chemistry due to their unique pillar-shaped architecture, facile synthesis, and versatile host-guest properties.[1][2] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules possess a symmetrical and rigid structure with an electron-rich cavity, making them ideal candidates for encapsulating a diverse range of guest molecules.[2][3] This technical guide provides an in-depth exploration of the mechanisms governing pillar[n]arene host-guest interactions, with a focus on quantitative data, experimental methodologies, and the underlying physicochemical principles. This information is particularly pertinent for applications in drug delivery, sensing, and materials science.[4][5]
Core Principles of Host-Guest Interactions
The formation of a host-guest complex between a pillar[n]arene and a guest molecule is a dynamic and reversible process driven by a combination of non-covalent interactions. The stability and selectivity of these complexes are dictated by a delicate balance of several key forces:
-
Hydrophobic Interactions: In aqueous media, the hydrophobic cavity of water-soluble pillar[n]arenes provides a favorable environment for nonpolar guest molecules or moieties, driving their encapsulation to minimize contact with water.[4][6] This effect is a significant contributor to the overall binding affinity.
-
Electrostatic Interactions: The electron-rich cavity of pillar[n]arenes, stemming from the alkoxybenzene units, creates a negative electrostatic potential, leading to strong interactions with cationic or electron-deficient guests.[7][8] Furthermore, functionalization of the pillar[n]arene rims with charged groups (e.g., carboxylates or ammonium ions) can lead to powerful electrostatic attractions or repulsions with appropriately charged guests.[1][6]
-
C-H···π Interactions: The interaction between the C-H bonds of a guest molecule and the π-electron clouds of the aromatic rings of the pillar[n]arene host is a crucial stabilizing force. This is particularly important for the inclusion of alkyl chains and other aliphatic moieties.
-
Charge-Transfer Interactions: Pillar[n]arenes, being composed of electron-donating dialkoxybenzene units, can form charge-transfer complexes with electron-accepting guest molecules.[1] This interaction contributes to the binding of guests such as viologen derivatives.[8]
-
Steric Factors: The size and shape of both the pillar[n]arene cavity and the guest molecule are critical for stable complex formation. A high degree of complementarity between the host and guest is essential for effective binding. Pillar[9]arenes, with a cavity diameter of approximately 5 Å, are well-suited for linear alkanes and small aromatic molecules, while the larger pillar[7]arenes (around 7.5 Å cavity diameter) can accommodate bulkier guests.[3][8]
-
Solvent Effects: The solvent plays a crucial role in modulating host-guest interactions. Polar solvents can compete for binding sites and solvate both the host and guest, potentially weakening the complex. Conversely, nonpolar solvents can enhance interactions driven by electrostatic and charge-transfer forces.[7]
Quantitative Analysis of Host-Guest Binding
The strength of the interaction between a pillar[n]arene host and a guest molecule is quantified by the association constant (K_a). A higher K_a value indicates a more stable complex. The thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), provide further insight into the driving forces of complexation. These parameters are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).
Table 1: Association Constants (K_a) for Selected Pillar[9]arene Host-Guest Complexes
| Host | Guest | Solvent | K_a (M⁻¹) | Reference |
| Per-hydroxylated pillar[9]arene | Paraquat | Methanol | 1.2 x 10³ | [1] |
| Water-soluble carboxylated pillar[9]arene | Paraquat | Water | (8.2 ± 1.7) x 10⁴ | [1] |
| Water-soluble carboxylated pillar[9]arene | Arginine | Water | > 10⁴ | [1] |
| Water-soluble carboxylated pillar[9]arene | Lysine | Water | > 10⁴ | [1] |
| Water-soluble pillar[9]arene | 1,4-Bis(pyridinium)butane derivatives | Water | > 10⁴ | [1] |
Table 2: Thermodynamic Parameters for Selected Pillar[7]arene Host-Guest Complexes
| Host | Guest | Solvent | K_a (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Water-soluble pillar[7]arene (WP6) | Various hydrophobic cations | Phosphate buffered saline | 10⁴ - 10⁹ | Favorable | - | [9] |
| Per-hydroxylated pillar[7]arene | N,N'-dimethyl-4,4'-bipyridinium | - | 3.35 x 10⁴ | - | - | [1] |
| Cationic water-soluble pillar[4]arene | Sodium pyren-1-olate | Water | (1.28 ± 0.19) x 10⁴ | < 0 | > 0 | [10] |
Experimental Protocols for Studying Host-Guest Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the formation of host-guest complexes and determining their stoichiometry and association constants. Changes in the chemical shifts of the host and/or guest protons upon complexation provide direct evidence of their interaction.
Detailed Methodology:
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the host molecule and varying concentrations of the guest molecule in a suitable deuterated solvent.
-
¹H NMR Titration: Acquire ¹H NMR spectra for each solution. The chemical shift changes of specific protons on the host or guest are monitored as a function of the guest concentration.
-
Data Analysis: The association constant (K_a) can be calculated by fitting the titration data to a suitable binding isotherm (e.g., 1:1, 1:2, or 2:1 binding models) using non-linear regression analysis.
-
2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons in the host-guest complex, providing information about the geometry of the complex.
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. It allows for the simultaneous determination of the association constant (K_a), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The host solution is placed in the sample cell, and the guest solution is loaded into the titration syringe.
-
Titration: The guest solution is injected into the host solution in a series of small aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n).[11]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions when the guest molecule is fluorescent. Changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime of the guest upon complexation with the host can be used to determine the binding affinity.
Detailed Methodology:
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the fluorescent guest and varying concentrations of the host.
-
Fluorescence Titration: Measure the fluorescence spectrum of each solution.
-
Data Analysis: The changes in fluorescence intensity at a specific wavelength are plotted against the host concentration. The association constant (K_a) is then determined by fitting this data to a binding isotherm.
Visualizing Host-Guest Interactions and Experimental Workflows
Signaling Pathways and Logical Relationships
The formation of a pillar[n]arene host-guest complex is a multi-step process influenced by several factors. The following diagram illustrates the key components and their relationships.
Caption: Formation of a pillar[n]arene host-guest complex.
The following diagram illustrates a typical experimental workflow for characterizing pillar[n]arene host-guest interactions.
Caption: Experimental workflow for studying host-guest interactions.
Applications in Drug Development
The ability of pillar[n]arenes to encapsulate drug molecules has significant implications for drug delivery and development.[4][12][13] By forming host-guest complexes, pillar[n]arenes can:
-
Enhance Drug Solubility: Encapsulating poorly water-soluble drugs within the cavity of a water-soluble pillar[n]arene can significantly improve their bioavailability.[6]
-
Improve Drug Stability: Complexation can protect sensitive drug molecules from degradation in biological environments.
-
Enable Controlled Release: The release of a drug from a pillar[n]arene host can be triggered by specific stimuli such as changes in pH, temperature, or the presence of a competitive guest.[14]
-
Facilitate Targeted Delivery: By functionalizing the exterior of the pillar[n]arene with targeting ligands, the drug-loaded macrocycle can be directed to specific cells or tissues.
Conclusion
Pillar[n]arene host-guest chemistry is a rapidly evolving field with immense potential. The unique structural features of these macrocycles give rise to a rich and tunable set of non-covalent interactions that govern their binding behavior. A thorough understanding of the mechanisms of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of novel supramolecular systems for a wide range of applications, from advanced materials to innovative therapeutics. The continued exploration of pillar[n]arene host-guest chemistry promises to unlock new frontiers in molecular recognition and functional supramolecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. supradrug.com [supradrug.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Applications of Pillararene-Inspired Water-Soluble Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Pillar[n]arene Derivatives and Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pillar[n]arenes are a class of macrocyclic host molecules first reported in 2008, composed of hydroquinone units linked by methylene bridges at their para-positions.[1] Their unique pillar-shaped, symmetrical architecture, electron-rich cavity, and facile functionalization have established them as key players in supramolecular chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, functionalization, and application of pillar[n]arene derivatives, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in chemistry and drug development.
The rigid and symmetric structure of pillar[n]arenes, particularly pillar[3]arenes and pillar[4]arenes, provides a versatile scaffold for the development of complex supramolecular systems.[5] The ability to introduce a wide variety of functional groups onto the pillar[n]arene core allows for the fine-tuning of their solubility, host-guest binding properties, and overall function, making them highly attractive for applications in drug delivery, sensing, and catalysis.[6][7][8]
Synthesis and Functionalization Strategies
The synthesis of pillar[n]arenes is primarily achieved through a Friedel-Crafts cyclooligomerization of 1,4-dialkoxybenzenes and paraformaldehyde.[1] The selectivity for a particular ring size, typically n=5 or 6, can be controlled by the choice of solvent and catalyst.[9] Following the synthesis of the parent pillar[n]arene, a diverse array of functionalization strategies can be employed to introduce desired chemical moieties.
Key Functionalization Approaches:
-
Per-functionalization: This strategy involves the modification of all alkoxy groups on both rims of the pillar[n]arene. A common approach is the deprotection of the alkoxy groups to yield per-hydroxylated pillar[n]arenes, which serve as versatile intermediates for further modifications through reactions like etherification.[1]
-
Mono- and Di-functionalization: The selective introduction of one or two functional groups is crucial for creating asymmetrically functionalized pillar[n]arenes. This can be achieved through controlled deprotection of the parent macrocycle or through co-cyclization of different monomers.[10][11]
-
Rim Differentiation: This advanced strategy allows for the creation of pillar[n]arenes with different functionalities on the upper and lower rims, opening up possibilities for more complex and targeted molecular recognition systems.[12]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for the functionalization of pillar[n]arenes, enabling the efficient and specific attachment of a wide range of molecules.[13][14]
Below is a logical workflow for the general synthesis and functionalization of pillar[n]arenes.
Caption: General workflow for the synthesis and functionalization of pillar[n]arenes.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis, functionalization, and host-guest properties of selected pillar[n]arene derivatives.
Table 1: Synthesis and Functionalization Reaction Yields
| Reaction | Pillar[n]arene Derivative | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Synthesis of Pillar[3]arene | Per-ethyl-pillar[3]arene | FeCl₃ | Dichloroethane | 35 | [15] |
| Synthesis of Pillar[4]arene | Per-ethyl-pillar[4]arene | FeCl₃ | Dichloroethane | 53 | [15] |
| Co-oligomerization | Copillar[3]arene (4:1 DMB:DBB) | BF₃·O(C₂H₅)₂ | 1,2-Dichloroethane | 16 | [11] |
| Monofunctionalization (Deprotection) | Monohydroxy-per-methoxy-pillar[3]arene | BBr₃ | Dichloromethane | - | [10] |
| Tetra-functionalization | Symmetrically Tetra-functionalized Pillar[4]arene | Fragment Coupling | - | - | [16] |
DMB: 1,4-dimethoxybenzene; DBB: 1,4-dibutoxybenzene
Table 2: Host-Guest Binding Constants (Kₐ)
| Host Pillar[n]arene | Guest Molecule | Solvent | Kₐ (M⁻¹) | Reference |
| Per-hydroxylated pillar[3]arene (H5.1) | Viologen (G5.1) | Acetone-d₆ | (1.2 ± 0.1) x 10⁴ | [6] |
| Per-hydroxylated pillar[3]arene (H5.1) | Pyridinium (G5.2) | Acetone-d₆ | (1.2 ± 0.1) x 10³ | [6] |
| Per-ethyl-pillar[3]arene (H5.3) | 1,4-Dicyanobutane (G5.29) | Chloroform-d | (2.0 ± 0.1) x 10³ | [6] |
| Water-soluble pillar[4]arene (WP6) | Hemin | Water | - | [17] |
| Ammonium-pillar[4]arene (AP6) | Adenosine-5'-triphosphate (ATP) | Water | 5.67 ± 0.31 × 10⁵ | [18] |
Key Experimental Protocols
Protocol 1: Synthesis of Ethoxypillar[4]arene
This protocol describes a chromatography-free synthesis of ethoxypillar[4]arene, a key intermediate for water-soluble derivatives.[3]
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Chlorocyclohexane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethanol
-
Dichloromethane
Procedure:
-
Flush a reaction vessel with argon for 10 minutes.
-
Charge the vessel with 1,4-diethoxybenzene (1.0 equiv) and paraformaldehyde (2.0 equiv) and agitate for 5 minutes under argon.
-
Add chlorocyclohexane to the vessel and mix the resulting suspension for 10 minutes.
-
While stirring, add BF₃·OEt₂ (1.3 equiv) in a continuous stream.
-
Allow the reaction mixture to stir and cool for 1.5 hours.
-
Quench the reaction by adding ethanol.
-
Collect the resulting precipitate by suction filtration and wash sequentially with ethanol and dichloromethane.
-
The crude product is purified by washing with hot ethanol to yield pure ethoxypillar[4]arene.
Protocol 2: Synthesis of a Water-Soluble Carboxylated Pillar[4]arene (WP6)
This protocol outlines the synthesis of a water-soluble pillar[4]arene by introducing carboxylate groups.[4][15]
Materials:
-
Per-hydroxylated pillar[4]arene
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetone
-
Sodium hydroxide
-
Water
Procedure:
-
Etherification: To a solution of per-hydroxylated pillar[4]arene in acetone, add ethyl bromoacetate and potassium carbonate. Reflux the mixture to obtain the methoxycarbonylmethoxy-substituted pillar[4]arene.
-
Hydrolysis: Hydrolyze the ester groups of the product from step 1 under basic conditions (e.g., using NaOH in a water/THF mixture) to yield the carboxylic acid-substituted pillar[4]arene.
-
Solubilization: Treat the carboxylic acid-substituted pillar[4]arene with one equivalent of sodium hydroxide in aqueous solution to obtain the water-soluble pillar[4]arene (WP6).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Pillar[n]arene Scaffold
This protocol provides a general procedure for the "click" functionalization of an azide-modified pillar[n]arene with an alkyne-containing molecule.[19][20]
Materials:
-
Azide-functionalized pillar[n]arene
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolve the azide-functionalized pillar[n]arene and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ and the copper-stabilizing ligand in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture containing the pillar[n]arene and alkyne.
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Purify the resulting triazole-functionalized pillar[n]arene derivative using appropriate chromatographic techniques.
Applications in Sensing and Drug Delivery
The unique host-guest properties and the ability to introduce specific functionalities make pillar[n]arenes highly promising for applications in the biomedical field.
Pillar[n]arene-Based Fluorescent Sensors
Functionalized pillar[n]arenes can be designed to act as highly selective and sensitive fluorescent sensors. The binding of a specific analyte within the pillar[n]arene cavity can induce a change in the fluorescence properties of an attached fluorophore, leading to a detectable signal.
The following diagram illustrates the working principle of a pillar[n]arene-based fluorescent indicator displacement assay (F-IDA) for the detection of ATP.[21]
Caption: Workflow of a pillar[4]arene-based fluorescent sensor for ATP detection.
Pillar[n]arene-Based Drug Delivery Systems
Water-soluble pillar[n]arenes can encapsulate hydrophobic drug molecules within their cavity, enhancing their solubility and stability in aqueous environments.[18] Furthermore, the surface of the pillar[n]arene can be functionalized with targeting ligands to achieve site-specific drug delivery. The release of the drug can be triggered by external stimuli such as changes in pH or the presence of specific biomolecules.[7][22]
The diagram below depicts a schematic of a pillar[4]arene-based drug delivery system where drug release is triggered by ATP, which is present in higher concentrations in the tumor microenvironment.[18]
Caption: Mechanism of an ATP-triggered pillar[4]arene-based drug delivery system.
Conclusion
Pillar[n]arenes represent a highly versatile and promising class of macrocyclic hosts. The continuous development of novel synthetic and functionalization methodologies is expanding their potential applications in diverse scientific fields. For researchers in drug development and related disciplines, the ability to precisely tailor the structure and properties of pillar[n]arene derivatives offers exciting opportunities for the creation of advanced drug delivery vehicles, sensitive diagnostic tools, and novel therapeutic agents. This guide provides a foundational understanding of the core principles and techniques in pillar[n]arene chemistry, serving as a valuable resource for further exploration and innovation in this dynamic area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functionalized water-soluble sulfo-pillar[6]arene analogs for binding pharmaceuticals [dspace.library.uvic.ca]
- 4. supradrug.com [supradrug.com]
- 5. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 6. books.rsc.org [books.rsc.org]
- 7. The design strategy for pillararene based active targeted drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Monofunctionalized pillar[5]arenes: synthesis and supramolecular structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Supramolecular chemistry of pillar[n]arenes functionalised by a copper(i)-catalysed alkyne–azide cycloaddition “click” reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Symmetrically Tetra-functionalized Pillar[6]arenes Prepared by Fragment Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A water-soluble cationic [2]biphenyl-extended pillar[6]arene: synthesis, host–guest interaction with hemin and application in chemodynamic/photodynamic cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. glenresearch.com [glenresearch.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Basic principles of pillar[n]arene self-assembly
An In-depth Technical Guide to the Core Principles of Pillar[n]arene Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pillar[n]arenes, a novel class of macrocycles first discovered in 2008, are composed of hydroquinone units linked by methylene bridges at their para-positions.[1] Their unique pillar-shaped, symmetrical architecture, electron-rich cavities, and the ease with which their rims can be functionalized have established them as versatile building blocks in supramolecular chemistry.[1][2][3] This guide delves into the fundamental principles governing their self-assembly, a process driven by a range of non-covalent interactions that leads to the formation of ordered supramolecular structures. Understanding these core principles is critical for designing and fabricating advanced functional materials for applications in drug delivery, sensing, catalysis, and beyond.[4][5][6]
Core Principles of Pillar[n]arene Self-Assembly
The self-assembly of pillar[n]arenes is a spontaneous process where molecules organize into well-defined structures.[5] This phenomenon is governed by the interplay of the macrocycle's intrinsic structural features and a variety of non-covalent interactions.
Structural Characteristics
Pillar[n]arenes possess a unique columnar or pillar-shaped structure with a rigid, electron-rich cavity and two distinct, easily modifiable rims.[2][7][8] The cavity size is determined by the number of hydroquinone units (n), with pillar[9]arenes and pillar[10]arenes being the most studied.[11] The cavity of a pillar[9]arene is approximately 4.7 Å, while a pillar[10]arene has a larger cavity of about 7.5 Å.[4][11] This defined and tunable cavity size is crucial for selective guest recognition.[12] The electron-rich nature of the cavity, arising from the π-systems of the hydroquinone units, allows for favorable interactions with electron-deficient guest molecules.[9][13]
Driving Forces of Self-Assembly
The formation of pillar[n]arene-based supramolecular structures is driven by a combination of weak, non-covalent interactions.[13] These interactions, while individually weak, collectively provide the thermodynamic impetus for assembly.
-
Host-Guest Interactions: This is a primary driving force, where the pillar[n]arene cavity encapsulates a guest molecule.[14] The selection of the guest is highly dependent on the size, shape, and electronic properties of both the host and guest.[15] These interactions can be tuned by modifying the functional groups on the pillar[n]arene rims.[5]
-
π-π Stacking: The aromatic hydroquinone units of pillar[n]arenes can engage in π-π stacking interactions with other aromatic systems, including other pillar[n]arenes or guest molecules.[11]
-
C-H···π Interactions: The electron-rich cavity of pillar[n]arenes can interact favorably with the C-H bonds of alkyl chains or other organic moieties, playing a significant role in the binding of neutral guests.[16]
-
Electrostatic Interactions: Functionalization of the pillar[n]arene rims with charged groups (e.g., carboxylates or ammonium salts) introduces electrostatic interactions, which can be attractive or repulsive, guiding the assembly process, particularly in aqueous media.[10][11]
-
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides or hydroxyls, on the pillar[n]arene structure can direct the formation of specific, ordered assemblies.[17]
-
Halogen Bonding: Halogen bonding, particularly involving heavier halogens like bromine and iodine, can serve as a directional force to assemble pillar[n]arene-based supramolecular polymers.[8]
Quantitative Analysis of Host-Guest Interactions
The stability of host-guest complexes is a critical factor in pillar[n]arene self-assembly and is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. Various factors, including the nature of the guest and the pillar[n]arene structure, influence this value.
| Host Molecule | Guest Molecule | Solvent | Association Constant (Kₐ) (M⁻¹) | Reference |
| Carboxylated Pillar[10]arene (CP6-2) | Sodium p-hydroxybenzoate derivative (AG3) | Water | (1.63 ± 0.03) × 10⁶ | [11] |
| Pseudo[1]-pillar[9]arene (P[1]P[9]) | Succinonitrile | Chloroform-d | (3.23 ± 0.16) × 10⁴ | [18] |
| Pseudo[4]-pillar[9]arene (P[4]P[9]) | Succinonitrile | Chloroform-d | (1.15 ± 0.05) × 10⁴ | [18] |
| Pseudo[7]-pillar[9]arene (P[7]P[9]) | Succinonitrile | Chloroform-d | (4.25 ± 0.17) × 10³ | [18] |
| Pseudo[19]-pillar[9]arene (P[19]P[9]) | Succinonitrile | Chloroform-d | (1.50 ± 0.06) × 10² | [18] |
Factors Influencing the Self-Assembly Process
The self-assembly of pillar[n]arenes is a dynamic process that can be controlled by a variety of external and internal factors, allowing for the creation of stimuli-responsive materials.[4]
-
Solvent: The choice of solvent is critical. The thermodynamics and kinetics of pillar[n]arene formation and self-assembly are significantly influenced by solvent-macrocycle interactions.[20][21] Some solvents can act as templates, favoring the formation of a specific pillar[n]arene size.[21]
-
Temperature: Temperature changes can affect the strength of non-covalent interactions, potentially leading to the assembly or disassembly of supramolecular structures.[4][17]
-
pH: For pillar[n]arenes functionalized with pH-responsive groups (like carboxylic acids or amines), changes in pH can alter the protonation state, thereby modulating electrostatic interactions and controlling the self-assembly process.[17]
-
Guest Molecules: The addition or removal of competitive guest molecules can be used to control the formation and dissociation of pillar[n]arene-based assemblies.[17][19]
-
Light: Incorporating photo-responsive moieties, such as azobenzene, into the guest or host allows for light-triggered control over the self-assembly and morphology of the resulting structures.[3][15]
-
Redox Stimuli: The introduction of redox-active units enables the control of self-assembly through oxidation or reduction processes.[4]
Caption: Factors influencing pillar[n]arene self-assembly.
Thermodynamics and Kinetics of Assembly
The formation of pillar[n]arene assemblies is governed by thermodynamic and kinetic principles. DFT studies have shown that the formation of pillar[9]arenes and pillar[10]arenes can be efficient at room temperature, with low activation energy barriers.[21] The overall efficiency is determined by both the kinetic accessibility of the transition state and the thermodynamic stability of the final product.[21]
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of host-guest interactions and self-assembly. The dissociation of supramolecular polymers can be driven by enthalpy (ΔH), entropy (TΔS), or a combination of both. For example, the disassembly of certain halogen-bonded linear supramolecular polymers was found to be entropically driven.[8]
| System | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) | Driving Force | Reference |
| [DPM5 ⊃ DCB] Assembly | 82.4 | - | Enthalpy | [8] |
| [DPM5 ⊃ DBB] Assembly | 104.8 | - | Enthalpy | [8] |
| [DPM5 ⊃ DIB] Assembly | 142.6 | - | Enthalpy | [8] |
| Supramolecular Polymer Dissociation | 9.99 | 27.12 | Entropy | [16] |
| Disassembly by N-containing compound | -2.64 | 15.70 | Enthalpy & Entropy | [8] |
Key Experimental Methodologies
Characterizing the self-assembly of pillar[n]arenes requires a suite of analytical techniques to probe interactions in both solution and solid states.
Caption: Workflow for analyzing pillar[n]arene self-assembly.
Protocol for ¹H NMR Titration
¹H Nuclear Magnetic Resonance (NMR) titration is used to determine the binding affinity (Kₐ) and stoichiometry of host-guest complexation.
-
Preparation: Prepare a stock solution of the pillar[n]arene host at a known concentration (e.g., 1-5 mM) in a deuterated solvent (e.g., CDCl₃, D₂O).[22] Prepare a concentrated stock solution of the guest molecule in the same solvent.
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.
-
Titration: Add small, incremental aliquots of the concentrated guest solution to the NMR tube containing the host solution.
-
Data Acquisition: After each addition, gently mix the solution and record the ¹H NMR spectrum. Monitor the chemical shift changes of the host and/or guest protons.[10]
-
Analysis: Plot the change in chemical shift (Δδ) of a specific proton against the guest/host molar ratio. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using nonlinear regression analysis to calculate the association constant (Kₐ).
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single experiment.[8]
-
Preparation: Prepare solutions of the host and guest in the same buffered solvent. Degas both solutions thoroughly to avoid air bubbles. The host solution is typically placed in the sample cell, and the guest solution in the injection syringe.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution in the sample cell. A control experiment, injecting the guest into the buffer alone, should also be performed to determine the heat of dilution.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram of heat change per injection.
-
Analysis: Integrate the peaks in the thermogram to determine the heat change for each injection. Subtract the heat of dilution. Plot the resulting heat changes against the molar ratio of guest to host and fit the data to a binding model to extract the thermodynamic parameters.[8]
Protocol for Diffusion-Ordered Spectroscopy (DOSY)
DOSY is an NMR technique that separates signals based on the diffusion coefficients of molecules, making it useful for studying the formation of larger supramolecular assemblies in solution.[16][22]
-
Sample Preparation: Prepare NMR samples of the individual components (host, guest) and the host-guest mixture at known concentrations.
-
Data Acquisition: Acquire 2D DOSY spectra for each sample using a pulsed-field gradient NMR experiment. The experiment applies magnetic field gradients of varying strength, and the signal attenuation is measured.
-
Processing: Process the 2D data to generate a spectrum with chemical shifts on one axis and diffusion coefficients (D) on the other.
-
Analysis: Compare the diffusion coefficients of the host and guest molecules in their free state and in the mixture. A decrease in the diffusion coefficient upon mixing indicates the formation of a larger, slower-moving supramolecular complex.[22] The size of the assembled species can be estimated using the Stokes-Einstein equation.
Conclusion and Future Outlook
The self-assembly of pillar[n]arenes is a powerful strategy for the bottom-up construction of functional materials.[4] The process is directed by a subtle balance of non-covalent forces and can be finely tuned by a variety of internal and external factors. The principles of host-guest recognition, combined with stimuli-responsiveness, make these systems exceptionally promising. For drug development professionals, water-soluble pillar[n]arenes offer potential as nanocapsules for drug delivery, enhancing the solubility and bioavailability of therapeutic agents.[10][23] For materials scientists, the ability to form diverse architectures such as supramolecular polymers, gels, and nanochannels opens avenues for creating smart materials with applications in sensing, separation, and catalysis.[5][19][24] Continued research into the fundamental principles of their self-assembly will undoubtedly unlock even more sophisticated and impactful applications in the future.
References
- 1. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules [mdpi.com]
- 6. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pillararene-based supramolecular polymers: from molecular recognition to polymeric aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Influence of halogen–halogen interactions in the self-assembly of pillar[5]arene-based supramolecular polymers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03769C [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [html.rhhz.net]
- 12. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Water-Soluble Pillar[n]arene Mediated Supramolecular Self-Assembly: Multi-Dimensional Morphology Controlled by Host Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pillararenes Trimer for Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. On the Stability and Formation of Pillar[n]arenes: a DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 柱芳烴功能性材料的應用 = Applications of Pillar[n]arene-based Functional Materials|Airiti Library 華藝線上圖書館 [airitilibrary.com]
An In-depth Technical Guide to Pillar[n]arene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pillar[n]arenes, a novel class of macrocyclic host molecules, have emerged as significant players in the field of supramolecular chemistry and materials science since their discovery in 2008.[1] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules form a unique pillar-shaped architecture with a rigid, electron-rich cavity.[1][2] This distinct structure, coupled with their facile synthesis, versatile functionalization, and remarkable host-guest properties, has made them highly attractive for a wide array of applications, particularly in drug delivery, sensing, and the development of advanced materials.[2][3] This technical guide provides a comprehensive overview of pillar[n]arene-based materials, focusing on their synthesis, properties, and applications, with a special emphasis on quantitative data and detailed experimental protocols for researchers in academia and industry.
Pillar[n]arenes are named based on the number of repeating hydroquinone units, with pillar[4]arenes and pillar[5]arenes being the most extensively studied due to their high synthetic yields.[6] Their unique pillar shape bestows them with planar chirality and two identical rims that can be readily functionalized to tune their solubility, host-guest properties, and self-assembly behavior.[4][6] The electron-rich cavity of pillar[n]arenes allows for strong interactions with a variety of guest molecules, including cationic, neutral, and anionic species, through non-covalent interactions such as π-π stacking, C-H···π interactions, and electrostatic interactions.[2][5] This versatile host-guest chemistry is the foundation for their application in creating sophisticated supramolecular systems.
Synthesis and Functionalization of Pillar[n]arenes
The synthesis of pillar[n]arenes is typically achieved through a one-pot Friedel-Crafts cyclooligomerization reaction. The choice of monomers, catalysts, and reaction conditions allows for the selective synthesis of different pillar[n]arene homologues.
Experimental Protocol: Synthesis of Pillar[5]arene
This protocol describes a common method for the synthesis of a pillar[4]arene derivative.
Materials:
-
1,4-Dialkoxybenzene derivative
-
Paraformaldehyde
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Solvent (e.g., 1,2-dichloroethane)
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
Dissolve the 1,4-dialkoxybenzene derivative and paraformaldehyde in 1,2-dichloroethane in a round-bottom flask.
-
Add the Lewis acid catalyst to the solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into methanol to precipitate the crude product.
-
Collect the precipitate by filtration and wash with methanol.
-
Purify the crude product by recrystallization from a mixture of chloroform and acetone to obtain the pure pillar[4]arene derivative.
Functionalization Strategies
The properties and applications of pillar[n]arenes can be significantly expanded through chemical modification of their hydroxyl or alkoxy groups on the rims. Common functionalization strategies include:
-
Per-functionalization: All hydroxyl or alkoxy groups on both rims are modified. This is often achieved by treating the parent pillar[n]arene with an appropriate reagent in the presence of a base.
-
Mono-functionalization and Di-functionalization: Selective modification of one or two substituent groups, which is crucial for creating building blocks for more complex supramolecular architectures.[6]
-
Rim-differentiation: Introducing different functional groups on the two rims of the pillar[n]arene, leading to Janus-type macrocycles with distinct properties on each side.
Quantitative Data on Pillar[n]arene-Based Systems
The performance of pillar[n]arene-based materials in various applications is often quantified by specific parameters. The following tables summarize key quantitative data for different applications.
Table 1: Host-Guest Binding Constants
| Pillar[n]arene Host | Guest Molecule | Solvent | Association Constant (Kₐ) (M⁻¹) | Reference |
| Water-soluble pillar[5]arene (WP6) | Ferrocene derivative | Water | (1.27 ± 0.42) × 10⁵ | |
| Cationic pillar[5]arene (cPA6) | Adenosine triphosphate (ATP) | Water | (5.67 ± 0.31) × 10⁵ | [2] |
| Carboxylato-pillar[4]arene (WP5) | Amikacin | Physiological conditions | (9.9 ± 1.28) × 10³ | [7] |
| Carboxylato pillar[5]arene (WP6) | Safranine T | Water | (1.50 ± 0.06) × 10⁴ | [8] |
| Cationic pillar[4]arenes | p-Toluenesulfonic acid | Water | logKₐ = 1.22 ± 0.08 and 1.43 ± 0.12 | [2] |
Table 2: Drug Loading and Release from Pillar[n]arene-Based Systems
| Pillar[n]arene System | Drug | Stimulus for Release | Drug Loading Capacity (%) | Release Profile | Reference |
| Thioether-modified pillar[4]arene derivative (WP5) | Doxorubicin (DOX) | H₂O₂ | 97 | - | [5] |
| Pillar[4]arene-based nanodrug delivery system | Doxorubicin (DOX) | pH and Ca²⁺ | 84.6 | - | [5] |
| Pillar[5]arene-based assembly | Doxorubicin (DOX) | pH | 70-85 | <12% release in 6h at pH 7.4, ~100% release at pH 5.0 | [2] |
| Supramolecular vesicles from WP6 and SAINT | Mitoxantrone (MTZ) | pH, Ca²⁺ | - | Rapid release at low pH | [4] |
| DOX-based prodrug with WP6 | Doxorubicin (DOX) | pH | - | ~100% release within 30 min at pH 5.5 | [9] |
Table 3: Performance of Pillar[n]arene-Based Sensors
| Pillar[n]arene Sensor System | Analyte | Detection Principle | Limit of Detection (LOD) | Selectivity | Reference |
| Pyridine functionalized pillar[4]arene (PyP5) and 1-naphthol | Ag⁺ | Fluorescence quenching | - | Selective for Ag⁺ and Fe³⁺ | [6] |
| Pyridine functionalized pillar[4]arene (PyP5) and 1-naphthol | Fe³⁺ | Fluorescence quenching | - | Selective for Ag⁺ and Fe³⁺ | [6] |
| Copillar[4]arene PF5 | Fe³⁺ | Fluorescence quenching | 9.0 × 10⁻⁷ M | High selectivity over other common cations | [5] |
| Copillar[4]arene PF5-Fe³⁺ complex | F⁻ | Fluorescence recovery | 2.59 × 10⁻⁸ M | High selectivity over other common anions | [5] |
| Amino-pillar[4]arene (APA) | Au³⁺ | Fluorescence quenching | 7.59 × 10⁻⁸ M | Selective for Au³⁺ over 21 other metal ions | [10] |
| Anthracene-appended water-soluble pillar[4]arene | Fe³⁺ | Fluorescence quenching | 10⁻⁸ M | Specific selectivity toward Fe³⁺ | [11] |
Experimental Protocols for Key Applications
This section provides detailed methodologies for the fabrication and characterization of pillar[n]arene-based materials for specific applications.
Experimental Protocol: Preparation of pH-Responsive Supramolecular Vesicles for Drug Delivery
This protocol outlines the formation of vesicles from a water-soluble pillar[5]arene and a ferrocene derivative for pH-triggered drug release.
Materials:
-
Water-soluble pillar[5]arene (WP6)
-
Hydrophobic ferrocene derivative
-
Mitoxantrone (MTZ) as a model drug
-
Phosphate buffered saline (PBS) at various pH values
-
Deionized water
Procedure:
-
Vesicle Formation:
-
Prepare aqueous solutions of WP6 and the ferrocene derivative.
-
Mix the two solutions to allow for the formation of the host-guest inclusion complex.
-
The resulting complex will self-assemble into supramolecular vesicles in the aqueous solution.
-
-
Characterization of Vesicles:
-
Confirm the formation and determine the size and morphology of the vesicles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
-
Drug Loading:
-
Add the drug (MTZ) to the vesicle solution and stir to allow for encapsulation.
-
Remove unloaded drug by dialysis or centrifugation.
-
-
In Vitro Drug Release Study:
-
Place the drug-loaded vesicle solution in a dialysis bag.
-
Immerse the dialysis bag in PBS at different pH values (e.g., pH 7.4 and pH 5.0).
-
At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Experimental Protocol: Construction of a Pillar[5]arene-Based Fluorescent Sensor for Metal Ions
This protocol describes the preparation of a fluorescent sensor for the detection of metal ions using a pyridine-functionalized pillar[4]arene and a fluorescent dye.[6]
Materials:
-
Pyridine functionalized pillar[4]arene (PyP5)
-
1-Naphthol (fluorescent indicator)
-
Aqueous solutions of various metal ions (e.g., Ag⁺, Fe³⁺, Cu²⁺, etc.)
-
Buffer solution
Procedure:
-
Preparation of the Host-Guest Complex:
-
Prepare a solution of PyP5 in the chosen buffer.
-
Add 1-naphthol to the PyP5 solution to form the host-guest inclusion complex. The encapsulation of 1-naphthol within the PyP5 cavity should lead to a change in its fluorescence properties.
-
-
Fluorescence Titration:
-
Record the fluorescence spectrum of the 1-naphthol@PyP5 complex.
-
Incrementally add a solution of the target metal ion (e.g., Ag⁺ or Fe³⁺) to the complex solution.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
Determine the binding constant and the limit of detection from the titration data.
-
-
Selectivity Study:
-
Repeat the fluorescence measurements with other metal ions to assess the selectivity of the sensor.
-
Visualization of Pillar[n]arene-Related Pathways and Workflows
Graphviz (DOT language) can be used to create clear and informative diagrams of experimental workflows, logical relationships in material design, and biological signaling pathways influenced by pillar[n]arene-based materials.
Experimental Workflow: Synthesis and Functionalization of a Pillar[5]arene
Caption: Workflow for the synthesis and functionalization of pillar[4]arenes.
Logical Relationship: Design of a Stimuli-Responsive Drug Delivery System
Caption: Design logic for a stimuli-responsive pillar[n]arene-based drug delivery system.
Signaling Pathway: Pillar[5]arene Derivative-Induced Apoptosis in Cancer Cells
Based on findings that certain pillar[4]arene derivatives can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Effective anticancer agents based-on two Pillar[5]arene derivatives for pancreas cancer cell lines: synthesis, apoptotic effect, caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pillar[ n]arenes in the Fight against Biofilms: Current Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pillar[n]arene papers | Peter J Cragg Research Blog [blogs.brighton.ac.uk]
- 12. Impacts of potential anticancer agents based on pillar[5]arene for head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Pillar[n]arenes: A Deep Dive into Cavity Size and Guest Binding for Scientific and Drug Development Applications
An In-depth Technical Guide
Pillar[n]arenes, a novel class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry and materials science since their discovery in 2008.[1] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules form a unique pillar-shaped architecture with a well-defined, electron-rich cavity.[1][2][3] This distinct structure, coupled with their facile synthesis and functionalization, makes them highly attractive for a wide range of applications, including drug delivery, chemical sensing, and the construction of advanced supramolecular assemblies.[1][4][5] This technical guide provides a comprehensive overview of pillar[n]arene cavity size, their guest binding properties, and the experimental methodologies used to characterize these interactions, tailored for researchers, scientists, and professionals in drug development.
The Pillar[n]arene Cavity: A Tunable Host
The defining feature of a pillar[n]arene is its internal cavity, the size of which is dictated by the number of repeating hydroquinone units (n).[6] The most commonly studied pillar[n]arenes are pillar[7]arene and pillar[8]arene, due to their relatively high synthetic yields.[1] The cavity of pillar[7]arene has a diameter of approximately 4.7-5.0 Å, while the larger pillar[8]arene possesses a cavity of about 6.7-7.5 Å in diameter.[6][9] This difference in size is a critical determinant of their guest-binding selectivity, with pillar[7]arenes typically binding linear or less bulky molecules, while pillar[8]arenes can accommodate larger, more sterically demanding guests.[6] Larger pillar[n]arenes, such as pillar[10]arenes, pillar[11]arenes, and pillar[12]arenes, have also been synthesized and can even form two distinct cavities within a single macrocycle.[13]
The electron-rich nature of the hydroquinone units bestows the cavity with a strong affinity for electron-poor, cationic, and neutral guest molecules.[2][14] Furthermore, the hydroxyl groups on the rims of the pillar[n]arene scaffold can be readily functionalized, allowing for the fine-tuning of solubility, stability, and guest selectivity.[1] For instance, the introduction of water-solubilizing groups, such as carboxylates or ammonium ions, has enabled the study of their host-guest chemistry in aqueous media, a crucial aspect for biological and pharmaceutical applications.[15][16]
Quantitative Analysis of Guest Binding
The interaction between a pillar[n]arene host and a guest molecule is a dynamic equilibrium characterized by a binding or association constant (Ka), which is the inverse of the dissociation constant (Kd). A higher Ka value indicates a stronger binding affinity. The thermodynamics of this interaction can be further elucidated by determining the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation. These parameters provide insights into the driving forces of the binding event, such as hydrophobic interactions, electrostatic interactions, and van der Waals forces.[15][16]
Binding Affinity of Pillar[7]arene Derivatives
Pillar[7]arenes have been shown to bind a variety of guest molecules, with binding affinities influenced by the nature of the guest and the solvent. The following table summarizes representative association constants for several pillar[7]arene-guest complexes.
| Host | Guest | Solvent | Association Constant (Ka) (M⁻¹) |
| Per-ethylated pillar[7]arene | 1,4-Dicyanobutane | Chloroform-d | Not specified, but noted as strong |
| Per-ethylated pillar[7]arene | 1,6-Diacetoxyhexane | Chloroform-d | Not specified, but noted as strong |
| Cationic pillar[7]arene | Butylsulfonate | Water | (8.8±0.7) x 10³ |
| Cationic pillar[7]arene | Pentylsulfonate | Water | (4.5±0.4) x 10⁴ |
| Cationic pillar[7]arene | Hexylsulfonate | Water | (3.7±0.3) x 10⁵ |
| Cationic pillar[7]arene | Heptylsulfonate | Water | (1.2±0.1) x 10⁶ |
| Cationic pillar[7]arene | Octylsulfonate | Water | (4.0±0.3) x 10⁷ |
Table 1: Association constants for selected pillar[7]arene-guest complexes. Data compiled from multiple sources.[16][17]
Thermodynamic Parameters of a Water-Soluble Pillar[8]arene
A comprehensive study on a water-soluble carboxylated-pillar[8]arene (WP6) has provided valuable thermodynamic data for its interaction with a range of cationic guests. The binding is predominantly enthalpy-driven, which is characteristic of the non-classical hydrophobic effect.[15]
| Guest | Ka (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| G5 | 9.01 x 10³ | -5.45 | -9.00 | 3.55 |
| G7 | 4.69 x 10⁹ | -13.3 | -11.9 | -1.40 |
| G14 | 4.69 x 10⁹ | -13.3 | -13.0 | -0.30 |
| G15 | 2.00 x 10⁸ | -11.4 | -11.0 | -0.40 |
Table 2: Thermodynamic parameters for the binding of various guests to a water-soluble pillar[8]arene (WP6) in phosphate buffered saline at 25°C, as determined by Isothermal Titration Calorimetry (ITC).[15] The guest numbering corresponds to the original publication.
Experimental Protocols for Characterizing Host-Guest Interactions
The elucidation of pillar[n]arene-guest binding relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments used in these studies.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest complexation in solution. By monitoring the chemical shift changes of the host or guest protons upon the addition of the other component, the binding stoichiometry and association constant can be determined.
Protocol for ¹H NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of the pillar[n]arene host at a known concentration (e.g., 1.0 mM) in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 times the host concentration) in the same deuterated solvent.
-
To a clean NMR tube, add a precise volume of the host stock solution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the host-only solution.
-
Incrementally add small aliquots of the guest stock solution to the NMR tube containing the host.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum. Continue this process until no further significant changes in the chemical shifts are observed, indicating saturation of the host.
-
-
Data Analysis:
-
Identify a proton on the host or guest that exhibits a significant chemical shift change upon complexation.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka). The following equation is often used for a 1:1 binding model: Δδ = (Δδ_max / [H]₀) * {0.5 * ([G]₀ + [H]₀ + 1/Ka) - 0.5 * √(([G]₀ + [H]₀ + 1/Ka)² - 4 * [H]₀ * [G]₀)} where Δδ is the observed chemical shift change, Δδ_max is the chemical shift change at saturation, [H]₀ is the initial host concentration, and [G]₀ is the total guest concentration.[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of the pillar[n]arene host and the guest molecule in the same buffer solution to minimize heats of dilution. The buffer should be chosen to ensure the solubility and stability of both host and guest.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Typically, the host solution is placed in the sample cell, and the guest solution is loaded into the injection syringe. The concentration of the guest in the syringe should be 10-20 times that of the host in the cell.
-
-
Data Acquisition:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Perform a series of injections of the guest solution into the host solution. The volume and spacing of the injections should be optimized for the specific system being studied.
-
A control experiment, injecting the guest solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) using the instrument's software to obtain the thermodynamic parameters (Ka, ΔH, and n).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be employed to study host-guest interactions, particularly when the guest molecule is fluorescent or when a fluorescent indicator is used in a displacement assay. Binding of a fluorescent guest within the pillar[n]arene cavity can lead to changes in its fluorescence intensity, wavelength, or lifetime.
Protocol for a Fluorescent Indicator Displacement Assay:
-
Sample Preparation:
-
Prepare stock solutions of the pillar[n]arene host, a fluorescent indicator dye that is known to bind to the host, and the non-fluorescent guest molecule in a suitable buffer.
-
In a cuvette, prepare a solution of the host and the fluorescent indicator to form the host-indicator complex.
-
-
Data Acquisition:
-
Measure the fluorescence spectrum of the host-indicator complex.
-
Titrate the non-fluorescent guest into the cuvette, acquiring a fluorescence spectrum after each addition. The guest will compete with the indicator for the host's cavity, leading to the displacement of the indicator and a change in the fluorescence signal.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the guest concentration.
-
The data can be analyzed using competitive binding models to determine the association constant of the guest with the host.
-
Visualizing Pillar[n]arene-Based Systems and Workflows
Graphviz diagrams can be used to effectively visualize the complex relationships and processes involved in pillar[n]arene chemistry.
Caption: Experimental workflow for determining host-guest binding parameters.
Caption: Stimuli-responsive drug delivery using pillar[n]arene vesicles.
Caption: Key factors influencing pillar[n]arene guest binding affinity.
Conclusion and Future Perspectives
Pillar[n]arenes have firmly established themselves as a versatile and powerful class of macrocyclic hosts. Their tunable cavity size, ease of functionalization, and remarkable guest-binding properties make them ideal candidates for a multitude of applications, particularly in the realm of drug delivery and development. The ability to form stable complexes with a wide array of guest molecules, coupled with the potential for stimuli-responsive release, opens up exciting avenues for the creation of sophisticated and targeted therapeutic systems.[4][18] The continued exploration of larger pillar[n]arenes and the development of novel functionalization strategies will undoubtedly lead to even more advanced and impactful applications in the years to come. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the unique potential of these fascinating molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamics of pillararene·guest complexation: blinded dataset for the SAMPL9 challenge - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decasubstituted Pillar[5]arene Derivatives Containing L-Tryptophan and L-Phenylalanine Residues: Non-Covalent Binding and Release of Fluorescein from Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Electronic Properties of Functionalized Pillar[n]arenes
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a unique class of macrocyclic host molecules, have emerged as versatile building blocks in supramolecular chemistry and materials science. Their rigid, pillar-shaped architecture, electron-rich cavities, and facile functionalization make them ideal candidates for a wide range of applications, from drug delivery and sensing to molecular electronics. This in-depth technical guide explores the core electronic properties of functionalized pillar[n]arenes, providing a comprehensive overview of their synthesis, characterization, and the impact of functionalization on their electronic behavior.
The Electronic Landscape of Pillar[n]arenes
The inherent electronic properties of the pillar[n]arene scaffold, composed of hydroquinone units linked by methylene bridges, provide a foundation for their diverse applications. The electron-rich cavity, arising from the π-systems of the hydroquinone rings, allows for the encapsulation of electron-deficient guest molecules, forming stable host-guest complexes.[1] This fundamental property can be finely tuned through the strategic introduction of functional groups onto the pillar[n]arene rims.
Functionalization serves as a powerful tool to modulate the electronic characteristics of pillar[n]arenes, enabling the design of molecules with tailored properties.[2][3] By introducing electron-donating or electron-withdrawing groups, researchers can alter the electron density of the cavity, thereby influencing its binding affinity and selectivity for various guests.[4] Furthermore, the incorporation of redox-active moieties, such as ferrocene or quinones, imparts dynamic electrochemical behavior to the pillar[n]arene system.[5][6]
Quantitative Insights into Electronic Properties
To facilitate a comparative analysis, the following tables summarize key quantitative data on the electronic properties of various functionalized pillar[n]arenes, including their redox potentials and host-guest binding constants.
Table 1: Redox Potentials of Functionalized Pillar[n]arenes
The redox potentials of functionalized pillar[n]arenes, typically determined by cyclic voltammetry, provide valuable information about their electron transfer capabilities. The introduction of redox-active groups allows for the creation of electrochemically responsive systems.
| Pillar[n]arene Derivative | Redox Couple | E½ (V) vs. Fc+/Fc | Solvent | Supporting Electrolyte | Reference |
| 1,4-Dimethoxypillar[7]arene (P5A) | P5A / [P5A]•+ | 0.61 | CH₂Cl₂ | 0.4 M [nBu₄N][BF₄] | [7] |
| Pillar[7]arene-monoquinone (P4A1Q) | Q / Q•- | -1.18 | CH₂Cl₂ | 0.4 M [nBu₄N][BF₄] | [7] |
| Pillar[7]arene-diquinone (P3A2Q) | Q / Q•- | -1.13, -1.27 | CH₂Cl₂ | 0.4 M [nBu₄N][BF₄] | [7] |
| Mono-ferrocene modified pillar[7]arene | Fc / Fc+ | 0.52 | CH₂Cl₂ | 0.1 M [nBu₄N][PF₆] | [6] |
| Pillar[7]arene-phenothiazine (PA-PhPT) | PhPT / PhPT•+ | -2.84 (Excited State) | - | - | [8] |
Note: Redox potentials can be influenced by the solvent, supporting electrolyte, and scan rate. Please refer to the original publications for detailed experimental conditions.
Table 2: Host-Guest Binding Constants of Functionalized Pillar[n]arenes
The binding constant (Ka) is a quantitative measure of the strength of the interaction between a host (pillar[n]arene) and a guest molecule. These values are crucial for understanding the recognition properties and designing applications in areas like sensing and drug delivery.
| Host Pillar[n]arene | Guest Molecule | Ka (M⁻¹) | Solvent | Method | Reference |
| Per-hydroxylated pillar[7]arene | Paraquat | 1.2 x 10³ | Methanol | UV-vis | [2] |
| Water-soluble pillar[7]arene (carboxylate) | Paraquat | 8.2 x 10⁴ | Water | Fluorescence | [2] |
| Ethylated pillar[2]arene | 1,4-Dicyanobutane | 1.8 x 10² | CDCl₃ | ¹H NMR | [9] |
| Pillar[2]arene | Azobenzene derivative (trans) | 2.22 x 10³ | 10:1 CDCl₃/CD₃CN | ¹H NMR | [10] |
| Ethoxypillar[2]arene | Silver trifluoroacetate (Ag₂²⁺) | 4.6 x 10³ | CDCl₃ | ¹H NMR | [11] |
| Pillar[2]arene-monoquinone | Silver trifluoroacetate (Ag₂²⁺) | 2.1 x 10³ | CDCl₃ | ¹H NMR | [11] |
Note: Binding constants are dependent on the solvent, temperature, and the method of determination.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the electronic properties of functionalized pillar[n]arenes.
Synthesis of a Redox-Active Ferrocene-Functionalized Pillar[8]arene
This protocol describes the synthesis of a mono-ferrocene modified pillar[7]arene, a representative example of a redox-active pillar[n]arene.[6]
Materials:
-
Mono-ester modified pillar[7]arene
-
Ferrocenecarboxylic acid
-
1-Hydroxybenzotriazole (HOBT)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dry Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve mono-ester modified pillar[7]arene (1.0 eq) and ferrocenecarboxylic acid (1.2 eq) in dry CHCl₃.
-
Add HOBT (1.5 eq) and EDCI (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of CH₂Cl₂ and CH₃OH as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure mono-ferrocene modified pillar[7]arene as a yellow solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of functionalized pillar[n]arenes.
Experimental Setup:
-
Potentiostat: An instrument to control the potential and measure the current.
-
Electrochemical Cell: A three-electrode setup is typically used.[12]
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used.[4]
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or foil.
-
-
Solvent: A dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) is typically used.[7]
-
Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate ([nBu₄N][PF₆]) or tetrabutylammonium tetrafluoroborate ([nBu₄N][BF₄]), is added to the solution (typically 0.1 M) to ensure conductivity.[7]
-
Analyte Solution: A solution of the functionalized pillar[n]arene in the solvent/supporting electrolyte system.
Procedure:
-
Prepare a solution of the pillar[n]arene derivative in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential(s), and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment, recording the current as a function of the applied potential.
-
The resulting voltammogram will show peaks corresponding to the oxidation and reduction processes of the analyte. The half-wave potential (E½) can be determined from the average of the anodic and cathodic peak potentials.
¹H NMR Titration for Binding Constant Determination
¹H NMR titration is a powerful method to study host-guest interactions and determine binding constants in solution.[13]
Procedure:
-
Prepare a stock solution of the host (pillar[n]arene) at a known concentration in a deuterated solvent (e.g., CDCl₃).
-
Prepare a stock solution of the guest molecule at a higher concentration in the same deuterated solvent.
-
Transfer a fixed volume of the host solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add a small, known aliquot of the guest stock solution to the NMR tube containing the host.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition of the guest solution and acquisition of spectra for a series of increasing guest concentrations.
-
Monitor the chemical shift changes of specific protons on the host or guest molecule that are sensitive to the complexation.
-
Plot the change in chemical shift (Δδ) against the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the association constant (Ka).[14]
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex relationships and experimental processes.
Caption: Host-Guest complex formation between a pillar[n]arene and a guest molecule.
Caption: General experimental workflow for the study of functionalized pillar[n]arenes.
Caption: General mechanism of a pillar[n]arene-based chemosensor.
Conclusion and Future Outlook
The functionalization of pillar[n]arenes provides a versatile platform for the development of advanced materials with tailored electronic properties. The ability to precisely control their redox behavior and host-guest recognition capabilities opens up exciting avenues for applications in molecular electronics, smart materials, and targeted drug delivery. Future research will likely focus on the development of more complex, multifunctional pillar[n]arene systems and their integration into functional devices. The continued exploration of their fundamental electronic properties will be crucial for unlocking their full potential in these cutting-edge fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiapillar[6]arenes Bearing Redox-Active (Hydro)quinone Groups. Electrochemical and XRD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pillar[5]arene Based [1]rotaxane Systems With Redox-Responsive Host-Guest Property: Design, Synthesis and the Key Role of Chain Length [frontiersin.org]
- 7. per-Alkoxy-pillar[5]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[5]arene and Its Corresponding Rotaxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenations - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03221F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. supradrug.com [supradrug.com]
- 11. mdpi.com [mdpi.com]
- 12. ossila.com [ossila.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
Methodological & Application
Application Notes & Protocols: Pillar[n]arene-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical protocols for utilizing pillar[n]arenes as advanced drug delivery systems. Pillar[n]arenes, a class of macrocyclic host molecules, offer a unique pillar-shaped architecture, an electron-rich cavity, and facile functionalization, making them exceptional candidates for constructing stimuli-responsive and targeted drug carriers.[1][2] Their ability to form host-guest complexes allows for high drug loading capacities and controlled release, addressing key challenges in conventional chemotherapy.[3][4]
Application Notes
Pillar[n]arene-based nanocarriers are primarily developed to enhance the therapeutic efficacy of anticancer drugs, such as Doxorubicin (DOX), by improving solubility, stability, and enabling targeted release in the tumor microenvironment.[2][5] These systems often leverage the acidic nature of tumor tissues (pH ~6.5) or the higher concentration of specific intracellular molecules like ATP to trigger drug release, thereby minimizing systemic toxicity.[4][6]
Quantitative Data Summary
The performance of various pillar[n]arene-based drug delivery systems is summarized below. These tables highlight the physicochemical properties, drug loading capabilities, and cytotoxic efficacy of selected systems.
Table 1: Physicochemical Properties and Drug Loading of Pillar[n]arene Systems
| Pillar[n]arene Derivative | Guest/Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Ref. |
| Thioether-modified Pillar[5]arene (WP5) | Doxorubicin (DOX) | ~210 | +25.4 | 15.6 | 97.0 | [5] |
| Cationic Pillar[5]arene (DAP5) | Doxorubicin HCl (DOX) | ~100 | Not Reported | 10.5 | 60.0 | N/A |
| Water-Soluble Pillar[6]arene (WP6) | Mitoxantrone (MTZ) | ~150 | Not Reported | Not Reported | Not Reported | [7] |
| Ferrocenium-capped Amphiphilic Pillar[5]arene | Doxorubicin (DOX) | ~110 | +42.1 | 13.2 | 52.8 | [4] |
Table 2: In Vitro Cytotoxicity (IC₅₀) Data
| System | Cell Line | IC₅₀ of Free Drug (µM) | IC₅₀ of Pillar[n]arene System (µM) | Ref. |
| WP5⊃C6Py@DOX | HepG2 (Liver Cancer) | 6.3 | 1.2 | [5][8] |
| DOX⊂SDS⊂DAWP5 | HepG2 (Liver Cancer) | 3.43 | 0.79 | [5] |
| PTX-NPs | A549 (Lung Cancer) | 22.23 nM | 2.76 nM | [4] |
| DOX@NS | MCF-7/ADR (Resistant Breast Cancer) | 34.4 | 3.4 | [6] |
Mechanism of Action: Doxorubicin-Induced Apoptosis
When doxorubicin is released from the pillar[n]arene carrier within a cancer cell, it primarily induces cell death via the intrinsic apoptosis pathway. The process is initiated by DNA damage, which activates the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of pillar[n]arene-based drug delivery systems.
Protocol 1: Synthesis of a Water-Soluble Carboxylated Pillar[6]arene (WP6)
This protocol describes a typical synthesis for a water-soluble pillar[6]arene, which serves as the host molecule for drug encapsulation.
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (anhydrous)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol, Ethanol, Diethyl ether
Procedure:
-
Synthesis of Decamethoxy-pillar[6]arene (DM-P6):
-
To a solution of 1,4-dimethoxybenzene (10 mmol) in anhydrous 1,2-dichloroethane (20 mL), add paraformaldehyde (30 mmol).
-
Slowly add BF₃·OEt₂ (10 mmol) to the mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture for 30 minutes at 30°C. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding methanol (50 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with methanol to yield DM-P6.
-
-
Demethylation to Form Hydroxy-pillar[6]arene (P6):
-
Dissolve DM-P6 (1 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add BBr₃ (12 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by adding methanol (20 mL) at 0°C.
-
Remove the solvent under reduced pressure. The resulting solid is P6.
-
-
Carboxylation to Form Water-Soluble Pillar[6]arene (WP6):
-
Suspend P6 (1 mmol) and K₂CO₃ (30 mmol) in acetone (100 mL).
-
Add ethyl bromoacetate (25 mmol) and reflux the mixture for 48 hours.
-
After cooling, filter the mixture and evaporate the solvent from the filtrate.
-
Dissolve the resulting residue in a 1:1 mixture of ethanol and 4 M NaOH solution (50 mL).
-
Stir the solution at 80°C for 24 hours to hydrolyze the ester groups.
-
Cool the solution to 0°C and acidify with concentrated HCl to pH 1-2.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain WP6.
-
Protocol 2: Doxorubicin (DOX) Loading into WP6 Vesicles
This protocol uses a straightforward host-guest encapsulation method.
Materials:
-
Water-Soluble Pillar[6]arene (WP6)
-
Doxorubicin Hydrochloride (DOX·HCl)
-
A suitable guest molecule to form amphiphile (e.g., a ferrocene or pyridinium derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Dialysis tubing (MWCO = 3.5 kDa)
Procedure:
-
Preparation of Host-Guest Vesicles:
-
Prepare a stock solution of WP6 (e.g., 1 mM) in pH 7.4 PBS.
-
Prepare a stock solution of the guest molecule (e.g., 1 mM) in pH 7.4 PBS.
-
Mix the WP6 and guest molecule solutions in a 1:1 molar ratio.
-
Sonicate the mixture for 15-30 minutes to facilitate the self-assembly of supramolecular vesicles.
-
-
Drug Loading:
-
Prepare a stock solution of DOX·HCl (e.g., 5 mg/mL) in DI water.
-
Add the DOX·HCl solution to the pre-formed vesicle solution at a desired drug-to-carrier weight ratio (e.g., 1:5).
-
Stir the mixture at room temperature in the dark for 24 hours to allow for encapsulation.
-
-
Purification:
-
Transfer the drug-loaded vesicle solution into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against pH 7.4 PBS for 48 hours, changing the dialysis buffer every 6 hours to remove unloaded free DOX.
-
Collect the solution from the dialysis bag and store at 4°C.
-
Protocol 3: Characterization of DOX-Loaded Nanoparticles
This protocol outlines key techniques to characterize the physicochemical properties and drug loading efficiency.
Materials & Equipment:
-
DOX-loaded nanoparticle solution
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Size and Zeta Potential:
-
Dilute the nanoparticle solution with DI water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
-
Morphology:
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.
-
Allow the grid to air-dry (or use a negative staining agent like uranyl acetate if necessary).
-
Observe the morphology and size of the nanoparticles using TEM.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the purified DOX-loaded nanoparticle solution to obtain the total weight.
-
Dissolve the lyophilized powder in a solvent that disrupts the vesicles (e.g., DMSO or acidic water) to release the encapsulated DOX.
-
Measure the concentration of DOX using a UV-Vis spectrophotometer at ~480 nm against a standard calibration curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of feeding drug) x 100
-
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol simulates drug release under physiological conditions versus the acidic tumor microenvironment.[1]
Materials:
-
Purified DOX-loaded nanoparticle solution
-
Dialysis tubing (MWCO = 3.5 kDa)
-
Release media: PBS at pH 7.4 and Acetate Buffer at pH 5.0
-
Shaking incubator or water bath at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Transfer a known volume (e.g., 2 mL) of the DOX-loaded nanoparticle solution into a dialysis bag.
-
Immerse the sealed bag into a larger container with 20 mL of release buffer (one for pH 7.4, another for pH 5.0).
-
Place the containers in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer.
-
Immediately replenish the container with 1 mL of fresh buffer to maintain a constant volume.
-
Measure the concentration of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer at ~480 nm.
-
Calculate the cumulative percentage of drug release over time relative to the initial amount of drug loaded in the nanoparticles.
Protocol 5: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Free DOX·HCl and DOX-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of free DOX and DOX-loaded nanoparticles in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plates for another 48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against drug concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
Visualized Workflows
References
- 1. Pillararene-Based Supramolecular Polymers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulating the Cytotoxicity of Anticancer Drugs by Pillar[6]arene-based Host-Guest Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pillar[n]arenes in Chemical Sensing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a novel class of macrocyclic host molecules, have emerged as versatile platforms for the development of highly sensitive and selective chemical sensors. Their unique pillar-shaped architecture, electron-rich cavity, and facile functionalization at the rims make them ideal candidates for recognizing a wide array of analytes, including metal ions, small organic molecules, and biomolecules.[1][2] This document provides detailed application notes and protocols for the use of pillar[n]arene-based sensors in chemical sensing, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Fluorescent Sensing of Ferric Ions (Fe³⁺) using a Pillar[3]arene-Coumarin Derivative
Principle:
This sensing system utilizes a pillar[3]arene functionalized with a coumarin fluorophore (P5C). The fluorescence of the coumarin moiety is quenched upon coordination with ferric ions (Fe³⁺). This "turn-off" sensing mechanism is based on the efficient energy transfer from the excited coumarin to the d-orbitals of the bound Fe³⁺ ion. The pillar[3]arene cavity can also participate in host-guest interactions, potentially enhancing the selectivity of the sensor.[3][4][5]
Data Presentation:
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | [4] |
| Sensor | Pillar[3]arene-Coumarin (P5C) based supramolecular polymer (PCDP-G) | [4] |
| Sensing Principle | Fluorescence Quenching | [4] |
| Solvent | Cyclohexanol | [4] |
| Excitation Wavelength | 375 nm | [4] |
| Emission Wavelength | ~550 nm | [4] |
| Limit of Detection (LOD) | 4.16 x 10⁻¹⁰ M | [4] |
| Selectivity | High selectivity over other common metal ions | [4] |
Signaling Pathway Diagram:
Caption: Fluorescence quenching of a pillar[3]arene-coumarin sensor upon binding to Fe³⁺.
Experimental Protocol: Synthesis of Pillar[3]arene-Coumarin (P5C) and Supramolecular Polymer (PCDP-G)
This protocol is adapted from a published procedure.[4]
Materials:
-
Pillar[3]arene precursor (e.g., per-hydroxylated pillar[3]arene)
-
Coumarin derivative with a reactive group (e.g., bromoacetyl coumarin)
-
Bis-bromohexyl pillar[3]arene (DP5)
-
Solvents: Cyclohexanol, Dimethylformamide (DMF), Chloroform (CHCl₃)
-
Base (e.g., Potassium carbonate)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of Coumarin-functionalized Pillar[3]arene (P5C):
-
Dissolve per-hydroxylated pillar[3]arene and bromoacetyl coumarin in DMF.
-
Add potassium carbonate and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of dichloromethane and methanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Formation of the Supramolecular Polymer Gel (PCDP-G):
-
Dissolve equimolar amounts of P5C and DP5 in cyclohexanol in a sealed vial.
-
Heat the mixture until a clear solution is formed.
-
Allow the solution to cool to room temperature. The formation of a gel (PCDP-G) indicates the self-assembly of the supramolecular polymer.[4]
-
Experimental Protocol: Fluorescent Detection of Fe³⁺
Materials:
-
Stock solution of PCDP-G in cyclohexanol (e.g., 1 mg/mL).
-
Stock solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) in a suitable solvent (e.g., water or ethanol).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Fluorescence Titration:
-
Place a known volume of the PCDP-G stock solution into a cuvette and dilute with cyclohexanol to the desired concentration.
-
Record the initial fluorescence spectrum (excitation at 375 nm).
-
Add incremental amounts of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Observe the quenching of the fluorescence intensity at the emission maximum.
-
-
Selectivity Test:
-
Prepare a series of cuvettes containing the PCDP-G solution.
-
To each cuvette, add a solution of a different metal ion at a concentration significantly higher than that of Fe³⁺ used in the titration.
-
Record the fluorescence spectrum for each sample.
-
Compare the fluorescence quenching observed with Fe³⁺ to that with other metal ions to assess selectivity.
-
Application Note 2: Fluorescent Sensing of Adenosine Triphosphate (ATP) using a Cationic Pillar[5]arene
Principle:
This sensor operates on the principle of fluorescent indicator displacement assay (F-IDA). A cationic water-soluble pillar[5]arene (e.g., ammonium-pillar[5]arene, AP6) forms a host-guest complex with a fluorescent dye (indicator), such as Dapoxyl sodium sulfonate (DSS).[6] This complexation leads to an enhancement of the dye's fluorescence. Adenosine triphosphate (ATP), having a higher binding affinity for the pillar[5]arene cavity, displaces the fluorescent indicator, causing a decrease in fluorescence intensity. The larger cavity of pillar[5]arene is crucial for the selective binding of the bulky ATP molecule.[6][7]
Data Presentation:
| Parameter | Value | Reference |
| Analyte | Adenosine Triphosphate (ATP) | [6] |
| Sensor | Ammonium-pillar[5]arene (AP6) and Dapoxyl sodium sulfonate (DSS) | [6] |
| Sensing Principle | Fluorescent Indicator Displacement Assay (F-IDA) | [6] |
| Solvent | 0.02 M HEPES buffer (pH 7.4) | [6] |
| Excitation Wavelength | 364 nm | [6] |
| Emission Wavelength | 550 nm | [6] |
| Binding Constant (Kₐ) for AP6•DSS | 7.62 x 10⁴ M⁻¹ | [6] |
| Selectivity | High selectivity for ATP over ADP, AMP, and GTP | [6] |
Experimental Workflow Diagram:
References
- 1. Pillararene-based fluorescent sensors for the tracking of organic compounds [html.rhhz.net]
- 2. Viologen-mediated assembly of and sensing with carboxylatopillar[5]arene-modified gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pillar[5]arene-based supramolecular pseudorotaxane polymer material for ultra-sensitive detection of Fe 3+ and F − - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00997A [pubs.rsc.org]
- 4. Pillar[5]arene-based supramolecular pseudorotaxane polymer material for ultra-sensitive detection of Fe3+ and F− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scispace.com [scispace.com]
- 7. Cationic pillar[6]arene/ATP host–guest recognition: selectivity, inhibition of ATP hydrolysis, and application in multidrug resistance treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pillar[n]arene-Based Supramolecular Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, first reported in 2008.[1] Their rigid and symmetric structure, electron-rich cavity, and facile functionalization make them ideal building blocks for the construction of supramolecular polymers.[2] These polymers, formed through non-covalent interactions such as host-guest complexation, offer dynamic and reversible properties, leading to applications in drug delivery, sensing, and the development of self-healing and stimuli-responsive materials.[3][4] This document provides detailed protocols for the fabrication and characterization of pillar[n]arene-based supramolecular polymers, with a focus on their application in drug delivery systems.
I. Synthesis of Functionalized Pillar[n]arenes
The foundation of pillar[n]arene-based supramolecular polymers lies in the synthesis of the macrocyclic host, which can be tailored with various functional groups to impart desired properties such as water solubility or stimuli-responsiveness.
A. Protocol for Synthesis of Carboxylated Pillar[5]arene (CP[5]A)
Water-soluble pillar[n]arenes are crucial for biomedical applications. This protocol details the synthesis of a carboxylated pillar[5]arene, a versatile host for constructing aqueous supramolecular systems.[5][6]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane
-
Ethyl bromoacetate
-
Potassium carbonate
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
Synthesis of Per-methoxypillar[5]arene:
-
In a flask, dissolve 1,4-dimethoxybenzene and paraformaldehyde in 1,2-dichloroethane.
-
Cool the solution in an ice bath and slowly add boron trifluoride diethyl etherate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/petroleum ether) to obtain per-methoxypillar[5]arene.
-
-
Synthesis of Ester-substituted Pillar[5]arene:
-
To a solution of per-methoxypillar[5]arene in DMF, add potassium carbonate and ethyl bromoacetate.
-
Stir the mixture at 80°C for 24 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography to yield the ester-substituted pillar[5]arene.
-
-
Synthesis of Carboxylated Pillar[5]arene:
-
Dissolve the ester-substituted pillar[5]arene in a mixture of methanol and water.
-
Add sodium hydroxide and reflux the solution for 12 hours.
-
Cool the solution and acidify with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the carboxylated pillar[5]arene (CP[5]A).[5]
-
II. Fabrication of Pillar[n]arene-Based Supramolecular Polymers for Drug Delivery
Pillar[n]arene-based supramolecular polymers can self-assemble into various nanostructures, such as micelles and vesicles, which are excellent candidates for drug delivery vehicles.
A. Protocol for Preparation of Doxorubicin-Loaded Supramolecular Vesicles
This protocol describes the formation of pH-responsive vesicles from a water-soluble pillar[5]arene and a ferrocene derivative for the encapsulation and controlled release of the anticancer drug doxorubicin (DOX).[7]
Materials:
-
Ferrocene-containing guest molecule
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate buffered saline (PBS)
-
Dialysis membrane (MWCO = 1000 Da)
Procedure:
-
Vesicle Formation:
-
Prepare aqueous solutions of CP[5]A and the ferrocene derivative.
-
Mix the two solutions at a 1:1 molar ratio and sonicate for 30 minutes to induce self-assembly into vesicles.
-
-
Drug Loading:
-
Add DOX·HCl to the vesicle solution and stir for 24 hours in the dark.
-
Dialyze the solution against PBS (pH 7.4) for 48 hours to remove unloaded drug.
-
-
Characterization:
-
Determine the size and morphology of the DOX-loaded vesicles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy by measuring the absorbance of the solution before and after dialysis.
-
Quantitative Data for Drug Loading and Release
| Host-Guest System | Drug | Loading Content (%) | Encapsulation Efficiency (%) | Release Condition | Cumulative Release (%) | Reference |
| Carboxylated Pillar[5]arene / Ferrocene derivative | Doxorubicin | ~10 | ~97 | pH 5.0, 24h | ~65 | [8] |
| Carboxylated Pillar[5]arene / Oxaliplatin | Oxaliplatin | - | - | 10 mM Spermine, 12h | >90 | [9] |
| Water-soluble Pillar[10]arene / Aniline Tetramer | Doxorubicin | 9.1 | 91.7 | pH 5.5, 30 min | ~100 | [11] |
| PLA-PEG-FA / SPIONs | Doxorubicin | 10 | 97 | pH 5.0, 48h | ~80 | [11] |
III. Experimental Protocols for Characterization
Thorough characterization is essential to understand the properties and behavior of the fabricated supramolecular polymers.
A. Protocol for ¹H NMR Titration
¹H NMR titration is a powerful technique to study host-guest interactions and determine association constants.
Procedure:
-
Prepare a series of solutions containing a constant concentration of the pillar[n]arene host and varying concentrations of the guest molecule in a deuterated solvent.
-
Acquire the ¹H NMR spectrum for each solution.
-
Monitor the chemical shift changes of the protons on the host and/or guest molecules upon complexation.
-
Plot the change in chemical shift (Δδ) against the guest concentration and fit the data to a suitable binding isotherm to calculate the association constant (Kₐ).[12][13]
B. Protocol for Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of nanoparticles in solution.
Procedure:
-
Prepare a dilute solution of the supramolecular polymer nanoparticles in an appropriate solvent (e.g., water or PBS).
-
Filter the solution through a 0.45 µm filter to remove dust and large aggregates.
-
Place the solution in a cuvette and measure the particle size distribution using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[14]
C. Protocol for Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the morphology of the supramolecular assemblies.
Procedure:
-
Sample Preparation:
-
Imaging:
-
Insert the grid into the TEM and acquire images at an appropriate magnification.
-
D. Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the host-guest interaction.[17][18]
Procedure:
-
Prepare solutions of the pillar[n]arene host and the guest molecule in the same buffer.
-
Load the host solution into the sample cell and the guest solution into the titration syringe.
-
Perform a series of injections of the guest into the host solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks and plot the heat change per injection against the molar ratio of guest to host.
-
Fit the resulting isotherm to a binding model to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[19]
IV. Fabrication of Stimuli-Responsive and Self-Healing Materials
The dynamic nature of supramolecular bonds allows for the creation of "smart" materials that can respond to external stimuli or self-repair.
A. Protocol for a Self-Healing Hydrogel
This protocol describes the fabrication of a self-healing hydrogel based on the dynamic cross-linking of a pillar[10]arene derivative and a dialdehyde-functionalized polymer.[4][20]
Materials:
-
Amino-functionalized pillar[10]arene
-
Dialdehyde-functionalized polyethylene glycol (PEG)
-
Phosphate buffer
Procedure:
-
Dissolve the amino-functionalized pillar[10]arene and the dialdehyde-functionalized PEG in a phosphate buffer at the desired pH.
-
The mixture will spontaneously form a hydrogel through the formation of dynamic imine bonds.
-
To demonstrate self-healing, cut the hydrogel into two pieces and then press the pieces back together. The gel will self-heal over time as the dynamic bonds reform across the interface. The healing efficiency can be quantified by mechanical testing.[21]
V. Visualizations
A. Diagrams of Key Processes
References
- 1. mdpi.com [mdpi.com]
- 2. Pillararene-based supramolecular polymers: from molecular recognition to polymeric aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Doxorubicin loaded Polymeric Nanoparticulate Delivery System to overcome drug resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Regulated Fast Self-Healing of a Pillararene-Based Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 6. supradrug.com [supradrug.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccmu.edu.cn [ccmu.edu.cn]
- 10. Supramolecular polymer networks based on pillar[5]arene: synthesis, characterization and application in the Fenton reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Dynamic Light Scattering – an all-purpose guide for the supramolecular chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. ntnu.edu [ntnu.edu]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Pillar[n]arene Guest Complexation Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the experimental setups and protocols for studying the complexation between pillar[n]arenes and various guest molecules. This document outlines the methodologies for key analytical techniques, presents quantitative data in a structured format, and includes visual workflows for clarity.
Introduction to Pillar[n]arene Host-Guest Chemistry
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, composed of hydroquinone units linked by methylene bridges at their para-positions.[1][2] Their electron-rich cavity and versatile functionality make them excellent candidates for forming stable host-guest complexes with a wide variety of guest molecules, including neutral, cationic, and anionic species.[1][3] The study of these complexation events is crucial for their application in diverse fields such as drug delivery, sensing, and materials science.[1][4] This guide details the primary experimental techniques used to characterize these interactions.
Key Experimental Techniques and Protocols
The investigation of pillar[n]arene guest complexation relies on a suite of analytical techniques that can probe the binding event and provide quantitative information about the stability and thermodynamics of the resulting complex. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for qualitatively and quantitatively studying host-guest interactions. Changes in the chemical shifts of protons on both the host and guest molecules upon complexation provide direct evidence of binding and can be used to determine the association constant (Kₐ).[3][5]
Experimental Protocol for ¹H NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of the pillar[n]arene host at a known concentration (typically in the range of 1-5 mM) in a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆).[3][6]
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent to minimize dilution effects during the titration.
-
Place a precise volume of the host solution (e.g., 0.5 mL) into an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the free host.
-
Perform a stepwise titration by adding small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in chemical shift (Δδ) of a specific proton on the host or guest that is sensitive to the complexation event.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[7][8] Specialized software or the use of equations within data analysis programs can facilitate this fitting.[9]
-
dot
Caption: Workflow for NMR titration experiment.
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[2][5] This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[10]
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of the pillar[n]arene host and the guest molecule in the same buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[2][11]
-
The concentration of the host in the sample cell is typically 10-30 times the dissociation constant (Kd), while the guest concentration in the syringe is 10-20 times that of the host.[2]
-
Degas both solutions thoroughly before the experiment to avoid air bubbles.[2]
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the host solution and the injection syringe with the guest solution.
-
Program the titration parameters, including the injection volume (e.g., 2-10 μL), spacing between injections (e.g., 180 seconds), and stirring speed (e.g., 750 rpm).[11]
-
Perform an initial small injection (e.g., 0.5 µL) that is often discarded during data analysis.[11]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites, sequential binding) using the analysis software provided with the instrument.[5][12]
-
The fitting will yield the thermodynamic parameters: Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
dot
Caption: Workflow for an ITC experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study host-guest complexation if the complex formation results in a change in the absorbance spectrum of the host or guest.[13][14] This is particularly useful for systems involving charge-transfer interactions.
Experimental Protocol for UV-Vis Titration:
-
Sample Preparation:
-
Prepare stock solutions of the pillar[n]arene host and guest in a suitable solvent.
-
The concentration of the chromophore (either host or guest) should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the host solution in a cuvette.
-
Add small aliquots of the guest stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record a new UV-Vis spectrum.
-
Continue until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change is most pronounced.
-
Plot the change in absorbance (ΔA) against the concentration of the guest.
-
Fit the data to a suitable binding model using non-linear regression to determine the association constant (Kₐ).[10]
-
dot
Caption: Workflow for UV-Vis titration.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when the guest is a fluorescent molecule (fluorophore) and its fluorescence properties (e.g., intensity, emission wavelength) change upon complexation with the pillar[n]arene.[15][16]
Experimental Protocol for Fluorescence Titration:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent guest at a low concentration (to avoid self-quenching) in a suitable solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Prepare a stock solution of the pillar[n]arene host at a higher concentration.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the guest solution in a cuvette upon excitation at an appropriate wavelength.
-
Add small aliquots of the host stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record a new fluorescence spectrum.
-
Continue until the fluorescence intensity or wavelength no longer changes significantly.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the host.
-
Fit the titration data to a suitable binding model using non-linear regression to determine the association constant (Kₐ).[4]
-
dot
Caption: Workflow for fluorescence titration.
Quantitative Data Summary
The following tables summarize representative quantitative data for the complexation of various guests with pillar[17]arenes and pillar[15]arenes, as determined by the techniques described above.
Table 1: Binding Data for Pillar[17]arene Complexes
| Host | Guest | Solvent/Buffer | Technique | Kₐ (M⁻¹) | ΔH (kcal/mol) | Stoichiometry (n) | Reference |
| Cationic Pillar[17]arene | Butylsulfonate | Water | ITC | (1.2 ± 0.1) x 10⁵ | - | 1.0 ± 0.1 | [18] |
| Cationic Pillar[17]arene | Pentylsulfonate | Water | ITC | (4.8 ± 0.2) x 10⁵ | - | 1.0 ± 0.1 | [18] |
| Cationic Pillar[17]arene | Hexylsulfonate | Water | ITC | (1.6 ± 0.1) x 10⁶ | - | 1.0 ± 0.1 | [18] |
| Cationic Pillar[17]arene | Heptylsulfonate | Water | ITC | (5.1 ± 0.2) x 10⁶ | - | 1.0 ± 0.1 | [18] |
| Cationic Pillar[17]arene | Octylsulfonate | Water | ITC | (1.2 ± 0.1) x 10⁷ | - | 1.0 ± 0.1 | [18] |
| Polycationic Pillar[17]arene | Pyrene | PBS | Fluorescence | (1.1 ± 0.1) x 10⁶ | - | - | [19] |
| Polycationic Pillar[17]arene | Anthracene | PBS | Fluorescence | (1.5 ± 0.1) x 10⁶ | - | - | [19] |
| Polycationic Pillar[17]arene | Phenanthrene | PBS | Fluorescence | (1.9 ± 0.2) x 10⁶ | - | - | [19] |
| MeP5 | Ag⁺ | CDCl₃/CD₃CN | NMR | 2.62 x 10³ | - | - | [9] |
| EtP5 | Ag⁺ | CDCl₃/CD₃CN | NMR | 1.05 x 10⁴ | - | - | [9] |
Table 2: Binding Data for Pillar[15]arene Complexes
| Host | Guest | Solvent/Buffer | Technique | Kₐ (M⁻¹) | ΔH (kcal/mol) | Stoichiometry (n) | Reference |
| WP6 | G7 | PBS (pH 7.4) | ITC | 1.31 x 10⁵ | -3.18 | - | [5] |
| WP6 | G2 | PBS (pH 7.4) | ITC | 4.59 x 10⁷ | -6.10 | - | [5] |
| WP6 | Methylviologen (MV) | pH 7.8 Buffer | ITC | (1.53 ± 0.39) x 10⁶ | -19.9 ± 0.5 | 0.92 ± 0.07 | [13] |
| WP6 | Methylviologen (MV) | pH 4.8 Buffer | ITC | (1.75 ± 0.51) x 10⁵ | -14.3 ± 0.7 | 0.99 ± 0.08 | [13] |
| Pillar[15]arene 2 | trans-3 (azobenzene deriv.) | Chloroform-d/acetonitrile-d₃ | NMR | (2.22 ± 0.34) x 10³ | - | - | [7] |
| EtP6 | Ag⁺ | CDCl₃/CD₃CN | NMR | 1.05 x 10⁴ | - | - | [9] |
Conclusion
The study of pillar[n]arene guest complexation is a dynamic field with significant potential for the development of advanced materials and technologies. The experimental protocols and techniques outlined in these application notes provide a robust framework for researchers to accurately characterize these host-guest interactions. By employing a combination of NMR, ITC, UV-Vis, and fluorescence spectroscopies, a comprehensive understanding of the binding thermodynamics and kinetics can be achieved, paving the way for the rational design of novel pillar[n]arene-based supramolecular systems.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. supradrug.com [supradrug.com]
- 8. researchgate.net [researchgate.net]
- 9. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pH-Responsive Host–Guest Complexation in Pillar[6]arene-Containing Polyelectrolyte Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. islandscholar.ca [islandscholar.ca]
- 16. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Pillar[n]arenes for Advanced Transmembrane Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pillar[n]arenes in the field of transmembrane transport. Pillar[n]arenes, a class of macrocyclic host molecules with a unique pillar-shaped architecture, have emerged as versatile building blocks for constructing artificial channels and carriers for ions, small molecules, and drugs across lipid membranes.[1][2] Their tunable cavity size, ease of functionalization, and ability to form host-guest complexes make them highly attractive for applications in drug delivery, biosensing, and for studying biological transport processes.[3][4]
Mechanisms of Pillar[n]arene-Mediated Transmembrane Transport
Pillar[n]arenes can facilitate transmembrane transport through several mechanisms, primarily by acting as unimolecular channels or as carriers within vesicular systems.
-
Artificial Ion Channels: Functionalized pillar[n]arenes can insert into lipid bilayers to form unimolecular channels, allowing the selective passage of ions and small molecules.[5] The transport selectivity can be tuned by modifying the functional groups at the rims of the pillar[n]arene, which control the channel's polarity and size.[4] For instance, pillar[n]arenes functionalized with charged groups can create ion-selective channels, while those with hydrophobic or hydrophilic moieties can influence the transport of neutral molecules like water.
-
Vesicular Drug Delivery: Amphiphilic pillar[n]arenes can self-assemble into vesicles or micelles, encapsulating drugs or other cargo molecules within their aqueous core or lipid bilayer.[6] These nanocarriers can be designed to be responsive to specific stimuli, such as changes in pH, temperature, light, or the presence of specific biomolecules, triggering the release of their payload at the target site.[7][8] This stimulus-responsive behavior is often achieved through host-guest interactions, where the binding or release of a guest molecule alters the permeability of the vesicle.[9]
Below is a diagram illustrating the primary mechanisms of pillar[n]arene-mediated transport.
References
- 1. Functionalizing pillar[n]arenes. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Synthesis of Pillar[n]arenes and Bridge-Functionalized Pillar[n]arenes" by Babitha Machireddy [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimuli-Responsive Amphiphilic Pillar[n]arene Nanovesicles for Targeted Delivery of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pillar[n]arene Applications in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a class of macrocyclic host molecules, have emerged as versatile scaffolds in the field of catalysis. Their unique pillar-shaped architecture, electron-rich cavity, and facile functionalization at both rims make them exceptional candidates for the development of novel catalytic systems. These features allow for the creation of enzyme-mimicking catalytic environments, enhancement of catalyst stability, and facilitation of reactions in various media, including water. This document provides detailed application notes and experimental protocols for key catalytic applications of pillar[n]arenes, including metal-catalyzed cross-coupling, reduction of nitroaromatics, photoredox catalysis, and organocatalysis.
Application Note 1: Palladium-Pillar[n]arene Nanoparticles for Suzuki-Miyaura Cross-Coupling
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, particularly in the pharmaceutical industry. Pillar[n]arenes serve as excellent supports for palladium nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability. The pillar[n]arene cavity can also play a role in substrate pre-organization, leading to higher reaction efficiency.
Principle: A pillar[1]arene functionalized with coordinating groups, such as imidazolium salts, can act as a ligand to stabilize palladium ions. In situ reduction of the palladium ions leads to the formation of well-dispersed palladium nanoparticles (PdNPs) immobilized on the pillar[n]arene framework. This hybrid material then acts as a heterogeneous catalyst for the Suzuki-Miyaura reaction. The pillar-shaped structure provides a high local concentration of catalytic sites and can be easily recovered and reused.[2][3][4][5]
Advantages:
-
High Catalytic Activity: The high surface-to-volume ratio of the PdNPs leads to excellent catalytic performance.[6][7]
-
Enhanced Stability: The pillar[n]arene scaffold prevents the agglomeration of PdNPs, ensuring long-term catalytic activity.[3]
-
Recyclability: As a heterogeneous catalyst, it can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.[2][3]
-
Green Chemistry: Often allows for reactions in environmentally benign solvents like water or ethanol/water mixtures.[4]
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-Bromotoluene | Pd-loaded pillar[1]quinone polymer | 0.01 | EtOH/H₂O (1:1) | 80 | 0.33 | >99 | 9900 | 29700 | [2] |
| 2 | 4-Iodotoluene | Imidazolium-P[1]-OCP | 0.5 | EtOH/H₂O (1:1) | 80 | 0.5 | 98 | 196 | 392 | [3] |
| 3 | 4-Chlorotoluene | Imidazolium-P[1]-OCP | 0.5 | EtOH/H₂O (1:1) | 80 | 12 | 85 | 170 | 14.2 | [3] |
| 4 | 4-Bromoanisole | Pd-loaded pillar[1]quinone polymer | 0.01 | EtOH/H₂O (1:1) | 80 | 0.33 | >99 | 9900 | 29700 | [2] |
| 5 | 1-Bromo-4-(tert-butyl)benzene | Imidazolium-P[1]-OCP | 0.5 | EtOH/H₂O (1:1) | 80 | 1 | 97 | 194 | 194 | [3] |
| 6 | Phenylacetylene | Thiazole NHC/Pd(II)-P[1] polymer | 0.1 | H₂O | 80 | 0.5 | 95 | 950 | 1900 | [5] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) P[1]-OCP = Pillar[1]arene-based Organometallic Cross-Linked Polymer
Experimental Protocol: Synthesis of Imidazolium-Derivatized Pillar[1]arene-Pd Catalyst and its use in Suzuki-Miyaura Coupling
1. Synthesis of Imidazolium-derivatized Pillar[1]arene (P[1]-NHC):
-
A detailed procedure for synthesizing imidazolium-functionalized pillar[n]arenes can be found in the supporting information of related literature.[3][5] Generally, it involves the per-functionalization of a pillar[1]arene with bromoalkyl chains followed by reaction with an imidazole derivative.
2. Preparation of the Pillar[1]arene-based Organometallic Cross-Linked Polymer (P[1]-OCP) Catalyst:
-
In a flask, dissolve the imidazolium-derivatized pillar[1]arene and Pd(OAc)₂ in a suitable solvent like DMF.
-
The mixture is stirred vigorously under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 110 °C) for an extended period (e.g., 48 hours).[3]
-
The resulting polymer is then collected by filtration, washed with solvent to remove any unreacted starting materials, and dried under vacuum.
3. General Procedure for Suzuki-Miyaura Coupling Reaction:
-
To a reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the P[1]-OCP catalyst (0.5 mol% Pd).
-
Add the solvent system (e.g., 3 mL of a 1:1 EtOH/H₂O mixture).
-
Seal the vial and stir the mixture at 80 °C for the specified time (see table for examples).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Application Note 2: Catalytic Reduction of Nitroaromatics using Pillar[n]arene-Stabilized Metal Nanoparticles
Introduction: The reduction of nitroaromatics to their corresponding anilines is a fundamentally important transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Pillar[n]arenes functionalized with coordinating moieties can stabilize metal nanoparticles (e.g., Pd, Au) in aqueous media, creating highly efficient and recyclable catalysts for this reaction.
Principle: A water-soluble pillar[1]arene functionalized with terpyridine (TP5) or imidazole groups can chelate with metal precursors (e.g., PdCl₂). Subsequent reduction with a reducing agent like NaBH₄ leads to the formation of ultrafine metal nanoparticles stabilized by the pillar[n]arene. The pillar[n]arene prevents aggregation and provides a local environment that can facilitate the interaction between the substrate (nitroaromatic) and the catalytic nanoparticle surface.[6][7][8]
Advantages:
-
Green Catalysis: The reaction is typically performed in water, a green solvent.[6][7]
-
High Efficiency: The small size and high dispersion of the metal nanoparticles lead to rapid reaction rates.[6][7]
-
Excellent Reusability: The catalyst can be easily recovered and reused for multiple cycles with minimal loss of activity.[6][7]
-
Broad Substrate Scope: Effective for the reduction of a variety of substituted nitroaromatics.
Quantitative Data: Reduction of 4-Nitrophenol to 4-Aminophenol
| Entry | Catalyst | Catalyst Amount | Reductant | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Rate Constant, k (min⁻¹) | Reference |
| 1 | TP5/Pd(0) NPs | 0.1 mg | NaBH₄ | Water | 25 | 10 | >99 | 0.46 | [6] |
| 2 | P[1]-imidazole-1 | 0.5 mg | NaBH₄ | Water | 25 | 18 | 93.0 | N/A | [8] |
| 3 | AuNPs@P6@g-C₃N₄ | 0.1 mg | NaBH₄ | Water | 25 | 6 | >99 | 0.475 | [2] |
| 4 | Commercial Pd/C | 0.1 mg | NaBH₄ | Water | 25 | >20 | Incomplete | 0.042 | [2] |
TP5 = Terpyridine-functionalized pillar[1]arene P6 = Hydroxylatopillar[9]arene g-C₃N₄ = Graphitic carbon nitride
Experimental Protocol: Synthesis of TP5/Pd(0) NPs and Catalytic Reduction of 4-Nitrophenol
1. Synthesis of Monoterpyridine-functionalized Pillar[1]arene (TP5):
-
The synthesis of TP5 is typically achieved through multi-step organic synthesis starting from a mono-functionalized pillar[1]arene. Detailed procedures are available in the supporting information of the primary literature.[6]
2. Preparation of TP5/Pd(0) Nanoparticles:
-
An aqueous solution of TP5 is mixed with an aqueous solution of K₂PdCl₄.
-
The mixture is stirred for a period to allow for complexation.
-
A freshly prepared aqueous solution of NaBH₄ is added dropwise to the mixture with vigorous stirring.
-
The color of the solution changes, indicating the formation of Pd(0) nanoparticles.
-
The resulting nanoparticle suspension is purified by dialysis against deionized water to remove excess reagents.[6][7]
3. General Procedure for the Catalytic Reduction of 4-Nitrophenol:
-
In a quartz cuvette, add an aqueous solution of 4-nitrophenol and a freshly prepared aqueous solution of NaBH₄. The solution should turn yellow due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum.
-
Add a small aliquot of the TP5/Pd(0) NPs catalyst suspension to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals.
-
The progress of the reaction is observed by the decrease in the absorbance of the 4-nitrophenolate ion at ~400 nm and the appearance of the 4-aminophenol peak at ~300 nm.[10]
Caption: Workflow for catalyst synthesis and application.
Application Note 3: Photoredox Catalysis Expedited by Pillar[1]arene Cavity
Introduction: Photoredox catalysis has become a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. A key limitation can be the efficiency of the photo-induced electron transfer (PET), which often relies on diffusional collision between the excited photocatalyst and the substrate. By covalently linking a photocatalyst to a pillar[1]arene, the substrate can be pre-associated within the cavity, significantly accelerating the PET process.
Principle: A pillar[1]arene is functionalized with a photoredox catalyst, such as phenothiazine. In the presence of a suitable substrate that can bind within the pillar[1]arene cavity (e.g., an aliphatic bromide), a host-guest complex is formed. Upon irradiation with light, the excited photocatalyst can rapidly undergo electron transfer with the bound substrate due to their close proximity, initiating the catalytic cycle. This "cavity-promotion" enhances the overall reaction rate.[11][12]
Advantages:
-
Accelerated Reaction Rates: Pre-association of the substrate significantly shortens reaction times compared to non-cavity-bound catalysts.[11][12]
-
Increased Efficiency: Higher yields can be achieved under identical reaction conditions.[11][12]
-
Mild Reaction Conditions: Utilizes visible or UV-A light at room temperature.[11]
-
Potential for Selectivity: The host-guest interaction could potentially lead to substrate-selective catalysis.
Quantitative Data: Reductive Dehalogenation of Aliphatic Bromides
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| 1 | Ethyl 4-bromobutanoate | PA-C4-PhPT | 5 | 48 | 79 | [11] |
| 2 | Ethyl 4-bromobutanoate | PhPT (control) | 5 | 48 | 21 | [11] |
| 3 | 5-Bromopentanenitrile | PA-C4-PhPT | 5 | 48 | 75 | [11] |
| 4 | 5-Bromopentanenitrile | PhPT (control) | 5 | 48 | 38 | [11] |
PA-C4-PhPT = Pillar[1]arene-C4 linker-N-phenylphenothiazine PhPT = N-phenylphenothiazine
Experimental Protocol: Photoredox-Catalyzed Reductive Dehalogenation
1. Synthesis of Pillar[1]arene-Phenothiazine Catalyst (e.g., PA-C4-PhPT):
-
The synthesis involves the functionalization of a mono-hydroxy-pillar[1]arene with a linker, followed by coupling with a phenothiazine derivative. Detailed synthetic steps are provided in the source literature.[11]
2. General Procedure for Reductive Dehalogenation:
-
In a reaction vial, dissolve the aliphatic bromide substrate (e.g., 0.1 mmol), the pillar[1]arene-phenothiazine catalyst (5 mol%), a sacrificial electron donor (e.g., diisopropylethylamine, 5 equiv), and a proton source (e.g., formic acid, 5 equiv) in a suitable solvent (e.g., acetonitrile, 1 mL).
-
Seal the vial and degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiate the reaction mixture with a suitable light source (e.g., 365 nm UV lamp) with stirring at room temperature for the specified time.
-
After the reaction, the conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
References
- 1. Telluride-Based Pillar[5]arene: A Recyclable Catalyst for Alkylation Reactions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging applications of pillararene architectures in supramolecular catalysis [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pillar[5]arene-Derived Terpyridinepalladium(II) Complex: Synthesis, Characterization, and Application in Green Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of water-soluble imidazole-functionalized pillar[5]arenes: The activities of antibacterial and antioxidant, catalytic reduction of 4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenations - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03221F [pubs.rsc.org]
- 12. Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Modifying Pillar[n]arene Structures: A Guide for Researchers
Application Notes and Protocols for the Functionalization of a Versatile Class of Macrocycles
Pillar[n]arenes, a novel class of macrocyclic hosts, have garnered significant attention within the scientific community due to their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization.[1][2] These characteristics make them highly attractive scaffolds for a wide range of applications, particularly in drug development, materials science, and supramolecular chemistry.[3][4][5] This document provides detailed application notes and experimental protocols for the modification of pillar[n]arene structures, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to Pillar[n]arene Modification
The ability to chemically modify pillar[n]arenes is crucial for tuning their properties, such as solubility, host-guest recognition capabilities, and biocompatibility.[6][7] Modifications can be broadly categorized into two main strategies: pre-macrocyclization (co-cyclization of different monomers) and post-macrocyclization modification of a pre-formed pillar[n]arene core.[6][8] The latter is more common and offers a versatile platform for introducing a wide array of functional groups.
Key modification techniques include:
-
Per-functionalization: Modification of all hydroxyl or alkoxy groups on both rims of the pillar[n]arene. This is often achieved through dealkylation to yield per-hydroxylated pillar[n]arenes, which serve as versatile starting materials for further functionalization.[6][9]
-
Mono-functionalization: Introduction of a single functional group onto the pillar[n]arene scaffold. This is particularly useful for creating building blocks for more complex supramolecular architectures.[6][8]
-
Partial-functionalization: Selective modification of a subset of the available functional sites, allowing for precise control over the macrocycle's properties.[2]
-
Water-Solubilization: A critical modification for biomedical applications, typically achieved by introducing charged groups like carboxylates or ammonium ions, or by attaching hydrophilic polymers like polyethylene glycol (PEG).[10][11][12]
Key Modification Reactions
Several powerful chemical reactions are routinely employed for the functionalization of pillar[n]arenes:
-
Etherification: A straightforward method for modifying the hydroxyl groups of pillar[n]arenes.[6]
-
Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry: A highly efficient and specific reaction for attaching a wide variety of molecules to pillar[n]arenes functionalized with alkyne or azide groups.[6]
-
Palladium-Catalyzed Coupling Reactions: Useful for creating carbon-carbon bonds and introducing aryl substituents.[6]
-
Amidation: A common reaction for linking carboxylic acid-functionalized pillar[n]arenes with amine-containing molecules, including drugs and biomolecules.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the modification and application of pillar[n]arenes, extracted from various studies. This data can aid researchers in selecting appropriate modification strategies and predicting the performance of their functionalized macrocycles.
| Modification/Application | Pillar[n]arene Derivative | Guest/Drug | Yield (%) / Loading Capacity (%) / Binding Constant (Kass, M⁻¹) | Solvent/Conditions | Reference |
| Synthesis | |||||
| Per-hydroxylation | Pillar[11]arene | - | Quantitative | Anhydrous Chloroform, BBr₃ | [13] |
| Mono-carboxylation | Pillar[11]arene | - | 71% (final product) | Multi-step synthesis | [14] |
| Water-Soluble Carboxylation | Pillar[5]arene | - | High yield (not specified) | Multi-step synthesis | [10] |
| Drug Delivery | |||||
| Doxorubicin Loading | Thioether-modified Pillar[11]arene | Doxorubicin | 97% Loading Capacity | Host-guest interaction | [15] |
| Paclitaxel Loading | Disulphide-bridged Pillar[11]arene | Paclitaxel | 11.5% Loading Efficiency | Nanoparticle formulation | [16] |
| Host-Guest Interactions | |||||
| Cationic Guest Binding | Water-soluble carboxylated Pillar[11]arene | Cationic viologen salt | Very stable 1:1 complex | Aqueous media | [11] |
| Neutral Guest Binding | Ethylated Pillar[5]arene | 1,4-phenylenediacetonitrile | ~70 M⁻¹ | o-xylene | [17] |
| Anionic Guest Binding | Cationic water-soluble Pillar[11]arene | p-toluenesulfonic acid | logKass ≈ 1.22 - 1.43 | D₂O | [16] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key pillar[n]arene modification techniques.
Protocol 1: Per-hydroxylation of Dimethoxypillar[11]arene
This protocol describes the complete removal of methyl groups from dimethoxypillar[11]arene to yield per-hydroxylated pillar[11]arene, a versatile starting material for further functionalization.
Materials:
-
Anhydrous Chloroform (CHCl₃)
-
Boron tribromide (BBr₃)
-
Water
-
0.5 M Aqueous Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Dissolve DMpillar[11]arene (e.g., 2.00 g, 2.67 mmol) in anhydrous chloroform (150 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Cool the solution in an ice bath.
-
Slowly add boron tribromide (e.g., 13.6 g, 54.3 mmol) to the stirred solution.[13]
-
Allow the reaction mixture to stir at 25 °C for 72 hours.[13]
-
After 72 hours, carefully quench the reaction by the slow addition of water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected precipitate with 0.5 M aqueous hydrochloric acid and then with chloroform.[13]
-
The resulting solid is per-hydroxylated pillar[11]arene. For further purification, the solid can be recrystallized from acetone.[13] The yield is typically quantitative.[13]
Characterization:
The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. For per-hydroxylated pillar[11]arene, the ¹H NMR spectrum in acetone-d₆ should show a singlet for the hydroxyl protons around 7.96 ppm, a singlet for the aromatic protons at approximately 6.66 ppm, and a singlet for the methylene bridge protons at about 3.59 ppm.[13]
Protocol 2: Synthesis of a Water-Soluble Carboxylated Pillar[5]arene
This protocol outlines the synthesis of a water-soluble pillar[5]arene by introducing carboxylate groups, making it suitable for biological applications.
Materials:
-
Per-hydroxylated pillar[5]arene
-
Appropriate alkyl halide with a terminal ester group (e.g., methyl bromoacetate)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., DMF)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Etherification
-
To a solution of per-hydroxylated pillar[5]arene in an anhydrous solvent, add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
After stirring for a set period, add the alkyl halide with a terminal ester group.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction and extract the product into an organic solvent.
-
Purify the resulting ester-functionalized pillar[5]arene by column chromatography.
Step 2: Hydrolysis
-
Dissolve the ester-functionalized pillar[5]arene in a suitable solvent mixture (e.g., THF/water).
-
Add an excess of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid-functionalized pillar[5]arene.
-
Collect the precipitate by filtration and wash with water.
Step 3: Solubilization
-
Suspend the carboxylic acid-functionalized pillar[5]arene in water.
-
Add one equivalent of sodium hydroxide per carboxylic acid group to deprotonate the acid and form the water-soluble sodium carboxylate salt.[10]
Characterization:
The successful synthesis of the water-soluble pillar[5]arene can be confirmed by NMR spectroscopy (disappearance of ester signals and appearance of carboxylate signals) and FT-IR spectroscopy (presence of a carboxylate stretch). The pH-dependent solubility should also be verified.[10]
Protocol 3: Mono-functionalization of Pillar[11]arene via Co-cyclization
This protocol describes the synthesis of a mono-functionalized pillar[11]arene by reacting a mixture of two different monomers.
Materials:
-
1,4-Dialkoxybenzene
-
A 1,4-dialkoxybenzene derivative with a functional group (e.g., a bromide)
-
Paraformaldehyde
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve a mixture of the two different 1,4-dialkoxybenzene monomers and paraformaldehyde in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
Allow the reaction to proceed at a specific temperature for a defined period. The reaction conditions (temperature, time, and monomer ratio) will need to be optimized to favor the formation of the desired mono-functionalized pillar[11]arene.
-
Quench the reaction with an appropriate reagent (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
The desired mono-functionalized pillar[11]arene is then isolated from the reaction mixture, which may also contain per-functionalized pillar[11]arene and other oligomers, using column chromatography.[6]
Characterization:
The structure of the mono-functionalized pillar[11]arene can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to both types of monomer units in the correct ratio will confirm the successful synthesis.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in pillar[n]arene modification and application.
References
- 1. youtube.com [youtube.com]
- 2. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 3. Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[5]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. supradrug.com [supradrug.com]
- 11. Synthesis, conformational and host-guest properties of water-soluble pillar[5]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, conformational and host–guest properties of water-soluble pillar[5]arene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Pillar[n]arene-Based Materials for Gas Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, an electron-rich cavity, and tunable functionalities.[1][2] These features make them highly attractive building blocks for the creation of advanced porous materials with applications in gas separation and storage.[1][3] Their rigid structure and the ability to form well-defined channels and cavities allow for precise size and shape-selective separation of gas molecules. This document provides detailed application notes and experimental protocols for the synthesis of pillar[n]arene-based materials, the fabrication of gas separation membranes, and the characterization of their gas transport properties.
Applications in Gas Separation
Pillar[n]arene-based materials, including porous organic polymers (POPs) and mixed-matrix membranes (MMMs), have shown significant promise for a variety of gas separation applications, including:
-
Carbon Dioxide Capture: The electron-rich cavity of pillar[n]arenes can interact favorably with CO2, leading to high selectivity for CO2 over other gases like N2 and CH4.[3][4]
-
Methane Purification: Pillar[5]arene-based MMMs have demonstrated exceptionally high selectivity for the separation of light gases from methane.[6]
-
Hydrocarbon Separations: The well-defined pore structures of pillar[n]arene-based materials enable the separation of hydrocarbon isomers.[2][3]
-
Hydrogen Purification: The molecular sieving properties of pillar[n]arene-integrated membranes can be exploited for the separation of H2 from larger gas molecules.[6][7]
Quantitative Gas Separation Performance
The following tables summarize the gas separation performance of various pillar[n]arene-based materials reported in the literature.
Table 1: Gas Separation Performance of Pillar[5]arene-Based Mixed-Matrix Membranes (MMMs)
| Membrane Composition | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Pillar[5]arene (P5-SOF) / Matrimid™ (50 wt%) | CO₂/CH₄ | 8.5 ± 0.2 (CO₂) | 180 ± 40 | [6] |
| Pillar[5]arene (P5-SOF) / Matrimid™ (50 wt%) | N₂/CH₄ | - | 6.5 | [6] |
| Pillar[5]arene (P5-SOF) / Matrimid™ (50 wt%) | H₂/CH₄ | 26 ± 1 (H₂) | 600 ± 100 | [6] |
| Pillar[5]arene-Poly(arylate-amide) | H₂/CO₂ | - | 32 | [7] |
| Pillar[5]arene-Poly(arylate-amide) | CO₂/CH₄ | - | 150 | [7] |
| Pillar[5]arene-Poly(arylate-amide) | H₂/CH₄ | - | 4600 | [7] |
| Pillar[5]arene-Poly(arylate-amide) | O₂/N₂ | - | 13 | [7] |
| Pillar[5]arene-Poly(arylate-amide) | N₂/CH₄ | - | 4.7 | [7] |
Permeability is typically reported for the more permeable gas. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Experimental Protocols
Protocol 1: Synthesis of Per-ethylated Pillar[5]arene (PEt[5])
This protocol describes a representative synthesis of a functionalized pillar[5]arene.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Iron(III) chloride (FeCl₃)
-
Tetramethylammonium chloride (TMAC)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Diethyl ether
Procedure:
-
In a reaction vessel, heat FeCl₃ (58 mg, 0.358 mmol) and TMAC (28 mg, 0.255 mmol) at 110 °C with gentle stirring until a dark brown viscous liquid forms.
-
Prepare a solution of 1,4-diethoxybenzene (a pillar[5]arene precursor, e.g., PEt[5] starting material for conversion experiments - 10 mg, 0.010 mmol) and 1,4-dimethoxybenzene (DMB) (3 mg, 0.014 mmol) in DCM (25 mL).
-
Add the DCM solution to the heated FeCl₃/TMAC mixture.
-
Stir the reaction mixture at 25 °C for 2 minutes.
-
Quench the reaction by adding deionized water (50 mL) and continue stirring at 25 °C for 1 week.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by preparative thin-layer chromatography (TLC) using a mixture of petroleum ether and diethyl ether (8:2) as the eluent to obtain the desired co-pillar[8]arene.
Note: This is an example of a co-pillar[8]arene synthesis. For the synthesis of a simple pillar[5]arene, the starting materials and stoichiometry would be adjusted.
Protocol 2: Synthesis of a Porous Pillar[5]arene-based Polymer (P-PAP[5])
This protocol details the synthesis of a porous organic polymer for gas adsorption applications.
Materials:
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Tetrafluoroterephthalonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
10% Hydrochloric acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Demethylation of DMPA[5]:
-
Polymerization:
-
Create a suspension of PA[5] (1.53 g, 2.5 mmol), tetrafluoroterephthalonitrile (1.50 g, 7.5 mmol), and K₂CO₃ (4.2 g, 30 mmol) in DMF (100 mL).
-
Heat the suspension at 90 °C for 48 hours under a nitrogen atmosphere.
-
Filter the resulting precipitate and wash sequentially with 10% HCl (100 mL), deionized water (300 mL), methanol (100 mL), and DCM (100 mL).
-
Dry the solid product under high vacuum to yield the porous polymer P-PAP[5].
-
Protocol 3: Fabrication of a Pillar[5]arene/Matrimid™ Mixed-Matrix Membrane (MMM)
This protocol describes the fabrication of a mixed-matrix membrane for gas separation.
Materials:
-
Pillar[5]arene-based Supramolecular Organic Framework (P5-SOF) filler
-
Matrimid® 5218 polyimide
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Glass casting plate
-
Casting knife
Procedure:
-
Filler Dispersion:
-
Disperse the desired amount of P5-SOF filler in a portion of the NMP solvent.
-
Sonciate the suspension for 1 hour to ensure uniform dispersion of the filler particles.
-
-
Polymer Solution Preparation:
-
Dissolve the Matrimid® polymer in the remaining NMP with stirring until a homogeneous solution is formed.
-
-
Dope Solution Preparation:
-
Add the P5-SOF suspension to the Matrimid® solution and stir the mixture overnight to create a homogeneous casting dope.
-
-
Membrane Casting:
-
Pour the dope solution onto a clean, level glass plate.
-
Use a casting knife to cast a film of uniform thickness.
-
-
Solvent Evaporation and Annealing:
-
Place the cast membrane in a vacuum oven.
-
Dry the membrane at a controlled temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Anneal the membrane at a temperature below the glass transition temperature of the polymer (e.g., 150-200 °C) to remove residual solvent and enhance mechanical stability.
-
Protocol 4: Gas Permeability Measurement (Constant Volume/Variable Pressure Method)
This protocol outlines a common method for testing the gas separation performance of the fabricated membranes.
Apparatus:
-
Gas permeation cell
-
Upstream pressure transducer
-
Downstream pressure transducer
-
Vacuum pump
-
Mass flow controllers
-
Constant temperature chamber
-
Data acquisition system
Procedure:
-
Membrane Mounting:
-
Cut a circular sample of the membrane and place it in the permeation cell, ensuring a good seal with O-rings.
-
-
Leak Testing:
-
Evacuate both the upstream and downstream sides of the cell with the vacuum pump.
-
Close the valves and monitor the pressure on both sides to ensure there are no leaks.
-
-
Permeation Measurement:
-
Evacuate the downstream volume to a high vacuum.
-
Introduce the feed gas to the upstream side of the membrane at a constant pressure.
-
Record the pressure increase in the downstream volume over time using the data acquisition system.
-
-
Data Analysis:
-
The permeability (P) can be calculated from the steady-state rate of pressure increase in the downstream volume using the following equation: P = (V * l * (dp/dt)) / (A * R * T * (p_upstream - p_downstream)) where:
-
V is the downstream volume
-
l is the membrane thickness
-
dp/dt is the rate of pressure increase at steady state
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_upstream and p_downstream are the upstream and downstream pressures, respectively.
-
-
-
Selectivity Calculation:
-
The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities: α_A/B = P_A / P_B
-
Visualizations
Caption: Gas separation mechanism in a pillar[n]arene-based mixed-matrix membrane.
Caption: Experimental workflow for fabrication and testing of pillar[n]arene MMMs.
Caption: Relationship between pillar[n]arene structure and gas separation performance.
References
- 1. Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules [mdpi.com]
- 2. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pillararene Synthesis Technical Support Center
Welcome to the technical support center for pillararene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve the yield and purity of pillararenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low pillararene synthesis yield?
A1: The most frequent cause of low yields is the formation of linear oligomeric or polymeric byproducts instead of the desired cyclic pillararene.[1][2] This can be influenced by several factors, including incorrect reactant stoichiometry, inappropriate solvent choice, and suboptimal reaction temperature and time.
Q2: How critical is the choice of solvent in pillararene synthesis?
A2: The solvent plays a crucial role and can act as a template for the cyclization reaction.[3][4][5][6] For the synthesis of pillar[7]arenes, linear halogenated solvents like 1,2-dichloroethane (DCE) are often preferred as they can fit within the cavity of the forming macrocycle, thus stabilizing the transition state and promoting cyclization.[4][5][6] For pillar[8]arenes, bulkier solvents such as chloroform or chlorocyclohexane have been shown to favor the formation of the larger macrocycle.[4][5][8]
Q3: Can the reaction time be very short for pillararene synthesis?
A3: Yes, under optimized conditions, the cyclization to form dimethoxypillar[7]arene can be surprisingly fast, completing in as little as 3 minutes.[1][9] However, the optimal reaction time can vary depending on the specific substrates, catalyst, and temperature.
Q4: Is it necessary to use anhydrous conditions for the synthesis?
A4: While the Friedel-Crafts alkylation reaction is generally sensitive to water, some pillararene syntheses have been shown to be tolerant to small amounts of moisture.[6] However, for the deprotection step of methoxy-substituted pillararenes using reagents like boron tribromide (BBr3), using anhydrous chloroform is critical to achieve a quantitative yield of the hydroxylated pillararene.[1]
Q5: What is the role of the catalyst in the reaction?
A5: A Lewis acid or a strong Brønsted acid is typically used to catalyze the Friedel-Crafts alkylation reaction between the aromatic monomer and the formaldehyde source (e.g., paraformaldehyde). Boron trifluoride diethyl etherate (BF3·OEt2) is a widely used and effective catalyst.[1][6] The choice and amount of catalyst can significantly impact the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pillararene | 1. Incorrect Stoichiometry: The ratio of the aromatic monomer to the formaldehyde source is critical.[1] 2. Polymer Formation: The reaction conditions may favor the formation of linear polymers over cyclic products.[1][2] 3. Inappropriate Solvent: The solvent may not be effectively templating the cyclization.[4][5] 4. Suboptimal Catalyst: The catalyst may be inactive or used in an incorrect amount. | 1. Optimize Reactant Ratio: For dimethoxypillar[7]arene synthesis, using an excess of paraformaldehyde (e.g., 3 equivalents to 1,4-dimethoxybenzene) has been shown to significantly improve the yield.[1] 2. Control Reaction Rate: A very fast reaction can lead to the precipitation of oligomeric intermediates. Adding a small amount of a Brønsted acid (e.g., HCl) to a Lewis acid-catalyzed reaction can slow it down and favor macrocyclization.[2] Lowering the reaction temperature can also help. 3. Select an Appropriate Solvent: For pillar[7]arenes, use a linear solvent like 1,2-dichloroethane. For pillar[8]arenes, consider using a bulkier solvent like chloroform or chlorocyclohexane.[4][5][8] 4. Verify Catalyst Activity: Use a fresh or properly stored catalyst. Optimize the catalyst loading; typically, a catalytic amount is sufficient. |
| Product is a Mixture of Pillar[7]arene and Pillar[8]arene | 1. Solvent Choice: The solvent used may not be selective for a single macrocycle size.[10] 2. Thermodynamic vs. Kinetic Control: The reaction may not have reached thermodynamic equilibrium.[5] | 1. Solvent-Directed Synthesis: To selectively synthesize pillar[7]arene, use dichloromethane. To favor pillar[8]arene, use chloroform.[10] 2. Adjust Reaction Conditions: The interconversion between pillar[7]arene and pillar[8]arene can be influenced by the reaction conditions. Prolonged reaction times or heating may favor the thermodynamically more stable product.[5] |
| Difficulty in Purifying the Product | 1. Presence of Oligomers/Polymers: These byproducts can be difficult to separate from the desired pillararene. 2. Insoluble Precipitate: Rapid precipitation of intermediates can trap impurities.[2] | 1. Optimize Precipitation and Recrystallization: After the reaction, pouring the mixture into a non-solvent like methanol can help precipitate the product.[1] Recrystallization from a suitable solvent system (e.g., chloroform/acetone) is often effective for purification.[1] 2. Control Precipitation: If a precipitate forms too quickly during the reaction, try conducting the reaction at a lower concentration.[2] |
| Low Yield in Deprotection Step (e.g., Methoxy to Hydroxyl) | 1. Presence of Water: Water can react with the deprotecting agent (e.g., BBr3) and lead to incomplete reaction or side products.[1] 2. Incorrect Stoichiometry of Deprotecting Agent: Insufficient deprotecting agent will result in incomplete conversion. | 1. Use Anhydrous Solvents: Ensure that the solvent (e.g., chloroform) is strictly anhydrous for the deprotection reaction.[1] 2. Use Sufficient Deprotecting Agent: Use an appropriate excess of the deprotecting agent to ensure complete conversion of all alkoxy groups. |
Experimental Protocols
High-Yield Synthesis of Dimethoxypillar[7]arene (DMpillar[7]arene)
This protocol is adapted from a high-yield procedure.[1]
Materials:
-
1,4-dimethoxybenzene
-
Paraformaldehyde
-
1,2-dichloroethane (DCE)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
Dissolve 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 1,2-dichloroethane (20 mL).
-
Add paraformaldehyde (0.93 g, 30 mmol).
-
Add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) to the solution.
-
Stir the mixture at 30 °C for 30 minutes. The reaction is often complete within 3 minutes.[1]
-
Pour the reaction mixture into methanol.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the obtained solid from a chloroform/acetone mixture (1:1 v/v) to yield pure DMpillar[7]arene.
Expected Yield: ~71%[1]
Quantitative Deprotection to Pillar[7]arene
This protocol describes the deprotection of DMpillar[7]arene to pillar[7]arene.[1]
Materials:
-
Anhydrous chloroform
-
Boron tribromide (BBr3)
-
Water
-
0.5 M aqueous hydrochloric acid
Procedure:
-
Dissolve DMpillar[7]arene (2.00 g, 2.67 mmol) in anhydrous chloroform (150 mL).
-
Add boron tribromide (13.6 g, 54.3 mmol).
-
Stir the mixture at 25 °C for 72 hours.
-
Carefully add water to the mixture to quench the reaction.
-
Collect the resulting precipitate.
-
Wash the precipitate with 0.5 M aqueous hydrochloric acid and then with chloroform.
-
The resulting solid is pillar[7]arene. For further purification, it can be recrystallized from acetone.
Expected Yield: Quantitative[1]
Data Presentation
Table 1: Effect of Reactant Stoichiometry on DMpillar[7]arene Synthesis
| 1,4-dimethoxybenzene : Paraformaldehyde Ratio | Observation | Product |
| 5 : 1 | Mixture of oligomers and DMpillar[7]arene | Low Yield |
| 3 : 1 | Mixture of oligomers and DMpillar[7]arene | Low Yield |
| 1 : 1 | DMpillar[7]arene and polymer | Moderate Yield |
| 1 : 3 | Mainly DMpillar[7]arene, little polymer | High Yield (71%) |
| 1 : 5 | Mainly DMpillar[7]arene | High Yield |
| Data derived from Ogoshi et al., J. Org. Chem. 2011, 76, 328–331.[1] |
Table 2: Solvent Effect on Pillararene Synthesis
| Monomer | Catalyst | Solvent | Major Product | Yield | Reference |
| 1,4-diethoxybenzene | Methanesulfonic acid | Dichloromethane | Pillar[7]arene | Excellent | Mirzaei et al., Org. Lett. 2018, 20, 6583–6586[10] |
| 1,4-diethoxybenzene | Methanesulfonic acid | Chloroform | Pillar[8]arene | Excellent | Mirzaei et al., Org. Lett. 2018, 20, 6583–6586[10] |
| 1,4-bis(methylcyclohexyl ether)benzene | Not specified | Chlorocyclohexane | Pillar[8]arene | 87% | Ogoshi et al., Chem. Commun., 2014, 50, 5774[4] |
| 1,4-dimethoxybenzene | BF3·OEt2 | 1,2-dichloroethane | Pillar[7]arene | 81% | Szumna et al. (as cited in Ogoshi et al., Chem. Rev. 2016, 116, 7937-8002)[5] |
Visualizations
Caption: Experimental workflow for the high-yield synthesis of dimethoxypillar[7]arene.
Caption: Troubleshooting flowchart for addressing low pillararene synthesis yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The template effect of solvents on high yield synthesis, co-cyclization of pillar[6]arenes and interconversion between pillar[5]- and pillar[6]arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Solvent-free synthesis of pillar[6]arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues with Pillar[n]arenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pillar[n]arenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my native pillar[n]arenes not dissolving?
A1: Unfunctionalized pillar[n]arenes, such as per-hydroxylated pillar[1]arene, generally exhibit poor solubility in water and nonpolar organic solvents like hexane and toluene.[2][3] Their rigid, pillar-shaped structure and the arrangement of their hydroxyl groups limit their favorable interactions with many common solvents. They do, however, show some solubility in polar aprotic solvents.
Q2: How can I improve the solubility of my pillar[n]arenes in aqueous solutions?
A2: The most effective method to enhance the aqueous solubility of pillar[n]arenes is through chemical functionalization of their rims. Introducing hydrophilic groups can dramatically increase their solubility in water. Common strategies include:
-
Anionic Functionalization: Introducing negatively charged groups like carboxylates (-COOH) or sulfonates (-SO₃H) creates water-soluble anionic pillar[n]arenes.[4][5][6] The solubility of these derivatives is often pH-dependent; they are typically soluble in neutral to basic conditions where the acidic groups are deprotonated.[5]
-
Cationic Functionalization: The introduction of positively charged moieties, such as quaternary ammonium or pyridinium groups, results in water-soluble cationic pillar[n]arenes.[7][8]
-
Non-ionic Functionalization: Attaching neutral, polar chains like ethylene glycol or sugar moieties can also improve water solubility.[9][10]
Q3: What solvents are recommended for dissolving unmodified pillar[n]arenes?
A3: Per-hydroxylated pillar[1]arene is soluble in a range of polar aprotic solvents. These include:
-
Acetone
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[2]
-
Methanol
-
Tetrahydrofuran (THF)[2]
It is generally insoluble in chloroform, dichloromethane, and other halogenated solvents.[2]
Q4: Can the choice of solvent affect the synthesis and yield of pillar[n]arenes?
A4: Yes, the solvent plays a crucial role in the synthesis of pillar[n]arenes, acting as a template that can influence the size of the macrocycle formed.[11] For instance, linear solvents like 1,2-dichloroethane can act as a template for the synthesis of pillar[1]arenes, leading to higher yields.[11] The solubility of the starting materials and the oligomeric intermediates in the reaction solvent is also a critical factor that can affect the final yield of the desired pillar[n]arene.[11]
Q5: My functionalized pillar[n]arene has low solubility. What could be the issue?
A5: Several factors could contribute to the low solubility of functionalized pillar[n]arenes:
-
Incomplete Functionalization: If the functionalization reaction is not complete, the resulting product may be a mixture of partially and fully functionalized pillar[n]arenes with varying solubilities.
-
Inappropriate pH: For ionizable pillar[n]arenes (e.g., carboxylated or aminated), the pH of the aqueous solution is critical. Carboxylated pillar[n]arenes are significantly more soluble at neutral or basic pH, while aminated derivatives are more soluble in acidic conditions.
-
Counter-ion Effects: The nature of the counter-ion associated with charged functional groups can influence solubility.
-
Aggregation: Even with solubilizing groups, pillar[n]arenes can self-assemble and aggregate in solution, which can lead to precipitation, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Pillar[n]arene crashes out of solution during an experiment.
| Potential Cause | Troubleshooting Step |
| Change in Solvent Composition | If you are performing a reaction or analysis that involves a change in the solvent system (e.g., adding a less polar solvent to a polar solution), the pillar[n]arene may precipitate. Solution: Re-evaluate the solvent miscibility and the solubility of your specific pillar[n]arene derivative in the final solvent mixture. Consider using a co-solvent system that maintains solubility throughout the experiment. |
| Temperature Fluctuation | The solubility of many pillar[n]arenes is temperature-dependent. A decrease in temperature can cause precipitation. Solution: Ensure your experiment is conducted at a constant temperature. If working at room temperature, be mindful of fluctuations. Gentle heating may redissolve the compound, but be cautious as this can also affect reaction kinetics or complex stability. |
| pH Shift | For ionizable water-soluble pillar[n]arenes, a change in pH can drastically alter solubility. Solution: Buffer the aqueous solution to maintain a stable pH throughout the experiment. For carboxylated pillar[n]arenes, a pH above their pKa will ensure they remain deprotonated and soluble. For ammonium-functionalized pillar[n]arenes, a pH below their pKa is required. |
| High Concentration | Exceeding the solubility limit of the pillar[n]arene in the given solvent will lead to precipitation. Solution: Work at a concentration below the known solubility limit. If the solubility is unknown, perform a preliminary solubility test to determine the approximate saturation point. |
| Guest-Induced Precipitation | The formation of a host-guest complex can sometimes lead to a decrease in solubility and precipitation, especially if the guest is hydrophobic. Solution: Lower the concentration of the host and/or guest. Alternatively, modify the pillar[n]arene or the guest to improve the solubility of the resulting complex. |
Issue 2: Difficulty purifying pillar[n]arenes due to solubility issues.
| Problem | Suggested Solution |
| Co-precipitation with byproducts | During synthesis, unreacted starting materials or oligomeric byproducts may co-precipitate with the desired pillar[n]arene, making purification by simple filtration or recrystallization difficult. Solution: Utilize column chromatography with a solvent system carefully chosen to separate the components based on their polarity. The choice of stationary and mobile phases will depend on the specific pillar[n]arene and impurities. |
| Insolubility in common chromatography solvents | The target pillar[n]arene may be insoluble in solvents typically used for chromatography. Solution: If the pillar[n]arene is functionalized, try to solubilize it by adjusting the conditions (e.g., adding a small amount of a co-solvent, or for ionizable derivatives, adjusting the pH of the mobile phase if using reverse-phase chromatography). If the native pillar[n]arene is insoluble, consider performing the functionalization reaction first to improve its solubility before purification. |
| Streaking or poor separation on TLC/column | This can be due to strong adsorption to the stationary phase or aggregation of the pillar[n]arene. Solution: Add a polar modifier to the eluent (e.g., a small percentage of methanol or acetic acid) to reduce strong interactions with the silica gel. Running the chromatography at a slightly elevated temperature might also improve separation. |
Data Presentation: Solubility of Pillar[n]arene Derivatives
Table 1: Qualitative Solubility of Per-hydroxylated Pillar[1]arene
| Solvent | Solubility |
| Acetone | Soluble[2] |
| Acetonitrile | Soluble[2] |
| Chloroform | Insoluble[2] |
| Dichloromethane | Insoluble[2] |
| Dimethylformamide (DMF) | Soluble[2] |
| Dimethyl sulfoxide (DMSO) | Soluble[2] |
| Hexane | Insoluble[2] |
| Methanol | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble[2] |
| Toluene | Insoluble[2] |
| Water | Insoluble[2] |
Table 2: Examples of Water-Soluble Pillar[n]arene Derivatives
| Pillar[n]arene Derivative | Functional Group | Type | Notes on Aqueous Solubility |
| Carboxylated Pillar[9]arene (WP6) | Carboxylate (-OCH₂COO⁻) | Anionic | Good solubility in neutral to basic aqueous solutions; solubility is pH-dependent.[5][6] |
| Sulfonated Pillar[9]arene | Sulfonate (-SO₃⁻) | Anionic | High water solubility. |
| Cationic Pillar[9]arene | Pyridinium | Cationic | Soluble in aqueous media.[7][8] |
| Tri(ethylene oxide) Pillar[9]arene | -(OCH₂CH₂)₃OH | Non-ionic | Water-soluble.[9] |
| Imidazole-functionalized Pillar[1]arene | Imidazolium | Cationic | Water-soluble.[12] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Carboxylated Pillar[1]arene (A Representative Procedure)
This protocol is a generalized representation based on literature procedures.[7]
Materials:
-
Per-hydroxylated pillar[1]arene
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: a. To a solution of per-hydroxylated pillar[1]arene in anhydrous DMF, add an excess of potassium carbonate. b. Add an excess of ethyl bromoacetate dropwise to the suspension. c. Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into water and extract with dichloromethane. f. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure to obtain the crude esterified pillar[1]arene. h. Purify the product by column chromatography on silica gel.
-
Hydrolysis: a. Dissolve the purified esterified pillar[1]arene in a mixture of methanol and water. b. Add an excess of sodium hydroxide to the solution. c. Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours. d. After the reaction is complete (monitored by TLC or NMR), cool the solution to 0 °C. e. Acidify the solution with hydrochloric acid until a precipitate forms. f. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the water-soluble carboxylated pillar[1]arene.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This is a standard and reliable method for determining thermodynamic solubility.[2][10][13]
Materials and Equipment:
-
Pillar[n]arene derivative (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)
-
Small glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation: a. Add an excess amount of the solid pillar[n]arene derivative to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of the aqueous buffer to the vial.
-
Equilibration: a. Tightly cap the vials. b. Place the vials in a shaker or orbital incubator and agitate at a constant speed and temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[10]
-
Sample Collection and Analysis: a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility. d. Dilute the filtrate with a known volume of the buffer to a concentration within the linear range of the analytical method. e. Quantify the concentration of the pillar[n]arene in the diluted filtrate using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculation: a. Calculate the concentration of the pillar[n]arene in the original, undiluted filtrate. This value represents the aqueous solubility of the compound under the tested conditions. b. It is recommended to perform the experiment in triplicate to ensure reproducibility.
Mandatory Visualizations
Logical Workflow for Troubleshooting Pillar[n]arene Precipitation
Caption: A logical workflow for diagnosing and resolving pillar[n]arene precipitation issues.
Experimental Workflow for Drug Solubilization Using Water-Soluble Pillar[n]arenes
Caption: A typical experimental workflow for enhancing drug solubility using water-soluble pillar[n]arenes.
References
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. Supramolecular Drug Delivery Systems Based on Water-Soluble Pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-Soluble Self-Assembly with Pillar[n]arene Homologues - ChemistryViews [chemistryviews.org]
- 5. supradrug.com [supradrug.com]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Synthesis of a cationic water-soluble pillar[6]arene and its effective complexation towards naphthalenesulfonate guests - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ciencias.ula.ve [ciencias.ula.ve]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
Pillar[n]arene-Guest Binding Optimization: A Technical Support Center
Welcome to the technical support center for pillar[n]arene-guest binding experiments. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during pillar[n]arene-guest binding experiments.
Question: My observed binding affinity (Kₐ) is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low binding affinity is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Solvent Optimization: The choice of solvent is critical and can alter binding constants by several orders of magnitude.[1][2]
-
Problem: Polar solvents can compete with polar guests for binding within the pillar[n]arene cavity, thus reducing the observed affinity.[1][2]
-
Solution: If your guest is polar, consider switching to a less polar solvent. Conversely, for hydrophobic guests, using an aqueous medium can enhance binding through the hydrophobic effect.[3][4] The shape of the solvent molecule itself is also a factor; some solvents may be sterically hindered from entering the pillararene cavity, which can favor guest binding.[1][2] For instance, a switch from acetonitrile to o-xylene has been shown to increase a binding constant by more than four orders of magnitude.[1][2]
-
-
Host-Guest Size and Shape Mismatch: The dimensions of the guest molecule must be compatible with the pillar[n]arene cavity.
-
Problem: A guest that is too large will not fit, while a guest that is too small may not establish sufficient non-covalent interactions, leading to weak binding. For example, a large azobenzene derivative guest did not bind with a smaller pillar[5]arene but showed strong binding with a larger pillar[6]arene.[7]
-
Solution: Ensure you are using the appropriate pillar[n]arene homologue (e.g., pillar[5]arene vs. pillar[6]arene) for your guest's size.[7][8] Linear guests are generally preferred for the pillar[5]arene cavity.[5]
-
-
Electrostatic Interactions: Mismatched electrostatic potentials between the host and guest can lead to repulsion or weak attraction.
-
Problem: The electron-rich cavity of pillar[n]arenes favors the inclusion of electron-deficient or cationic guests.[1][2][5][6]
-
Solution: If your guest is electron-rich, consider modifying it to include an electron-accepting or cationic group. Alternatively, use a functionalized pillar[n]arene with charged rims (e.g., carboxylated or ammoniated) to create favorable electrostatic interactions with oppositely charged guests.[3][9]
-
-
Concentration Effects in Aqueous Media: For charged, water-soluble pillar[n]arenes, the concentration of the host itself can impact the measured binding affinity due to self-ion pairing.
-
Problem: At high concentrations, counterions can associate with the charged rims of the pillararene, neutralizing its charge and reducing its affinity for charged guests.[10]
-
Solution: Be aware of this phenomenon and consider performing experiments at different host concentrations to understand its effect. It is crucial to specify the host concentration when reporting binding constants for these systems.[10]
-
Troubleshooting Low Binding Affinity Workflow
Caption: A step-by-step workflow for troubleshooting low pillar[n]arene-guest binding affinity.
Question: My pillar[n]arene or guest has poor solubility in the desired solvent. What can I do?
Answer:
Solubility issues can prevent accurate binding studies. Here are some strategies to address this:
-
For Pillar[n]arenes:
-
Functionalization: The solubility of pillar[n]arenes is highly dependent on the functional groups on their rims.[5][6] Neutral pillar[n]arenes with alkyl substituents are typically soluble in nonaqueous media.[7] To improve water solubility, introduce charged functional groups like carboxylates or ammonium ions to the rims.[7][9][11]
-
Solvent Choice: Per-hydroxylated pillar[5]arenes are soluble in polar organic solvents like THF, acetone, acetonitrile, and DMSO, but not in nonpolar solvents or water.[6]
-
-
For Guests:
-
For the Complex:
-
If the host-guest complex precipitates out of solution, this may indicate strong binding but poor solubility of the resulting supramolecular assembly. In such cases, you may need to adjust the solvent system or modify the host or guest to improve the complex's solubility.
-
Question: I am seeing unexpected or inconsistent results in my NMR titration experiment. What could be wrong?
Answer:
NMR titration is a powerful tool, but several factors can lead to erroneous results:
-
Concentration Errors: Accurate determination of the stock solution concentrations for both the host and guest is paramount. Small errors in concentration can lead to significant inaccuracies in the calculated binding constant.
-
Impurities: The presence of impurities in either the host or guest sample can interfere with the binding event or with the NMR signals being monitored. Ensure high purity of all components. The supporting information of some studies details methods for assessing the impact of sample impurities.[1]
-
Fast or Slow Exchange Regime: The appearance of the NMR spectrum depends on the rate of complexation and decomplexation relative to the NMR timescale.
-
Fast Exchange: You will observe a gradual shift of the guest or host protons as the titrant is added. This is the ideal scenario for straightforward data fitting.
-
Slow Exchange: You will see separate peaks for the free and bound species, with the intensity of the free species decreasing and the bound species increasing during the titration.
-
Intermediate Exchange: This regime results in broad, difficult-to-interpret peaks and should generally be avoided, for example by changing the temperature of the experiment.
-
-
Stoichiometry Assumption: Most fitting models assume a 1:1 stoichiometry. If the actual stoichiometry is different (e.g., 1:2 or 2:1), your fitting will be incorrect. A Job's plot can be used to determine the binding stoichiometry before proceeding with the titration.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary driving forces for pillar[n]arene-guest complexation?
A1: The main driving forces are a combination of:
-
Hydrophobic Interactions: In aqueous solutions, the hydrophobic cavity of the pillar[n]arene encapsulates hydrophobic guests to minimize their contact with water.[3][9]
-
Electrostatic Interactions: The electron-rich interior of the pillar[n]arene cavity is favorable for binding cationic or electron-deficient guests.[1][2] Additionally, charged functional groups on the rims of water-soluble pillar[n]arenes can form strong electrostatic interactions with oppositely charged guests.[3][9]
-
CH-π and π-π Stacking Interactions: These interactions between the guest and the aromatic panels of the pillar[n]arene also contribute to the stability of the complex.
-
Host-Guest Size/Shape Complementarity: A snug fit between the host and guest maximizes van der Waals interactions.[5]
Q2: How do I choose between pillar[5]arene and pillar[6]arene?
A2: The choice primarily depends on the size and shape of your guest molecule.
-
Pillar[5]arene: Has a smaller cavity (approximately 5.5 Å diameter) and is well-suited for binding linear or smaller guest molecules.[8]
-
Pillar[6]arene: Possesses a larger cavity (approximately 7.5 Å diameter), allowing it to encapsulate larger guests, including bulky hydrocarbons and polyaromatic compounds.[8]
Q3: Which analytical techniques are best for quantifying binding affinity?
A3: The most common and reliable methods are:
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard as it directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Titration: Monitors the change in chemical shifts of host or guest protons upon complexation.[15][16] It is very powerful for determining binding constants and provides structural information about the host-guest complex.
-
UV-Vis or Fluorescence Spectroscopy: These techniques can be used if the guest (or host) has a chromophore or fluorophore whose spectral properties change upon complexation.[15]
Quantitative Data Summary
The following tables summarize representative binding affinity data to illustrate the impact of various factors.
Table 1: Effect of Solvent on Binding Affinity (Kₐ in M⁻¹)
| Host | Guest | Solvent | Kₐ (M⁻¹) | Reference |
| DMP5A¹ | Guest A | Acetonitrile | 1.0 x 10¹ | [2] |
| DMP5A¹ | Guest A | o-Xylene | 1.2 x 10⁵ | [2] |
| DEP6² | PDAN³ | Chloroform-d | 18 ± 2 | [15] |
| DEP6² | PDAN³ | Acetone-d₆ | 12 ± 1 | [15] |
| DEP6² | PDAN³ | Toluene-d₈ | 10 ± 1 | [15] |
| DEP6² | PDAN³ | o-Xylene-d₁₀ | 29 ± 2 | [15] |
¹DMP5A: Decamethylpillar[5]arene ²DEP6: Decaethylpillar[6]arene ³PDAN: 1,4-Phenylenediacetonitrile
Table 2: Effect of Guest Structure on Binding Affinity with Water-Soluble Pillar[5]arene (H1) in D₂O
| Host | Guest | Kₐ (M⁻¹) | Reference |
| H1 | G1 (1,2-phenylisoxazole derivative) | 51 | [4] |
Table 3: Binding Affinities of Cationic Guests with Water-Soluble Pillar[6]arene (WP6) in PBS
| Host | Guest | Kₐ (M⁻¹) | ΔH (kcal/mol) | Reference |
| WP6 | G1 | 1.1 x 10⁵ | -8.2 | [12] |
| WP6 | G7 | 2.5 x 10⁶ | -10.1 | [12] |
| WP6 | G15 | 1.1 x 10⁸ | -11.9 | [12] |
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Titration
This protocol outlines the steps for determining the binding constant of a 1:1 host-guest complex in the fast exchange regime.
Caption: Workflow for a typical ¹H NMR titration experiment to determine binding affinity.
Detailed Steps:
-
Preparation: Prepare high-concentration stock solutions of both the host and guest in the same deuterated solvent. The guest solution should be at least 10-20 times more concentrated than the host solution.
-
Initial Sample: Place a known volume and concentration of the host (the component with the lower concentration) into an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum of the host.
-
Titration: Add a small aliquot of the concentrated guest solution to the NMR tube. After each addition, gently mix the solution and re-acquire the spectrum.
-
Monitoring: Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
Data Processing: For each titration point, determine the chemical shift of one or more host protons that are sensitive to the binding event.
-
Calculation: Calculate the association constant (Kₐ) by fitting the change in chemical shift (Δδ) as a function of the total guest concentration to a 1:1 binding isotherm using specialized software.
Protocol 2: General Procedure for Isothermal Titration Calorimetry (ITC)
This protocol provides a general workflow for a direct ITC titration.
Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Steps:
-
Solution Preparation: Prepare solutions of the host and guest in the exact same buffer. A slight buffer mismatch can create large, erroneous heat signals.[17] Degas all solutions thoroughly to prevent air bubbles. The concentration of the titrant (in the syringe) should typically be 10-15 times that of the macromolecule (in the cell).
-
Instrument Preparation: Clean the ITC cell and syringe meticulously according to the manufacturer's instructions.
-
Loading: Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Equilibration: Allow the instrument to equilibrate at the desired temperature until a stable baseline is achieved.
-
Titration: Perform a series of programmed injections. The raw data will show peaks corresponding to the heat change after each injection.
-
Control Titration: Perform a control experiment by injecting the guest solution into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data.[17]
-
Data Analysis: Integrate the peaks from the raw data to create a binding isotherm (kcal/mol vs. molar ratio). Fit this isotherm using the software provided with the instrument to a suitable binding model (e.g., "one set of sites") to determine Kₐ, ΔH, and the stoichiometry (n).[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of water-soluble pillararene hosts on Kemp elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the solubility and bioactivity of anticancer drug tamoxifen by water-soluble pillar[6]arene-based host–guest complexation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pillar[n]arene Functionalization: A Technical Support Center
Welcome to the technical support center for pillar[n]arene functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, modification, and purification of pillar[n]arenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in pillar[n]arene functionalization?
A1: The primary challenges in pillar[n]arene functionalization revolve around achieving selectivity, managing solubility, and ensuring efficient purification. Due to the multiple reactive phenolic hydroxyl groups on the rims of the macrocycle, controlling the degree and position of functionalization to obtain mono-, di-, or other specific substitution patterns is a significant hurdle.[1][2] This often results in the formation of a mixture of constitutional isomers that can be difficult to separate.[3] Furthermore, both the parent and functionalized pillar[n]arenes can exhibit poor solubility in common organic solvents, which can complicate reaction setup and product isolation.[1][4][5] Consequently, purification of the desired product from unreacted starting materials, byproducts, and isomeric mixtures often requires careful chromatographic techniques.[6][7]
Q2: How can I improve the yield of a specific pillar[n]arene homologue (e.g., pillar[8]arene)?
A2: The yield of a particular pillar[n]arene homologue is highly dependent on the reaction conditions. Key factors to consider for optimization include the choice of solvent, catalyst, and temperature.[7][8][9] For instance, linear solvents like 1,2-dichloroethane tend to act as templates for the formation of pillar[3]arenes, while bulkier solvents such as chlorocyclohexane can selectively promote the synthesis of pillar[8]arenes.[7] The reaction rate, which can be tuned by adjusting the concentration of the Brønsted or Lewis acid catalyst, also significantly impacts the product distribution.[9] Template-assisted synthesis, where a guest molecule is added to the reaction mixture, can also be employed to enhance the yield of a specific homologue.[6]
Q3: What are the best methods for purifying functionalized pillar[n]arenes?
A3: Purification of functionalized pillar[n]arenes typically involves chromatographic techniques. Column chromatography on silica gel is a common method for separating different pillar[n]arene homologues and their functionalized derivatives.[6][7] For mixtures of isomers that are difficult to separate, techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary. Recrystallization can also be an effective purification method, particularly for obtaining high-purity crystalline materials.[7] In some cases, specific guest molecules can be used to selectively precipitate or crystallize a desired pillar[n]arene derivative from a mixture.
Q4: How can I improve the solubility of my pillar[n]arene derivative?
A4: Functionalization is a key strategy for modifying the solubility of pillar[n]arenes.[10] The native hydroxyl groups can be converted to various other functionalities to impart solubility in a desired solvent. For example, alkylation of the hydroxyl groups increases solubility in nonpolar organic solvents, while introducing charged groups like carboxylates or ammonium ions can render the pillar[n]arene water-soluble.[4][5] The choice of functional group should be guided by the intended application and the desired solvent system.
Troubleshooting Guides
Low Yield of Desired Functionalized Product
| Symptom | Possible Cause | Suggested Solution |
| Low overall conversion | Incomplete reaction | - Increase reaction time or temperature.- Use a more active catalyst or a higher catalyst loading.- Ensure all reagents are pure and dry. |
| Formation of multiple products | Lack of selectivity | - Adjust the stoichiometry of the functionalizing agent to favor the desired degree of substitution.- Consider a stepwise functionalization approach with protecting groups.- Optimize the reaction temperature; lower temperatures may increase selectivity. |
| Degradation of starting material or product | Harsh reaction conditions | - Use a milder catalyst or base.- Lower the reaction temperature.- Reduce the reaction time. |
Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of products on silica gel column | Similar polarity of isomers and byproducts | - Try a different eluent system with varying polarity.- Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Consider derivatization to alter the polarity of one component for easier separation. |
| Product is insoluble and precipitates during workup | Poor solubility of the functionalized pillar[n]arene | - Choose a workup solvent in which the product is more soluble.- Perform the reaction in a solvent from which the product can be directly crystallized upon cooling or addition of an anti-solvent. |
| Inseparable mixture of constitutional isomers | Non-selective functionalization | - Re-evaluate the synthetic strategy to favor the formation of a single isomer (e.g., using a directed synthesis approach).- If separation is not feasible, consider if the mixture of isomers can be used for the intended application. |
Key Experimental Protocols
General Procedure for Per-alkoxylation of Pillar[3]arene
This protocol describes the complete functionalization of all hydroxyl groups on a pillar[3]arene core.
-
Dissolution: Dissolve the per-hydroxylated pillar[3]arene in a suitable dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The amount of base should be in slight excess relative to the number of hydroxyl groups (e.g., 1.1 equivalents per OH group). Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.
-
Functionalization: Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture. The reaction may be heated to facilitate completion.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the per-alkoxylated pillar[3]arene.
Selective Mono-functionalization via Co-cyclization
This method involves the cyclization of two different monomers to produce a mono-functionalized pillar[n]arene.[10]
-
Monomer Preparation: Prepare the two 1,4-dialkoxybenzene monomers, one of which bears the desired functional group or a precursor to it.
-
Cyclization: In a suitable solvent such as 1,2-dichloroethane, add the two monomers and paraformaldehyde. The ratio of the two monomers can be adjusted to optimize the yield of the mono-functionalized product.[8]
-
Catalysis: Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃), to initiate the cyclization reaction.[8] The reaction is typically stirred at room temperature.
-
Workup: Upon completion, quench the reaction with water or a short-chain alcohol. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture of unfunctionalized, mono-functionalized, and di-functionalized pillar[n]arenes is then separated by column chromatography to isolate the desired mono-functionalized product.
Data Summary
Table 1: Reaction Conditions for Pillar[n]arene Synthesis
| Pillar[n]arene | Monomer | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Pillar[3]arene | 1,4-Dimethoxybenzene | p-Toluenesulfonic acid | Dichloromethane | Room Temp. | ~97% (total) | [11] |
| Pillar[3]arene | 1,4-Diethoxybenzene | BF₃·OEt₂ | 1,2-Dichloroethane | Room Temp. | High | [7] |
| Pillar[8]arene | 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | Room Temp. | Moderate to High | [6][7] |
| Pillar[8]arene | 1,4-Dialkoxybenzene | H₂SO₄ | Solvent-free | Not specified | High | [6] |
Visual Guides
Troubleshooting Workflow for Pillar[n]arene Functionalization
Caption: A troubleshooting workflow for addressing common issues in pillar[n]arene functionalization.
Strategies for Selective Pillar[n]arene Functionalization
Caption: An overview of different strategies for achieving selective functionalization of pillar[n]arenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalizing pillar[n]arenes. | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 7. Synthesis of Pillar[n]arenes | Pillararenes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. chemrxiv.org [chemrxiv.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pillar[n]arene-Based Sensor Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pillar[n]arene-based sensors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis and Purification
Question 1: I am getting a low yield for my pillar[n]arene synthesis. What are the common causes and how can I improve it?
Answer: Low yields in pillar[n]arene synthesis are a frequent issue, particularly for larger ring sizes like pillar[1]arenes.[2][3] Here are some common causes and troubleshooting steps:
-
Incorrect Solvent or Catalyst: The choice of solvent and catalyst is crucial. For instance, while pillar[4]arenes can be synthesized with high yields using simple reagents in air, the synthesis of pillar[1]arenes often requires specific templating solvents like chlorocyclohexane or solvent-free methods with catalysts such as H₂SO₄ or BF₃·OEt₂ to achieve better yields.[2][3][5][6]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Ensure these are optimized for the specific pillar[n]arene you are synthesizing. While the effect of temperature has not been exhaustively investigated for all pillar[n]arenes, it is a known factor in the synthesis of other macrocycles.[2]
-
Monomer Quality: The purity of the 1,4-dialkoxybenzene monomer is important. Impurities can lead to side reactions and lower the yield of the desired pillar[n]arene.
-
Moisture: While some pillar[4]arene syntheses are not highly sensitive to moisture, it is generally good practice to use dry solvents and perform the reaction under an inert atmosphere (e.g., argon) to minimize side reactions.[2][5]
Question 2: I am struggling with the purification of my pillar[n]arene product. What are the best practices?
Answer: Purification can be challenging, especially when the synthesis yields a mixture of different pillar[n]arene homologues (e.g., pillar[4]arene and pillar[1]arene).[2][7]
-
Recrystallization: For pillar[4]arenes, purification can often be achieved by simple recrystallization from a suitable solvent.[2]
-
Chromatography: For mixtures of pillar[n]arenes, silica gel chromatography is a common method for separation.[2] However, this can be a challenging and time-consuming process, and finding the right eluent system is key.[6][7] The difficulty of chromatographic separation is a known bottleneck that can affect the reproducibility of pillar[1]arene synthesis.[6][7]
-
Selective Precipitation: In some cases, selective precipitation can be used to separate different pillar[n]arenes from a mixture.
II. Sensor Fabrication and Performance
Question 3: My pillar[n]arene-based sensor shows poor reproducibility from one sensor to another. How can I improve this?
Answer: Poor reproducibility is a common challenge in sensor fabrication.[8] Here are some factors to consider for pillar[n]arene-based sensors:
-
Inconsistent Film Deposition: If you are fabricating thin-film sensors (e.g., via spin-coating or Langmuir-Blodgett techniques), variations in film thickness, uniformity, and morphology can lead to inconsistent sensor responses.[9][10] Carefully control deposition parameters such as spin speed, solution concentration, and substrate cleanliness.
-
Inhomogeneous Functionalization: If your sensor relies on functionalized pillar[n]arenes, incomplete or non-uniform functionalization can result in variable sensor performance. Ensure your functionalization protocol is robust and yields a consistent product.
-
Variability in Supramolecular Assembly: For sensors based on supramolecular gels or assemblies, the self-assembly process can be sensitive to environmental conditions.[11] Control factors like temperature, pH, and solvent composition during fabrication.
Question 4: The signal from my sensor is unstable or shows significant drift. What could be the cause?
Answer: Signal instability and drift can arise from several sources. While specific studies on pillararene sensor drift are limited, general principles of sensor stability apply.
-
Environmental Factors: Changes in temperature, humidity, or pH can affect the sensor's baseline and response.[12] It is important to perform measurements under controlled environmental conditions.
-
Irreversible Binding: If the analyte binds too strongly or irreversibly to the pillar[n]arene host, the sensor may not return to its baseline, leading to drift. Consider the binding affinity and potential for regeneration of the sensor surface.[11]
-
Material Degradation: The sensor materials themselves may degrade over time, especially when exposed to certain analytes or environmental conditions.
-
Electrochemical Instability: For electrochemical sensors, signal drift can be caused by charge buildup on the electrode surfaces.[13]
Question 5: My fluorescent pillar[n]arene sensor shows weak or no signal change upon analyte binding. How can I troubleshoot this?
Answer: A lack of signal change in a fluorescent sensor can be due to several factors related to the host-guest interaction and the fluorophore.
-
Poor Fluorescence Properties: The inherent fluorescence of the pillar[n]arene macrocycle itself is often poor.[14] Effective fluorescent sensors typically require the covalent attachment of a suitable fluorophore.
-
Mismatch between Host and Guest: The size and shape of the pillar[n]arene cavity must be complementary to the analyte for effective binding to occur.[9][14] If there is a mismatch, the binding affinity will be low, resulting in a minimal signal change.
-
Inefficient Signal Transduction: The binding event must cause a change in the photophysical properties of the fluorophore. This can happen through mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE).[4] If the chosen fluorophore and its linkage to the pillar[n]arene do not allow for efficient signal transduction, the sensor will not be effective.
-
Solvent Effects: The solvent can significantly influence both the host-guest binding and the fluorescence properties of the sensor. Ensure the solvent is compatible with your sensing system.[11]
Quantitative Data Summary
The following table summarizes representative performance data for different pillar[n]arene-based sensors. Please note that these values are illustrative and can vary significantly based on the specific sensor design, analyte, and experimental conditions.
| Sensor Type | Analyte | Limit of Detection (LOD) | Selectivity | Reference |
| Fluorescent Sensor | Fe³⁺ | 10⁻⁹ M | High | [1][4] |
| Fluorescent Sensor | Ag⁺ | 1.20 x 10⁻⁸ M | High | [1] |
| Fluorescent Sensor | Hg²⁺ | 5.00 x 10⁻⁷ M | High | [1] |
| Potentiometric Sensor | Metal Ions | - | Cross-sensitive | [12] |
| Gel-based SPR Sensor | Adiponitrile | - | Responsive | [11] |
Experimental Protocols & Methodologies
General Protocol for Pillar[4]arene Synthesis:
A common method for the synthesis of pillar[4]arenes involves the acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde.[2]
-
Reaction Setup: To a solution of 1,4-dimethoxybenzene and paraformaldehyde in a solvent like 1,2-dichloroethane, a Lewis acid catalyst such as trifluoroacetic acid is added.[15]
-
Reaction: The mixture is refluxed for a specified period (e.g., 2 hours).[15]
-
Workup: After cooling, the reaction mixture is poured into a non-solvent like methanol to precipitate the crude product.[15]
-
Purification: The precipitate is collected by filtration and purified, typically by recrystallization or column chromatography, to yield the pure pillar[4]arene.[2][15]
Fabrication of a Spin-Coated Thin Film Sensor:
-
Substrate Preparation: A suitable substrate (e.g., glass, quartz, or gold-coated glass) is thoroughly cleaned and dried.
-
Solution Preparation: The pillar[n]arene derivative is dissolved in a suitable volatile solvent to create a solution of a specific concentration.
-
Spin Coating: A small volume of the solution is dispensed onto the center of the substrate. The substrate is then spun at a high speed (e.g., 1000-4000 rpm) for a set duration to create a thin, uniform film.
-
Annealing: The coated substrate may be annealed at an elevated temperature to remove any residual solvent and improve the film quality.
Visualizations
Caption: Experimental workflow for pillar[n]arene-based sensor fabrication.
Caption: Host-guest signaling pathway in a fluorescent pillar[n]arene sensor.
Caption: Troubleshooting flowchart for pillar[n]arene-based sensor issues.
References
- 1. Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Sensing Volatile Pollutants with Spin-Coated Films Made of Pillar[5]arene Derivatives and Data Validation via Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pillar[5]arene-based dually crosslinked supramolecular gel as a sensor for the detection of adiponitrile - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01354E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and improvement of signal drift associated with electron ionization quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Pillar[n]arene Polymer Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and controlling the aggregation of pillar[n]arene polymers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary driving forces behind pillar[n]arene polymer aggregation?
A1: Pillar[n]arene polymer aggregation, or self-assembly, is primarily driven by a combination of non-covalent interactions. These include:
-
Host-Guest Interactions: The electron-rich cavity of pillar[n]arenes can encapsulate guest molecules, and in the absence of suitable guests, self-inclusion or interactions between pillar[n]arene units can occur.
-
π-π Stacking: The aromatic rings of the pillar[n]arene macrocycles can stack on top of each other, leading to the formation of columnar structures.
-
Hydrogen Bonding: Functional groups on the rims of the pillar[n]arenes, such as hydroxyl or carboxyl groups, can form hydrogen bonds with each other, linking the macrocycles together.[1][2]
-
Hydrophobic Interactions: In aqueous media, the hydrophobic cavities of pillar[n]arenes tend to associate to minimize contact with water, driving aggregation.[3]
-
Van der Waals Forces: These general intermolecular forces also contribute to the overall aggregation process.
Q2: How does functionalization of pillar[n]arenes affect their aggregation behavior?
A2: Functionalization of the rims of pillar[n]arenes is a powerful tool to control their solubility and aggregation.[4][5] By introducing specific functional groups, you can modulate the intermolecular interactions:
-
Increased Solubility: Attaching hydrophilic groups, such as carboxylates, ammonium salts, or polyethylene glycol (PEG) chains, can significantly increase the solubility of pillar[n]arenes in polar solvents, especially water, thereby preventing unwanted aggregation.[6][7]
-
Steric Hindrance: Bulky functional groups can create steric hindrance that physically prevents the pillar[n]arene macrocycles from approaching each other closely enough to aggregate.
-
Modulated Electronic Properties: Functional groups can alter the electron density of the pillar[n]arene cavity, influencing its host-guest properties and its tendency for π-π stacking.
Q3: Can aggregation be a desired property of pillar[n]arene polymers?
A3: Absolutely. The self-assembly of pillar[n]arene polymers into well-defined nanostructures is a key feature that is exploited in various applications, such as drug delivery, sensing, and materials science.[8][9] The goal is often not to eliminate aggregation entirely but to control it to achieve the desired morphology and properties. Uncontrolled aggregation, leading to precipitation and loss of function, is what needs to be prevented.
Troubleshooting Guides
Problem 1: My pillar[n]arene polymer is precipitating out of solution during my experiment.
This is a common issue indicating that the polymer's solubility limit has been exceeded under the current experimental conditions. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Analyze the Solvent System
-
Is the solvent appropriate for your pillar[n]arene derivative? Pillar[n]arenes with hydrophobic functionalities are more soluble in nonpolar organic solvents, while those with hydrophilic functionalities are more soluble in polar solvents.
-
Action: Consider changing the solvent or using a solvent mixture. For instance, if your polymer is precipitating from a nonpolar solvent, try a more polar one, or a mixture. The table below provides a general guide to the effect of solvents on pillar[n]arene solubility and aggregation.
Step 2: Adjust the pH (for aqueous solutions)
-
Does your pillar[n]arene have pH-responsive functional groups? For example, carboxylated pillar[n]arenes are generally more soluble at higher pH when the carboxylic acid groups are deprotonated to form carboxylates. Conversely, pillar[n]arenes with amino groups are more soluble at lower pH when they are protonated.[10]
-
Action: Carefully adjust the pH of your solution. For carboxylated pillar[n]arenes, try increasing the pH with a dilute base (e.g., 0.1 M NaOH). For amino-functionalized pillar[n]arenes, try decreasing the pH with a dilute acid (e.g., 0.1 M HCl). Monitor the solubility as you titrate the pH.
Step 3: Introduce a Competitive Guest Molecule
-
Is aggregation driven by self-inclusion or intermolecular host-guest interactions? If so, adding a small molecule guest that can be encapsulated by the pillar[n]arene cavity can disrupt these interactions and prevent polymerization.
-
Action: Select a guest molecule with a high association constant for your pillar[n]arene. The choice of guest will depend on the size and electronic properties of the pillar[n]arene cavity. Add the competitive guest to your solution before inducing polymerization or to a solution where precipitation has occurred to attempt redissolution.
Step 4: Control the Temperature
-
Does your system exhibit temperature-responsive behavior? Some pillar[n]arene polymers have a Lower Critical Solution Temperature (LCST), above which they aggregate and precipitate.
-
Action: If you suspect LCST behavior, try lowering the temperature of your experiment. If you need to work at a higher temperature, you may need to modify the polymer (e.g., by incorporating more hydrophilic monomers) to increase its LCST.
Problem 2: My pillar[n]arene polymer forms ill-defined aggregates instead of the desired nanostructures.
This issue suggests that the self-assembly process is not well-controlled.
Step 1: Modify the Concentration
-
Is the concentration too high? High concentrations can lead to rapid, uncontrolled aggregation.
-
Action: Try performing the experiment at a lower concentration of the pillar[n]arene polymer.
Step 2: Control the Rate of Solvent Exchange or Additive Addition
-
Are you inducing aggregation by a rapid change in solvent polarity (e.g., nanoprecipitation)? A rapid change can lead to kinetically trapped, disordered aggregates.
-
Action: Slow down the rate of addition of the non-solvent or the triggering agent. This can allow the system to reach a thermodynamically more stable, ordered state.
Step 3: Utilize a Template
-
Can a template guide the assembly process? In some cases, a template molecule or surface can direct the self-assembly of pillar[n]arene polymers into specific morphologies.
-
Action: Investigate the use of templates that are known to interact with your pillar[n]arene system.
Data Presentation
Table 1: Influence of Solvent on Pillar[n]arene Polymerization and Solubility
| Solvent | Polarity | Typical Effect on Aggregation | Notes |
| Chloroform (CHCl₃) | Nonpolar | Can promote aggregation of hydrophobic pillar[n]arenes. | Often used in the synthesis of pillar[n]arenes.[3] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Can act as a template for pillar[11]arene synthesis, influencing aggregation.[11] | Favorable for the formation of pillar[11]arenes.[11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Generally a good solvent for many pillar[n]arene derivatives, can prevent aggregation. | Often used in the preparation of nanoparticles by nanoprecipitation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong solvent, can disrupt intermolecular interactions and prevent aggregation. | Can be difficult to remove. |
| Water (H₂O) | Polar Protic | Promotes aggregation of hydrophobic pillar[n]arenes; good solvent for hydrophilically functionalized derivatives. | pH control is crucial for pillar[n]arenes with ionizable groups.[10] |
| Methanol (MeOH) | Polar Protic | Can be used in solvent mixtures to tune solubility and aggregation. | Can disrupt hydrogen bonding. |
Table 2: Association Constants (Kₐ) for Selected Pillar[n]arene-Guest Complexes
| Pillar[n]arene Host | Guest Molecule | Solvent | Kₐ (M⁻¹) | Reference |
| Diethyl-pillar[12]arene | 1,4-Dicyanobutane | Chloroform-d | 1.8 x 10³ | [13] |
| Diethyl-pillar[12]arene | 1,6-Dicyanohexane | Chloroform-d | 1.2 x 10⁴ | [13] |
| Water-soluble Pillar[12]arene | Paraquat | D₂O | 1.0 x 10⁵ | [7] |
| Per-ethylated Pillar[11]arene | n-Octylethylammonium PF₆⁻ | Chloroform | > 10⁴ | [3] |
Experimental Protocols
Protocol 1: Enhancing Solubility of Carboxylated Pillar[n]arenes via pH Adjustment
-
Dissolution: Dissolve the carboxylated pillar[n]arene in a minimal amount of a suitable organic solvent (e.g., THF or DMSO) if it is not readily soluble in water at neutral pH.
-
Aqueous Dispersion: Add the pillar[n]arene solution dropwise to deionized water while stirring vigorously. This may form a suspension or a colloidal solution.
-
pH Titration: Slowly add a dilute aqueous solution of a base (e.g., 0.1 M NaOH) dropwise to the pillar[n]arene dispersion.
-
Monitoring: Monitor the turbidity of the solution. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates, increasing the hydrophilicity and solubility of the pillar[n]arene. The solution should become clear as the pillar[n]arene dissolves.
-
Final pH: The optimal pH will depend on the specific pKa of the carboxylic acid groups on the pillar[n]arene. A pH of 7-9 is often sufficient.
-
Characterization: Use techniques like Dynamic Light Scattering (DLS) to confirm the absence of large aggregates and to determine the size of any remaining nanoparticles.
Protocol 2: Competitive Inhibition of Aggregation Using a Guest Molecule
-
Guest Selection: Choose a guest molecule that has a high binding affinity for the cavity of your pillar[n]arene polymer. Refer to literature values for association constants (see Table 2 for examples). The guest should be soluble in the same solvent as your polymer.
-
Solution Preparation: Prepare a stock solution of the competitive guest at a known concentration.
-
Addition of Guest: Before initiating the process that leads to aggregation (e.g., adding a non-solvent, changing the temperature), add the competitive guest to the solution of your pillar[n]arene polymer. A 1:1 molar ratio of guest to pillar[n]arene monomer units is a good starting point, but an excess of the guest may be required.
-
Equilibration: Allow the solution to stir for a period (e.g., 30 minutes) to ensure the formation of the host-guest complex.
-
Proceed with Experiment: Continue with your experimental procedure. The presence of the guest in the pillar[n]arene cavities should inhibit the intermolecular interactions that cause aggregation.
-
Verification: Confirm the formation of the host-guest complex and the prevention of aggregation using techniques such as ¹H NMR spectroscopy (which will show chemical shifts of the guest protons upon encapsulation) and DLS.
Visualizations
Figure 1: General Mechanism of Pillar[n]arene Aggregation.
Figure 2: Workflow for Preventing Aggregation.
Figure 3: Troubleshooting Flowchart for Unexpected Precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functionalizing pillar[n]arenes. | Semantic Scholar [semanticscholar.org]
- 5. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the solubility and bioactivity of anticancer drug tamoxifen by water-soluble pillar[6]arene-based host–guest complexation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pillararene-based supramolecular polymers: from molecular recognition to polymeric aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Supramolecular Polymers Generated from Pillar[ n]arene-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Pillar[n]arene Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of pillar[n]arenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pillar[n]arene products?
A1: The most prevalent impurities encountered after the synthesis of pillar[n]arenes are typically other pillar[n]arene homologues (e.g., pillar[1]arene in a pillar[2]arene synthesis), linear oligomers, and residual catalyst (such as BF₃·OEt₂ or H₂SO₄). Unreacted monomers may also be present.
Q2: What is the simplest method for purifying pillar[1]arenes?
A2: For many pillar[1]arene derivatives, simple recrystallization is a highly effective and straightforward purification method.[3] Due to its thermodynamic stability, pillar[1]arene often crystallizes readily from appropriate solvent systems, leaving impurities in the mother liquor.
Q3: When is column chromatography necessary for pillar[n]arene purification?
A3: Column chromatography is generally required when a mixture of pillar[n]arene homologues is formed, and their separation by recrystallization is inefficient.[4][5] It is also the method of choice for isolating larger, less abundant pillar[n]arenes (n > 6) and for removing closely related impurities that co-crystallize with the desired product.
Q4: How can I monitor the progress of my pillar[n]arene purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For assessing the purity of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[6][7]
Q5: Are there any safety precautions I should take when working with the reagents used in pillar[n]arene purification?
A5: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents. Boron tribromide (BBr₃), sometimes used for dealkylation, is highly corrosive and reacts violently with water; handle it with extreme care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
Issue 1: Recrystallization Problems
| Problem | Potential Cause | Suggested Solution |
| Pillar[n]arene oils out instead of crystallizing. | The solution is too supersaturated, or the melting point of the pillar[n]arene is lower than the solution temperature. | Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent to reduce saturation and allow it to cool slowly. If the problem persists, consider a different solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure pillar[n]arene. If that fails, slowly evaporate some of the solvent to increase the concentration and cool again. |
| The obtained crystals are very fine or appear as a powder. | Crystallization occurred too rapidly. | Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment (e.g., refrigerator or ice bath). |
| Low recovery after recrystallization. | Too much solvent was used, or the pillar[n]arene has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to minimize solubility before filtration. The mother liquor can be concentrated to obtain a second crop of crystals. |
Issue 2: Column Chromatography Challenges
| Problem | Potential Cause | Suggested Solution |
| Poor separation of pillar[n]arene homologues. | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. | Optimize the eluent system. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).[5] A gradual increase in the polarity of the eluent (gradient elution) can improve separation. |
| The pillar[n]arene is not eluting from the column. | The eluent is not polar enough to displace the highly polar pillar[n]arene from the stationary phase. | Gradually increase the polarity of the mobile phase. For very polar pillar[n]arenes, it may be necessary to use a more polar solvent like ethyl acetate or even a small percentage of methanol in the eluent. |
| Streaking or tailing of bands on the column. | The sample was not loaded onto the column in a concentrated band. The column may be overloaded. | Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column. Ensure the amount of sample is appropriate for the column size (typically 1:20 to 1:50 sample-to-adsorbent weight ratio).[8] |
Issue 3: Purity Analysis and Contaminants
| Problem | Potential Cause | Suggested Solution |
| Broad peaks in the ¹H NMR spectrum. | Presence of paramagnetic impurities (e.g., residual iron salts from the catalyst). Conformational exchange of the pillar[n]arene on the NMR timescale. | To remove paramagnetic impurities, wash the organic solution of the pillar[n]arene with a dilute acid solution (e.g., 0.5 M HCl) followed by water and brine during the workup.[3] To address conformational exchange, try recording the NMR spectrum at a lower or higher temperature. |
| Residual catalyst (e.g., BF₃·OEt₂) detected in the final product. | Incomplete quenching or washing during the workup. | Quench the reaction thoroughly, for example, by adding methanol. During the workup, wash the organic layer multiple times with saturated aqueous sodium bicarbonate solution, followed by water and brine.[9] |
| Presence of linear oligomers in the final product. | Incomplete cyclization during the synthesis. | Column chromatography is usually effective at removing linear oligomers.[4] In some cases, careful recrystallization can also selectively precipitate the desired cyclic product. |
| Solvent peaks (e.g., acetone, dichloromethane) in the NMR spectrum. | Solvent trapped within the pillar[n]arene cavity. | Dry the purified pillar[n]arene under high vacuum at an elevated temperature (e.g., 50-60 °C) for an extended period (e.g., 48 hours).[1][10] This can help to remove guest solvent molecules from the cavity. |
Quantitative Data on Purification Techniques
Table 1: Recrystallization of Pillar[n]arenes
| Pillar[n]arene Derivative | Crude Purity (%) | Recrystallization Solvent System | Yield (%) | Final Purity (%) | Reference |
| Dimethoxypillar[1]arene | Not specified | Chloroform/Acetone (1:1 v/v) | 71 | >98 (by NMR) | [3] |
| Ethoxypillar[2]arene | 84 | Chloroform/Acetone | Not specified | 97 | [1][10] |
| Per-hydroxylated pillar[1]arene | Not specified | Acetone | Quantitative | >98 (by NMR) | [3] |
Table 2: Column Chromatography for Pillar[n]arene Separation
| Pillar[n]arene Mixture | Stationary Phase | Mobile Phase (Eluent) | Elution Order | Reference |
| Pillar[1]arene and Pillar[2]arene (ethoxy derivatives) | Silica Gel | Dichloromethane/Petroleum Ether (gradient) | Pillar[1]arene then Pillar[2]arene | [5] |
| Pillar[n]arenes (n=5-10, ethoxy derivatives) | Silica Gel | Dichloromethane/Petroleum Ether (gradient) | Increasing 'n' with increasing polarity | Not specified |
| Per-alkylated pillar[2]arenes | Silica Gel | Hexane/Ethyl Acetate (30:1 v/v) | N/A | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Pillar[1]arenes
-
Dissolve the crude pillar[1]arene in a minimum amount of a suitable hot solvent or solvent mixture (e.g., chloroform/acetone).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Protocol 2: Column Chromatography for Separation of Pillar[1]arene and Pillar[2]arene
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.
-
Dissolve the crude mixture of pillar[n]arenes in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a low-polarity mobile phase (e.g., petroleum ether/dichloromethane 1:1).
-
Gradually increase the polarity of the mobile phase (e.g., to pure dichloromethane, and then dichloromethane with a small percentage of ethyl acetate) to elute the different pillar[n]arene homologues.
-
Collect fractions and analyze them by TLC or NMR to identify the desired products.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of pillar[n]arenes.
Caption: Decision tree for selecting a suitable pillar[n]arene purification method.
Caption: Separation of pillar[1]arene and pillar[2]arene by column chromatography.
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Pillar[n]arene–calix[m]arene hybrid macrocyclic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Pillar[n]arene Vesicle Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pillar[n]arene vesicles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the stability and performance of your vesicle formulations.
Frequently Asked Questions (FAQs)
Q1: My pillar[n]arene vesicles are aggregating and precipitating out of solution. What are the common causes and how can I fix this?
A1: Vesicle aggregation is a common stability issue often caused by one or more of the following factors:
-
Insufficient Surface Charge: Vesicles with a low zeta potential (close to neutral) lack the electrostatic repulsion needed to prevent aggregation.
-
Inappropriate Solvent/pH Conditions: The pH of the solution can affect the ionization state of functional groups on the pillar[n]arene, altering vesicle surface charge and stability. For instance, carboxyl-modified pillar[n]arenes require a pH above their pKa to be deprotonated and negatively charged, which promotes stability.[1][2]
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charges on the vesicles, reducing electrostatic repulsion and leading to aggregation.
-
Hydrophobic Interactions: If the hydrophobic domains of the amphiphilic pillar[n]arenes are insufficiently shielded, they can interact between vesicles, causing them to clump together.
Solutions:
-
Modify the Pillar[n]arene: Introduce charged functional groups (e.g., carboxylates, quaternary ammonium salts) to the hydrophilic portion of the pillar[n]arene to increase surface charge and electrostatic repulsion.[1][3]
-
Optimize pH and Buffer: Adjust the pH of the aqueous solution to ensure the functional groups are in their charged state. Use buffers with a lower ionic strength where possible.
-
Incorporate PEGylation: Functionalize the pillar[n]arene with polyethylene glycol (PEG) chains.[4] PEG creates a hydrophilic steric barrier around the vesicle, preventing both hydrophobic interactions and aggregation.
-
Host-Guest Complexation: Form supramolecular vesicles by creating host-guest complexes with charged guest molecules, which can impart stability to the overall structure.[1][2]
Q2: The drug encapsulation efficiency (EE) of my vesicles is consistently low. How can I improve it?
A2: Low encapsulation efficiency can stem from the physicochemical properties of the drug, the vesicle structure, or the loading method.
-
Drug Properties: Highly hydrophilic drugs can be difficult to encapsulate within the hydrophobic bilayer of the vesicle and may prefer the external aqueous phase. Conversely, highly hydrophobic drugs might precipitate before being encapsulated.
-
Vesicle Membrane Permeability: A loosely packed or highly fluid vesicle membrane can lead to premature leakage of the encapsulated drug.
-
Loading Method: Passive loading methods (adding the drug to the pre-formed vesicles) are often less efficient than active loading methods where the drug is present during the self-assembly process.
Solutions:
-
Match Drug to Pillar[n]arene Cavity: For drugs that can act as guests, choose a pillar[n]arene (e.g., pillar[1]arene vs. pillar[5]arene) with a cavity size that is appropriate for forming a stable host-guest complex.[6] This can significantly enhance loading.
-
Modify the Drug: If possible, chemically modify the drug to make it more amphiphilic or to include a moiety that can form a host-guest complex with the pillar[n]arene.
-
Optimize the Loading Protocol: Incorporate the drug during the vesicle self-assembly process (active loading). This entraps the drug as the vesicles are forming, which is generally more efficient.
-
Cross-linking: After loading, introduce covalent or non-covalent cross-linking to the vesicle structure to improve membrane integrity and prevent drug leakage.
Q3: How can I design pillar[n]arene vesicles that are stable under physiological conditions but release their cargo in a specific target environment (e.g., a tumor)?
A3: This requires designing "smart" or stimuli-responsive vesicles. The key is to incorporate chemical moieties into the pillar[n]arene structure that respond to triggers unique to the target environment.[1][7][8]
-
pH-Responsive: Tumors often have a slightly acidic microenvironment (pH ~6.5). Incorporating acid-labile linkers or functional groups that change their charge/conformation at this pH can trigger vesicle disassembly and drug release.[9][10]
-
Redox-Responsive: The intracellular environment has a much higher concentration of reducing agents like glutathione (GSH) than the bloodstream. Vesicles built with disulfide or diselenide bonds will be stable in circulation but will break apart inside the cell, releasing their payload.[1][2]
-
Light-Responsive: Incorporating photosensitive molecules like azobenzene into the vesicle structure allows for drug release to be triggered externally by applying light of a specific wavelength.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Vesicle size is too large or polydisperse (High PDI) | 1. Aggregation after formation.2. Suboptimal self-assembly conditions (e.g., solvent, temperature, concentration). | 1. Increase surface charge (see FAQ A1).2. Optimize the self-assembly protocol: test different solvent ratios, vary the concentration of the amphiphile, or use sonication/extrusion to achieve smaller, more uniform vesicles. |
| Premature Drug Leakage during Storage | 1. Vesicle membrane is too fluid/permeable.2. Degradation of the pillar[n]arene amphiphile. | 1. Incorporate cholesterol or other membrane-rigidifying agents.2. Use cross-linking strategies to "lock" the drug in.3. Store vesicles at 4°C and protect from light to minimize degradation. |
| Inconsistent Results Between Batches | 1. Purity of the synthesized pillar[n]arene is variable.2. Minor variations in the self-assembly protocol. | 1. Ensure high purity of the pillar[n]arene amphiphile using techniques like NMR and mass spectrometry.2. Strictly control all experimental parameters: concentrations, solvent composition, temperature, mixing speed, and incubation time. |
Quantitative Data Summary
The stability and properties of pillar[n]arene vesicles are highly dependent on their specific chemical structure and the surrounding environment. The table below summarizes typical quantitative data for different types of functionalized pillar[n]arene vesicles.
| Pillar[n]arene Type | Functional Group | Stimulus | Avg. Size (DLS, nm) | Zeta Potential (mV) | Drug Loading Capacity (% w/w) | Ref. |
| Anionic Pillar[5]arene | Carboxyl (-COOH) | pH | 100 - 150 | -30 to -45 | ~15% (for Doxorubicin) | [1][2] |
| Cationic Pillar[1]arene | Quaternary Ammonium | Redox (GSH) | 80 - 120 | +25 to +40 | ~12% (for Camptothecin) | [11] |
| Neutral Pillar[1]arene | Polyethylene Glycol (PEG) | None (Stable) | 150 - 200 | -5 to +5 | ~10% (for Paclitaxel) | |
| Host-Guest System | WParene + Ferrocene | pH / Redox | 90 - 130 | Varies | ~18% (for Doxorubicin) | [1] |
Note: These are representative values. Actual results will vary based on the specific molecular design, drug, and experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: Formation of Vesicles via Solvent Injection Method
This protocol describes a common method for inducing the self-assembly of amphiphilic pillar[n]arenes into vesicles.
Materials:
-
Amphiphilic pillar[n]arene derivative
-
Organic solvent (e.g., THF, DMSO, acetone) in which the pillar[n]arene is soluble
-
Aqueous buffer (e.g., PBS, HEPES)
-
Small glass vials, magnetic stirrer, and syringe pump
Procedure:
-
Dissolve the amphiphilic pillar[n]arene in the chosen organic solvent to a concentration of 1-5 mg/mL.
-
If performing active drug loading, dissolve the drug in this organic phase as well.
-
Place a specific volume of the aqueous buffer into a small glass vial with a stir bar and stir at a constant, moderate speed (e.g., 300 rpm).
-
Using a syringe pump for a controlled injection rate, slowly add the pillar[n]arene solution dropwise into the stirring aqueous buffer. A typical ratio is 1:10 (organic:aqueous).
-
The solution will likely turn slightly turbid or opalescent, indicating the formation of vesicles.
-
Continue stirring for 2-4 hours at room temperature to allow the vesicle structures to equilibrate.
-
Remove the organic solvent by dialysis against the aqueous buffer for 24-48 hours, changing the buffer periodically.
-
Characterize the resulting vesicle solution for size, polydispersity, and morphology.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is a critical technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of vesicles in solution.
Procedure:
-
Calibrate the DLS instrument according to the manufacturer's instructions.
-
Dilute a small aliquot of the vesicle solution with the same buffer used for dialysis to an appropriate concentration (to avoid multiple scattering effects).
-
Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any large aggregates or dust.
-
Pipette the filtered sample into a clean DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the measurement parameters (e.g., scattering angle, run duration, number of runs). For vesicles, a 173° scattering angle (backscatter) is common.
-
Initiate the measurement. The instrument will generate a correlation function and calculate the average particle size (Z-average) and the PDI.
-
A low PDI value (< 0.2) indicates a monodisperse population of vesicles.
Troubleshooting Logic for Vesicle Instability
The following diagram illustrates a logical workflow for troubleshooting common stability issues with pillar[n]arene vesicles.
References
- 1. Supramolecular Vesicles Based on Amphiphilic Pillar[n]arenes for Smart Nano-Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Vesicles Based on Amphiphilic Pillar[n]arenes for Smart Nano-Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Avoiding side reactions in pillar[n]arene synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pillar[n]arenes. Here you will find answers to frequently asked questions, a guide to troubleshooting common issues, detailed experimental protocols, and diagrams to illustrate key processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pillar[n]arene synthesis, and how can they be minimized?
A1: The most prevalent side reactions in pillar[n]arene synthesis are the formation of soluble linear oligomers and polymers.[1] These byproducts can complicate the purification process due to their similar solubility and polarity to the desired pillar[n]arene products.[1]
To minimize these side reactions, careful control of reaction conditions is crucial:
-
Monomer and Reagent Purity: Use of high-purity 1,4-dialkoxybenzene and paraformaldehyde is essential to prevent unwanted side reactions.
-
Stoichiometry: An excess of paraformaldehyde (typically 3 equivalents per equivalent of the 1,4-dialkoxybenzene monomer) can favor the formation of the desired cyclic product over linear oligomers.[2]
-
Catalyst Choice and Concentration: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃) are commonly used.[2][3] The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity. In some cases, the addition of a small amount of a Brønsted acid can help control the reaction rate and favor macrocyclization.[4]
-
Solvent Selection: The solvent plays a critical role, often acting as a template. For instance, 1,2-dichloroethane (DCE) is a known template for the high-yield synthesis of pillar[1]arenes.[1][5]
-
Reaction Time and Temperature: The reaction time for pillar[1]arene synthesis can be surprisingly short, with cyclization sometimes completing within minutes.[2] Monitoring the reaction is important to avoid prolonged reaction times that might lead to polymer formation. Reaction temperature is another key factor that can influence product distribution.[1]
Q2: How does the choice of solvent affect the selective synthesis of pillar[1]arene versus pillar[2]arene?
A2: Solvent choice is a key determinant in selectively synthesizing pillar[1]arenes or pillar[2]arenes due to a templating effect.
-
Pillar[1]arene Synthesis: Linear halogenated solvents, particularly 1,2-dichloroethane (DCE), act as effective templates for the formation of pillar[1]arenes, leading to high yields.[1][5] Dichloromethane can also be used, though it may result in lower yields.[6]
-
Pillar[2]arene Synthesis: To favor the formation of the larger pillar[2]arene, a bulkier solvent is required to act as a template. Chlorocyclohexane is a highly effective solvent for the selective, high-yield synthesis of pillar[2]arenes.[6][7][8][9] Chloroform has also been used, but often results in a mixture of pillar[n]arene homologs.[1][3]
Q3: What is the role of the catalyst in pillar[n]arene synthesis?
A3: The catalyst, typically a Lewis acid or a Brønsted acid, is essential for promoting the Friedel-Crafts alkylation reaction between the 1,4-dialkoxybenzene monomer and paraformaldehyde.[10] Common catalysts include:
-
Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂) and iron(III) chloride (FeCl₃) are widely used and are effective at room temperature.[3]
-
Brønsted Acids: p-Toluenesulfonic acid and methanesulfonic acid have also been successfully employed.[11][12][13] The choice of acid can influence the selectivity of the reaction. For example, methanesulfonic acid in chloroform favors pillar[2]arene formation, while in dichloromethane, it favors pillar[1]arene.[13]
The catalyst facilitates the formation of benzylic carbocation intermediates, which then react with another aromatic ring in the growing oligomer chain, ultimately leading to cyclization.[4]
Troubleshooting Guide
Unpredictability in pillar[2]arene synthesis, in particular, has been noted, with outcomes highly dependent on initial reaction rates and the solubility of intermediates.[4] The following table provides a guide to common issues encountered during pillar[n]arene synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired pillar[n]arene | Impure reagents. | Ensure high purity of 1,4-dialkoxybenzene and paraformaldehyde. |
| Incorrect stoichiometry. | Use an excess of paraformaldehyde (e.g., 3 equivalents).[2] | |
| Inappropriate solvent. | Use a templating solvent: 1,2-dichloroethane for pillar[1]arenes, chlorocyclohexane for pillar[2]arenes.[5][8] | |
| Inactive or inappropriate catalyst. | Use a fresh, active Lewis or Brønsted acid catalyst. Consider the catalyst-solvent combination for selectivity.[13] | |
| Suboptimal reaction temperature. | While many syntheses proceed at room temperature, temperature can be a critical factor.[1] Consider adjusting the temperature based on literature procedures for the specific pillar[n]arene. | |
| Formation of a large amount of linear polymer/oligomer | Reaction time is too long. | Monitor the reaction progress (e.g., by TLC or SEC) and quench the reaction upon completion.[2] |
| Non-templating solvent used. | Employ a templating solvent to favor cyclization over polymerization.[1] | |
| Reaction rate is too fast. | In some cases, slowing down the reaction by adding a small amount of a Brønsted acid can favor macrocyclization.[4] | |
| Difficulty in purifying the product | Presence of linear oligomers with similar solubility. | Recrystallization is a common and effective purification method.[1] If recrystallization is insufficient, silica gel chromatography may be necessary, although it can be challenging.[1] |
| Mixture of different pillar[n]arene homologs (e.g., pillar[1]arene and pillar[2]arene). | Optimize the reaction conditions (especially solvent) for selectivity.[13] Chromatographic separation may be required to isolate the desired homolog.[4] |
Experimental Protocols
Synthesis of Ethoxypillar[1]arene
This protocol is adapted from established procedures for synthesizing pillar[1]arenes.
Reagents and Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
1,2-Dichloroethane (DCE)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,4-diethoxybenzene (10 mmol) in 1,2-dichloroethane (20 mL), add paraformaldehyde (30 mmol).
-
Stir the mixture at room temperature.
-
Add boron trifluoride diethyl etherate (10 mmol) to the solution.
-
Continue stirring at 30°C for 30 minutes. The reaction is typically complete within a few minutes.[2]
-
Quench the reaction by adding methanol to the mixture.
-
Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as chloroform/acetone (1:1 v/v) to yield the pure ethoxypillar[1]arene.[2]
Synthesis of Ethoxypillar[2]arene
This protocol is based on methods optimized for the selective synthesis of pillar[2]arenes.
Reagents and Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Chlorocyclohexane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-necked round-bottom flask and an overhead stirrer.
Procedure:
-
In an oven-dried three-necked round-bottom flask under an argon atmosphere, charge 1,4-diethoxybenzene (0.24 mol) and paraformaldehyde (0.48 mol).[14]
-
Add chlorocyclohexane (1.0 L) to the flask.[14]
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.24 mol) to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1.5 hours. The reaction mixture will typically turn dark green.[15]
-
Quench the reaction by adding ethanol.
-
Filter the mixture to remove any solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.
-
The crude product can be purified by placing it in a freezer at -20°C for 24 hours to induce precipitation, followed by filtration.[14]
Visualizations
Caption: General experimental workflow for pillar[n]arene synthesis.
Caption: Troubleshooting logic for pillar[n]arene synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The template effect of solvents on high yield synthesis, co-cyclization of pillar[6]arenes and interconversion between pillar[5]- and pillar[6]arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pillararene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective Synthesis of Pillar[ n]arene ( n = 5, 6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
Pillar[n]arene-Based Polymer Architecture Control: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pillar[n]arene-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these versatile macromolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the architecture of pillar[n]arene-based polymers?
A1: The architecture of pillar[n]arene-based polymers can be controlled through several key strategies:
-
Monomer Design: The choice of monomer type is fundamental. AB-type monomers, where the pillar[n]arene (host) and the guest moiety are part of the same molecule, typically form linear supramolecular polymers.[1] In contrast, using multifunctional pillar[n]arene hosts (e.g., Ax) and complementary guest monomers (e.g., By) can lead to the formation of cross-linked networks or branched polymers.[2]
-
Host-Guest Interactions: The specific host-guest recognition motif is crucial. The strength of this interaction, often quantified by the association constant (Kₐ), influences the degree of polymerization and the stability of the resulting polymer.[3][4]
-
External Stimuli: The non-covalent nature of many pillar[n]arene-based polymers allows for dynamic control over their architecture using external stimuli. Common stimuli include pH, temperature, light, redox agents, and the addition of competitive guests.[5][6][7] These can be used to reversibly switch between linear, cross-linked, or dissociated states.
-
Covalent Linkages: For more robust and permanent architectures, covalent bonds can be used to create cross-linked networks. This often involves the polymerization of functionalized pillar[n]arene monomers.[8][9]
Q2: How can I switch between a linear and a cross-linked pillar[n]arene polymer architecture?
A2: Reversible switching between linear and cross-linked architectures is a key feature of stimuli-responsive pillar[n]arene polymers. One common method involves using a linear supramolecular polymer that has latent cross-linking sites. For example, a linear polymer can be formed through host-guest interactions, and then a secondary interaction, such as metal-ligand coordination, can be triggered to cross-link the chains.[10] This process can often be reversed by introducing a stimulus that disrupts the secondary interaction. Another approach is to use a photo-responsive guest molecule within the polymer backbone; light irradiation can induce a conformational change that either promotes or disrupts cross-linking.[7]
Q3: What factors determine the degree of polymerization in a pillar[n]arene-based supramolecular polymer?
A3: The degree of polymerization in supramolecular polymers is influenced by several factors:
-
Association Constant (Kₐ): A higher association constant between the pillar[n]arene host and the guest monomer generally leads to a higher degree of polymerization.
-
Concentration: Supramolecular polymerization is a concentration-dependent equilibrium process. Above a critical concentration, polymer chains will begin to form and grow.
-
Solvent: The choice of solvent can significantly impact the host-guest interactions. Solvents that compete for binding with the host or guest will lead to a lower degree of polymerization.
-
Temperature: Temperature affects the association constant and the overall thermodynamics of the polymerization process.
Q4: Can I control the architecture of pillar[n]arene-based polymers in aqueous media?
A4: Yes, by using water-soluble pillar[n]arenes, it is possible to control the polymer architecture in aqueous solutions. Water-soluble pillar[n]arenes are typically functionalized with charged or hydrophilic groups. The host-guest interactions in water are often driven by the hydrophobic effect, and the polymer architecture can be controlled by stimuli such as pH and temperature, which affect the charges on the host and/or guest and the hydration of the polymer chains.[5][6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Low yield of polymer after synthesis. | Low Association Constant (Kₐ): The host-guest interaction is too weak to drive polymerization under the experimental conditions. | - Increase the concentration of the monomers.- Change to a solvent that less effectively solvates the host and guest, thereby promoting their association.- Modify the host or guest to enhance their binding affinity (e.g., by introducing complementary electronic or steric features). |
| Polymer precipitates prematurely at low conversion. | Poor Solubility: The growing polymer chains are insoluble in the reaction solvent. | - Choose a better solvent for the polymer.- Modify the monomers with solubilizing groups.- Perform the polymerization at a higher temperature to increase solubility. |
| No polymer formation observed. | Incorrect Monomer Stoichiometry: For A₂ + B₂ type polymerizations, an equimolar ratio is crucial. | - Carefully check the stoichiometry of the monomers.- Use high-purity monomers. |
| Inhibition by Impurities: Impurities in the monomers or solvent can inhibit the host-guest interaction. | - Purify the monomers and solvent before use. |
Issue 2: Difficulty in Characterizing the Polymer Architecture
| Symptom | Possible Cause | Suggested Solution |
| Broad or unresolved peaks in ¹H NMR spectra. | Dynamic Nature of Supramolecular Polymers: Fast exchange between associated and dissociated states on the NMR timescale can lead to peak broadening. | - Acquire NMR spectra at lower temperatures to slow down the exchange processes.- Use Diffusion-Ordered Spectroscopy (DOSY) NMR to differentiate between species of different sizes (monomers, oligomers, polymers). |
| Inaccurate molecular weight determination by Gel Permeation Chromatography (GPC). | Interaction with GPC Column: The pillar[n]arene units may interact with the stationary phase of the GPC column, leading to inaccurate elution times.[11] | - Use a mobile phase that minimizes interactions (e.g., add a small amount of a competitive guest or salt).- Calibrate the GPC with appropriate polymer standards that have similar chemistry. |
| Shear-Induced Degradation: The non-covalent bonds of the supramolecular polymer may break under the shear forces in the GPC column. | - Run the GPC at a lower flow rate.- Be aware that GPC may provide the molecular weight of the constituent covalent polymers in a cross-linked system rather than the network itself. |
Issue 3: Poor Control over Stimuli-Responsiveness
| Symptom | Possible Cause | Suggested Solution | | No response to pH change. | pKa Mismatch: The pKa of the functional groups on the host or guest is outside the pH range being tested. | - Determine the pKa of the monomers and adjust the pH range accordingly.- Modify the monomers to tune their pKa. | | | Irreversible Aggregation: The polymer precipitates irreversibly upon pH change. | - Introduce more solubilizing groups into the polymer structure.- Work at lower polymer concentrations. | | Unpredictable temperature response (LCST/UCST behavior). | Complex Interplay of Interactions: The temperature response is a delicate balance between polymer-polymer, polymer-solvent, and host-guest interactions. | - Systematically vary the polymer concentration and ionic strength of the solution to understand their effects on the phase transition temperature.[12] - Modify the hydrophilicity/hydrophobicity of the polymer backbone or side chains. |
Data Presentation
Table 1: Comparison of Properties for Different Pillar[n]arene-Based Polymer Architectures
| Architecture | Typical Monomers | Connectivity | Expected Molecular Weight (Mₙ) | Expected Polydispersity Index (PDI) | Key Characteristics |
| Linear | AB, A₂ + B₂ | Non-covalent | Moderate to High | 1.5 - 2.5 | Soluble, processable, stimuli-responsive |
| Cross-linked | Aₓ + Bᵧ (x, y > 2) | Non-covalent or Covalent | Very High (forms gel) | N/A (insoluble) | Insoluble, forms gels, shape-memory properties |
| Branched | AB₂ | Non-covalent | High | > 2.0 | Improved solubility compared to linear analogs, unique rheological properties |
Note: The values for Mₙ and PDI are typical ranges and can vary significantly based on the specific monomers, concentration, and solvent used.
Table 2: Representative Association Constants for Pillar[13]arene Host-Guest Complexes Leading to Polymerization
| Pillar[13]arene Host (A) | Guest Monomer (B) | Solvent | Association Constant (Kₐ, M⁻¹) | Resulting Polymer Architecture |
| Diamido-pillar[13]arene | Dinitrile | Chloroform | ~1.3 x 10⁴ | Linear Supramolecular Polymer |
| Carboxylatopillar[13]arene | Viologen derivative | Water | ~5.0 x 10³ | Linear Supramolecular Polymer |
| Pillar[13]arene | Imidazolium salt | Chloroform | ~2.1 x 10³ | Linear, then cross-linked with metal ions |
| Pillar[13]arene dimer | Bis(ammonium) salt | Chloroform/Methanol | ~1.8 x 10⁴ | Linear Supramolecular Polymer |
Data compiled and generalized from various sources. Specific values are highly dependent on the exact molecular structures and conditions.
Experimental Protocols
Protocol 1: Synthesis of a Linear Supramolecular Polymer via Host-Guest Interaction
This protocol describes the formation of a linear supramolecular polymer from an A-B type monomer, where the pillar[13]arene host and an imidazolium salt guest are on the same molecule.[1]
1. Monomer Synthesis: a. Synthesize a mono-functionalized pillar[13]arene containing a reactive group (e.g., an alkyl halide). b. Synthesize an imidazolium salt with a complementary reactive group (e.g., a hydroxyl group). c. React the functionalized pillar[13]arene and imidazolium salt under appropriate conditions (e.g., Williamson ether synthesis) to form the A-B monomer. d. Purify the A-B monomer by column chromatography.
2. Supramolecular Polymerization: a. Dissolve the purified A-B monomer in chloroform to a specific concentration (e.g., 50 mM). b. Stir the solution at room temperature for 24 hours to allow the supramolecular polymerization to reach equilibrium. c. The formation of the linear supramolecular polymer can be monitored by techniques such as ¹H NMR (observing shifts in the protons of the imidazolium guest upon inclusion in the pillar[13]arene cavity) and viscosity measurements.
3. Characterization: a. ¹H NMR: Confirm the host-guest interaction by observing the upfield shift of the guest protons. b. DOSY NMR: Differentiate the diffusion coefficient of the polymer from the monomer. c. Viscometry: An increase in viscosity compared to the monomer solution indicates polymer formation.
Protocol 2: Formation of a Cross-linked Supramolecular Network
This protocol describes the formation of a cross-linked network by adding a metal ion to a pre-formed linear supramolecular polymer.[10]
1. Synthesis of the Linear Supramolecular Polymer: a. Follow Protocol 1 to synthesize a linear supramolecular polymer from an A-B monomer that also contains a metal-coordinating ligand (e.g., a terpyridine group).
2. Cross-linking: a. To the solution of the linear supramolecular polymer, add a solution of a metal salt (e.g., Cu(II) acetate) in a stoichiometric amount relative to the coordinating ligand. b. Stir the solution at room temperature. The formation of the cross-linked network may be observed as a gelation of the solution.
3. Characterization: a. Rheology: Measure the storage (G') and loss (G'') moduli. For a gel, G' should be greater than G''. b. Scanning Electron Microscopy (SEM): Observe the network structure of the dried gel.
4. Reversibility (Optional): a. To reverse the cross-linking, add a strong chelating agent (e.g., EDTA) to sequester the metal ions. The gel should revert to a solution.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of a linear supramolecular polymer.
Caption: Stimuli-responsive control over pillararene polymer architecture.
References
- 1. Construction of a pillararene-based supramolecular polymer network and its application in efficient removal of dyes from water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH-Responsive Supramolecular Control of Polymer Thermoresponsive Behavior by Pillararene-Based Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a pillar[5]arene-based linear supramolecular polymer and a photo-responsive supramolecular network - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pillar[5]arene-based crosslinked covalent network for efficient heavy metal ion adsorption - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel supramolecular polymer gel constructed by crosslinking pillar[5]arene-based supramolecular polymers through metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - pH-Responsive Supramolecular Control of Polymer Thermoresponsive Behavior by Pillararene-Based HostâGuest Interactions - ACS Macro Letters - Figshare [figshare.com]
Validation & Comparative
A Researcher's Guide to Validating Guest Encapsulation in Pillar[n]arenes with NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of host-guest interactions is paramount. Pillar[n]arenes, with their unique pillar-shaped architecture and tunable cavities, have emerged as a versatile class of macrocyclic hosts.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as one of the most powerful and definitive tools for validating and quantifying the encapsulation of guest molecules within these hosts. This guide provides a comparative overview of key NMR techniques, supported by experimental data and detailed protocols, to aid in the robust characterization of pillar[n]arene host-guest complexes.
The formation of inclusion complexes with pillar[n]arenes is driven by various non-covalent interactions, including hydrophobic effects, electrostatic interactions, and hydrogen bonding.[4][5] NMR spectroscopy allows for the direct observation of these interactions in solution by monitoring changes in the chemical environment of both the host and guest molecules upon complexation.
Comparative Analysis of NMR Techniques for Encapsulation Validation
Several NMR techniques are routinely employed to confirm and quantify guest encapsulation within pillar[n]arenes. The choice of method depends on the specific information required, such as binding stoichiometry, association constants, and the spatial arrangement of the guest within the host cavity.
| NMR Technique | Information Obtained | Key Observables | Advantages | Limitations |
| ¹H NMR Titration | Stoichiometry, Association Constant (Kₐ) | Chemical Shift Changes (Δδ) | Quantitative, relatively simple to perform and analyze.[6][7] | Requires a guest that induces measurable chemical shift changes upon binding. May not be suitable for very strong or very weak binding. |
| 2D NOESY/ROESY | Spatial Proximity, Confirmation of Encapsulation | Nuclear Overhauser Effect (NOE) Cross-Peaks | Provides direct evidence of through-space interactions between host and guest protons, confirming inclusion.[2][8] | Can be less quantitative for determining binding affinity. Requires appropriate mixing times for optimal results. |
| DOSY | Confirmation of Complex Formation, Hydrodynamic Radius | Diffusion Coefficient (D) | Differentiates between free and complexed species based on size. Provides strong evidence for the formation of a stable host-guest complex.[9][10] | Less sensitive for determining binding constants. Requires significant differences in the diffusion coefficients of the free and bound species. |
Quantitative Data from ¹H NMR Titration Studies
¹H NMR titration is a cornerstone technique for determining the binding affinity (association constant, Kₐ) of pillar[n]arene-guest complexes. The experiment involves the stepwise addition of a guest to a solution of the host, and the resulting changes in the chemical shifts of the host and/or guest protons are monitored.[6][7]
| Pillar[n]arene Host | Guest Molecule | Solvent | Association Constant (Kₐ) / M⁻¹ | Reference |
| Per-hydroxylated pillar[2]arene | Viologen derivative (G5.1) | acetone-d₆ | >10⁵ | [11] |
| Per-hydroxylated pillar[2]arene | Pyridinium derivative (G5.2) | acetone-d₆ | >10⁵ | [11] |
| Pillar[12]arene derivative (2) | trans-azobenzene derivative (3) | CDCl₃/CD₃CN (10:1) | (2.22 ± 0.34) × 10³ | [2] |
| Perethylated pillar[12]arene (EtP6) | Silver trifluoroacetate (CF₃COOAg) | Not specified | Not specified (Δδ up to 0.005 ppm observed) | [7] |
| Pillar[2]arene derivative (PA[2]) | Octamethyl-tetrasiloxane (OTA) | CDCl₃ | Kₐ determined via non-linear curve fitting | [6] |
| Water-soluble pillar[2]arene (7) | 5-Vinyltetrazole (5-VT) | D₂O | Complex formation confirmed by DOSY | [9] |
This table presents a selection of reported binding data and is not exhaustive.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are generalized methodologies for the key NMR experiments discussed.
-
Sample Preparation: Prepare a stock solution of the pillar[n]arene host at a known concentration (e.g., 1.0 mM) in a suitable deuterated solvent.[6] Prepare a concentrated stock solution of the guest molecule in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.
-
Titration: Add incremental aliquots of the guest stock solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes (Δδ) of specific protons on the host or guest that are sensitive to the binding event.[6] Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Calculation of Kₐ: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[6][7]
-
Sample Preparation: Prepare a sample containing both the pillar[n]arene host and the guest molecule at a concentration suitable for 2D NMR, typically in the millimolar range, ensuring a significant portion of the host is in the complexed state.
-
Acquisition: Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to optimize include the mixing time (tm), which is crucial for observing NOE cross-peaks. Typical mixing times range from 200 to 800 ms.
-
Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. Look for cross-peaks that indicate through-space correlations between protons of the host and protons of the guest.[2] The presence of such cross-peaks is strong evidence that the guest is located within the cavity of the pillar[n]arene.[2]
-
Sample Preparation: Prepare three NMR samples in the same deuterated solvent: one containing only the pillar[n]arene host, one with only the guest, and one with a mixture of the host and guest, allowing for complex formation.[9]
-
Acquisition: Perform a 2D DOSY experiment on each sample.[9] This experiment uses pulsed field gradients to measure the diffusion rate of molecules in solution.
-
Data Analysis: Process the data to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients (D) on the other. In the spectrum of the host-guest mixture, if a complex is formed, the signals of both the host and the guest will appear at the same diffusion coefficient, which will be smaller than that of the free guest due to the larger size of the complex.[9][10]
Visualizing the Validation Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for validating guest encapsulation.
References
- 1. Dynamics in Flexible Pillar[n]arenes Probed by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. supradrug.com [supradrug.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[5]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Pillar[n]arenes vs. Cyclodextrins: A Comparative Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant search for carrier molecules that can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. Among the various supramolecular hosts, pillar[n]arenes and cyclodextrins have emerged as promising candidates. This guide provides an objective comparison of their performance in drug delivery, supported by experimental data, to aid researchers in selecting the optimal carrier for their specific application.
At a Glance: Key Differences and Performance Metrics
Pillar[n]arenes, a newer class of macrocycles, offer distinct advantages in terms of synthetic accessibility and structural modification compared to the well-established cyclodextrins. While both are capable of encapsulating drug molecules, their performance characteristics can vary significantly.
Structural and Physicochemical Properties
| Feature | Pillar[n]arenes | Cyclodextrins |
| Structure | Symmetrical, pillar-shaped architecture with a hydrophobic cavity and two identical rims. Composed of hydroquinone units linked by methylene bridges. | Truncated cone-shaped cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. Composed of glucose units. |
| Synthesis | Generally straightforward, often a one-step synthesis, allowing for easier large-scale production and modification.[1][2] | More complex enzymatic degradation of starch is required for the production of natural cyclodextrins.[1] |
| Modification | Easily functionalized at both rims, allowing for the introduction of various functionalities to tune solubility and targeting capabilities.[1][2] | Modification is more challenging compared to pillar[n]arenes, though various derivatives are commercially available.[1] |
| Solubility | Parent pillar[n]arenes are generally insoluble in water, but can be readily modified with hydrophilic groups (e.g., carboxyl, ammonium) to achieve water solubility. | Natural cyclodextrins have limited water solubility, especially β-cyclodextrin. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) exhibit significantly improved aqueous solubility. |
Performance in Drug Delivery: A Data-Driven Comparison
The efficacy of a drug carrier is determined by its ability to load a sufficient amount of the drug, encapsulate it efficiently, and release it in a controlled manner at the target site. The following tables summarize quantitative data for pillar[n]arenes and cyclodextrins with common model drugs.
Disclaimer: The following data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Readers are advised to consult the original research for detailed methodologies.
Doxorubicin (DOX)
| Carrier System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Key Findings & Reference |
| Thioether-modified pillar[3]arene derivative (WP5) | 97% | Not Reported | High drug loading capacity was achieved through host-guest interactions.[3] |
| PEG-modified pillar[3]arene (WP5) | Not Reported | 84.6% | Efficient encapsulation of DOX in a supramolecular nanodrug carrier.[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) copolymer nanoparticles | Not Reported | 90.6% | High encapsulation efficiency was achieved using a double emulsion method.[4] |
| Carboxymethyl-β-cyclodextrin/Chitosan nanoparticles | 31.25% | 75.75% | pH-sensitive release and enhanced antitumor activity were observed.[5] |
Paclitaxel (PTX)
| Carrier System | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Key Findings & Reference |
| Disulphide-bridged pillar[3]arene nanoparticles | 11.5% | 84.5% | The system demonstrated GSH-responsive drug release.[6] |
| β-Cyclodextrin | Not Reported | ~71% | Formulation improved water solubility by over 1,000 times.[7] |
| β-Cyclodextrin inclusion complex (1:2 molar ratio) | Not Reported | >95.23% | The complex exhibited enhanced cytotoxicity against triple-negative breast cancer cells.[8] |
| β-cyclodextrin-poly(N-isopropylacrylamide) star polymer | 1.0 wt% | 83% | The system showed thermoresponsive delivery of PTX.[9] |
Curcumin
| Carrier System | Solubility Enhancement | Key Findings & Reference |
| Water-soluble pillar[3]arene (WP5) | Not explicitly quantified, but vesicles formed | pH-responsive supramolecular vesicles were fabricated for curcuminoid delivery.[2] |
| β-Cyclodextrin inclusion complex | 2.34-fold | Enhanced solubility and stability of curcumin.[10] |
| β-Cyclodextrin-based nanosponge | 2.95-fold | Showed a higher stability constant compared to the β-cyclodextrin complex.[10] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) solid dispersion | up to 489-fold | Significantly increased the drug solubility compared to inclusion complexes alone.[11][12] |
Experimental Protocols: Methodologies for Key Experiments
Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for key experiments cited in the comparison of pillar[n]arenes and cyclodextrins.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully incorporated into the carrier system.
Protocol:
-
Preparation of Drug-Loaded Nanoparticles: Prepare the drug-loaded pillar[n]arene or cyclodextrin nanoparticles using a chosen method (e.g., co-precipitation, freeze-drying, nanoprecipitation).
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Analyze the concentration of the drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the absorbance or peak area to a standard calibration curve of the free drug.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading Capacity (LC %):
To determine the weight of the drug in nanoparticles, the nanoparticles are typically lyophilized and weighed after separating the free drug. The amount of encapsulated drug is then determined by subtracting the weight of the empty carriers (if known) or by dissolving a known weight of the drug-loaded nanoparticles in a suitable solvent and quantifying the drug content.
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the carrier system under simulated physiological conditions.
Protocol:
-
Preparation of Release Medium: Prepare a release medium that mimics the desired physiological environment (e.g., phosphate-buffered saline (PBS) at pH 7.4 for physiological pH or acetate buffer at pH 5.0 for a simulated tumor microenvironment).
-
Dialysis Method:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) as a function of time.
-
MTT Assay for Cytotoxicity Assessment
Objective: To assess the in vitro cytotoxicity of the drug delivery systems on cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell line or normal cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare serial dilutions of the free drug, empty carriers (pillar[n]arene or cyclodextrin), and drug-loaded carriers in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compounds to the cells. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium).
-
Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group:
-
Visualizing the Mechanisms: Cellular Uptake and Drug Release
The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships involved in drug delivery using pillar[n]arene and cyclodextrin-based systems.
In Vivo Performance and Biocompatibility
While in vitro studies provide valuable initial data, in vivo performance is the ultimate test for any drug delivery system. Both pillar[n]arenes and cyclodextrins have been investigated in animal models, demonstrating their potential to improve the therapeutic index of various drugs.
Pillar[n]arenes: Studies have shown that pillar[n]arene-based drug delivery systems can enhance the in vivo antitumor efficacy of drugs like doxorubicin. These systems can also reduce the systemic toxicity of the encapsulated drug. The biocompatibility of pillar[n]arenes is generally considered good, with low cytotoxicity observed in various cell lines. However, as with any nanomaterial, thorough toxicological evaluation is essential.
Cyclodextrins: Cyclodextrins have a long history of use in pharmaceutical formulations and are generally recognized as safe (GRAS) by regulatory agencies for certain routes of administration. In vivo studies have demonstrated that cyclodextrin-based formulations can significantly improve the bioavailability of poorly soluble drugs. For instance, cyclodextrin complexes of paclitaxel have shown enhanced antitumor effects in animal models.
Conclusion and Future Outlook
Both pillar[n]arenes and cyclodextrins are powerful tools in the development of advanced drug delivery systems. The choice between them will depend on the specific requirements of the drug and the therapeutic application.
-
Pillar[n]arenes offer exciting opportunities due to their synthetic versatility and ease of functionalization, which allows for the creation of highly tailored and "smart" drug delivery systems responsive to specific stimuli. Their potential for high drug loading capacities is also a significant advantage.
-
Cyclodextrins , with their established safety profile and proven ability to enhance drug solubility and bioavailability, remain a reliable and effective choice for many applications. The extensive research and commercial availability of various cyclodextrin derivatives also make them a readily accessible option.
Future research will likely focus on head-to-head comparative studies of these two classes of macrocycles with a wider range of drugs and in more complex biological models. The development of hybrid systems that combine the advantages of both pillar[n]arenes and cyclodextrins may also open up new avenues for creating even more sophisticated and effective drug delivery platforms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypropyl-β-cyclodextrin copolymers and their nanoparticles as doxorubicin delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Overview: A Tale of Two Architectures
A Comparative Guide to Pillar[n]arenes and Calixarenes in Ion Recognition
For researchers, scientists, and drug development professionals, the selection of an appropriate macrocyclic host for ion recognition is a critical decision. Among the diverse array of synthetic receptors, pillar[n]arenes and calixarenes have emerged as prominent candidates due to their versatile structures and tunable recognition properties. This guide provides an objective comparison of their performance in ion recognition, supported by experimental data, detailed protocols, and visualizations to aid in the selection process.
Pillar[n]arenes and calixarenes, while both belonging to the family of cyclic oligomers of phenol derivatives, possess distinct structural characteristics that fundamentally influence their ion recognition capabilities.
Pillar[n]arenes , first reported in 2008, are composed of hydroquinone units linked by methylene bridges at their para-positions, forming a symmetrical and rigid pillar-shaped structure.[1] Their cavity size can be tuned by varying the number of hydroquinone units (n), with pillar[2]arenes and pillar[3]arenes being the most common. The electron-rich cavity and the ability to be functionalized at both the upper and lower rims make them attractive hosts for a variety of guests.
Calixarenes , on the other hand, are synthesized from the condensation of phenols and formaldehyde, resulting in a cup-like structure with a wider upper rim and a narrower lower rim.[4] They exhibit significant conformational flexibility, with the "cone" conformation being the most common for ion recognition. Functionalization of the upper and lower rims allows for the introduction of specific binding sites to enhance selectivity and affinity.
Performance in Ion Recognition: A Quantitative Comparison
The ion recognition performance of pillar[n]arenes and calixarenes is highly dependent on their functionalization and the nature of the target ion. Below is a summary of quantitative data from comparative studies.
Anion Recognition
For anion recognition, both macrocycles are often functionalized with hydrogen-bond donating groups, such as ureas or amides.
| Anion | Host | Binding Constant (K_a, M⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| F⁻ | Urea-functionalized Pillar[2]arene | 2.5 x 10⁴ | CDCl₃ | [5] |
| F⁻ | Urea-functionalized Calix[6]arene | 1.1 x 10⁴ | CDCl₃ | [5] |
| Cl⁻ | Urea-functionalized Pillar[2]arene | 1.2 x 10³ | CDCl₃ | [5] |
| Cl⁻ | Urea-functionalized Calix[6]arene | 8.7 x 10² | CDCl₃ | [5] |
| Br⁻ | Urea-functionalized Pillar[2]arene | < 10 | CDCl₃ | [5] |
| Br⁻ | Urea-functionalized Calix[6]arene | < 10 | CDCl₃ | [5] |
| I⁻ | Urea-functionalized Pillar[2]arene | < 10 | CDCl₃ | [5] |
| I⁻ | Urea-functionalized Calix[6]arene | < 10 | CDCl₃ | [5] |
Table 1: Comparison of binding constants for halide anions with urea-functionalized pillar[2]arene and calix[6]arene.
Studies have shown that cationic pillar[2]arenes can exhibit a greater ability to include their own counterions and demonstrate a higher binding affinity for organic anions compared to analogous calix[6]arenes.[7][8] This enhanced performance in pillararenes is attributed to the larger separation between the cationic groups and the electron-rich aromatic cavity, which allows for better accommodation of the guest anion.[7]
Cation Recognition
For cation recognition, these macrocycles are often modified with ionophoric units like crown ethers.
| Cation | Host | log K | Solvent | Reference |
|---|---|---|---|---|
| Li⁺ | Crown-6-functionalized Calix[6]arene | 3.5 | Acetonitrile | [4] |
| Na⁺ | Crown-6-functionalized Calix[6]arene | 4.8 | Acetonitrile | [4] |
| K⁺ | Crown-6-functionalized Calix[6]arene | 5.2 | Acetonitrile | [4] |
| Rb⁺ | Crown-6-functionalized Calix[6]arene | 4.6 | Acetonitrile | [4] |
| Cs⁺ | Crown-6-functionalized Calix[6]arene | 4.1 | Acetonitrile | [4] |
| Ag⁺ | Ethoxy-pillar[3]arene | 3.4 | Dichloromethane/THF |
Table 2: Comparison of binding constants (log K) for various cations with functionalized calix[6]arene and pillar[3]arene.
Calix[6]arenes functionalized with crown-6 ethers have demonstrated high affinity and selectivity for alkali metal cations, with the selectivity being tunable by altering the size of the crown ether loop.[4] Pillararenes, with their electron-rich cavities, are particularly effective at binding metal ions through cation-π interactions.
Experimental Protocols
Accurate determination of binding affinities is crucial for comparing the performance of different macrocyclic hosts. The following are detailed methodologies for key experiments.
Synthesis of Functionalized Macrocycles
Synthesis of a Urea-Functionalized Pillar[2]arene for Anion Recognition [5]
This synthesis involves a multi-step process starting from a brominated pillar[2]arene derivative.
-
Azidation: The brominated pillar[2]arene is reacted with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) to replace the bromine atoms with azide groups.
-
Reduction: The resulting azido-pillar[2]arene is then reduced to the corresponding amino-pillar[2]arene using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Urea Formation: The amino-pillar[2]arene is reacted with an isocyanate or a suitable carbamate derivative to form the final urea-functionalized pillar[2]arene.
Synthesis of a Crown-Ether Functionalized Calix[6]arene for Cation Recognition [4]
This synthesis typically starts from a p-tert-butylcalix[6]arene.
-
Dialkylation: The lower rim of the calix[6]arene is selectively dialkylated at the 1,3-positions using a suitable alkylating agent.
-
Crown Ether Formation: The dialkylated calix[6]arene is then reacted with a di-O-tosylated oligo(ethylene glycol) in the presence of a base (e.g., K₂CO₃) in acetonitrile to form the crown-ether bridge.
-
Further Functionalization (Optional): The remaining hydroxyl groups on the lower rim can be further functionalized to introduce additional binding sites or to modulate the solubility of the macrocycle.
Determination of Binding Constants
¹H NMR Titration
This technique is used to determine the binding constant of a host-guest complex by monitoring the chemical shift changes of the host or guest protons upon complexation.
-
Sample Preparation: Prepare a stock solution of the host (e.g., 1 mM in a suitable deuterated solvent like CDCl₃ or DMSO-d₆) and a more concentrated stock solution of the guest (e.g., 20-50 mM in the same solvent).
-
Titration: A known volume of the host solution is placed in an NMR tube. Small aliquots of the guest solution are incrementally added to the NMR tube.
-
Data Acquisition: After each addition, the ¹H NMR spectrum is recorded.
-
Data Analysis: The chemical shift changes (Δδ) of specific protons of the host or guest are plotted against the guest concentration. The binding constant (K_a) and stoichiometry of the complex are then determined by fitting the titration curve to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software.
Fluorescence Spectroscopy
This method is employed when the host or guest is fluorescent and its fluorescence properties (intensity or wavelength) change upon complexation.
-
Sample Preparation: Prepare a stock solution of the fluorescent host (or guest) at a low concentration (e.g., 10⁻⁶ M) in a suitable solvent. Prepare a stock solution of the non-fluorescent guest (or host) at a much higher concentration.
-
Titration: A fixed volume of the fluorescent species solution is placed in a cuvette. Small aliquots of the quencher (the non-fluorescent species) solution are added.
-
Data Acquisition: The fluorescence spectrum is recorded after each addition at a fixed excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of the added species. The binding constant is calculated using the Stern-Volmer equation for quenching experiments or by fitting the data to a binding isotherm for enhancement experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_a, ΔH, and stoichiometry).
-
Sample Preparation: The host and guest solutions must be prepared in the exact same buffer to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity (the 'c-window'). Typically, the host concentration in the sample cell is in the micromolar range, and the guest concentration in the syringe is 10-20 times higher.
-
Titration: The host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. A series of small injections of the guest solution into the sample cell are performed.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).
Visualizing Ion Recognition Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental principles of ion recognition by pillar[n]arenes and calixarenes.
Conclusion: Choosing the Right Host for the Job
Both pillar[n]arenes and calixarenes are powerful tools for ion recognition, each with its own set of advantages.
Pillar[n]arenes offer a rigid, symmetrical, and electron-rich cavity that is particularly well-suited for the recognition of cations through cation-π interactions and for the encapsulation of linear molecules. Their straightforward functionalization at both rims provides a versatile platform for designing highly selective receptors.
Calixarenes , with their conformational flexibility and well-established chemistry, provide a robust scaffold for creating pre-organized binding sites. The ability to introduce a wide variety of functional groups on both the upper and lower rims allows for the fine-tuning of their recognition properties for a broad range of ions.
The choice between a pillar[n]arene and a calixarene will ultimately depend on the specific requirements of the application, including the target ion, the desired selectivity and affinity, and the solvent system. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific research and development needs.
References
- 1. Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Calix[4]Nanocones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spatially Designed Supramolecular Anion Receptors Based on Pillar[5]arene Scaffolds: Synthesis and Halide Anion Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Comparison of pillar[5]arene and calix[4]arene anion receptor ability in aqueous media - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Item - Narrow-Rim Functionalization of Calix[4]arenes via Sonogashira Coupling Reactions - figshare - Figshare [figshare.com]
A Guide to Enhancing Reproducibility in Pillar[n]arene-Based Research
Pillar[n]arenes, a relatively new class of macrocyclic hosts, have garnered significant attention for their unique pillar-shaped architecture and versatile applications in drug delivery, sensing, and materials science. However, as with many novel supramolecular systems, ensuring the reproducibility of experimental results can be a significant challenge. This guide provides an objective comparison of factors influencing experimental outcomes and offers data-driven insights to aid researchers, scientists, and drug development professionals in achieving more consistent and reliable results.
Subtle variations in synthetic protocols, purification methods, and experimental conditions can lead to divergent results, impacting the ability to build upon previous findings. This guide will delve into the critical aspects of pillar[n]arene research, from synthesis to application, highlighting key parameters that can affect reproducibility.
Synthesis and Functionalization: The Foundation of Reproducibility
The synthesis of pillar[n]arenes, typically a one-step acid-catalyzed condensation, is deceptively simple.[1] However, the choice of monomers, catalysts, solvents, and reaction conditions can significantly influence the yield, purity, and even the size of the resulting pillar[n]arene.[2][3] Functionalization, the process of adding chemical groups to the pillar[n]arene scaffold to impart specific properties, introduces further complexity.[3]
Key Synthetic and Functionalization Parameters
| Parameter | Potential Impact on Reproducibility | Recommendations for Enhanced Reproducibility |
| Starting Material Purity | Impurities in monomers or reagents can lead to side reactions, affecting the yield and purity of the final product. | Use high-purity, well-characterized starting materials. Report the source and purity of all reagents. |
| Catalyst and Concentration | The type and concentration of the acid catalyst (e.g., Lewis acids like BF₃·OEt₂) can influence the reaction rate and selectivity towards a specific pillar[n]arene size.[4] | Precisely control the catalyst loading and report the exact type and source. Consider that different batches of the same catalyst may have varying activity. |
| Solvent System | The solvent can act as a template, favoring the formation of a particular pillar[n]arene homologue.[5] For example, the use of chlorocyclohexane has been shown to template the synthesis of pillar[6]arenes. | Clearly report the solvent or solvent mixture used, including its purity and any drying procedures. Be aware of the templating effects of certain solvents. |
| Reaction Temperature and Time | These parameters are crucial for controlling the reaction kinetics and thermodynamics, which in turn affect the product distribution and yield. | Maintain and report precise reaction temperatures and times. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR). |
| Purification Method | Incomplete removal of byproducts, unreacted starting materials, or residual catalyst can significantly impact the properties and subsequent performance of the pillar[n]arene. | Provide a detailed description of the purification protocol, including chromatography conditions (stationary phase, eluent) and recrystallization solvents. Characterize the final product thoroughly to confirm its purity. |
| Functionalization Strategy | The method used for functionalization (e.g., pre- or post-cyclization modification) and the reaction conditions can affect the degree and regioselectivity of substitution.[3] | Clearly describe the functionalization method, including stoichiometry of reagents, reaction time, and temperature. Thoroughly characterize the functionalized pillar[n]arene to confirm the structure and degree of substitution. |
A generalized workflow for the synthesis and purification of pillar[n]arenes is depicted below. Adherence to a standardized and well-documented protocol is paramount for achieving reproducible outcomes.
References
- 1. supradrug.com [supradrug.com]
- 2. mdpi.com [mdpi.com]
- 3. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pristine and Carboxylated Pillar[n]arenes for Advanced Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of pristine and carboxylated pillar[n]arenes, supported by experimental data and detailed protocols.
Pillar[n]arenes, a novel class of macrocyclic hosts discovered in 2008, have rapidly emerged as pivotal players in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization.[1][2] This guide provides a detailed comparative analysis of pristine pillar[n]arenes and their carboxylated derivatives, focusing on the critical properties that influence their application in research and drug development. The introduction of carboxylate functionalities dramatically alters the macrocycle's characteristics, expanding its utility from organic media to the aqueous environments essential for biological applications.
Synthesis and Structural Modifications
Pristine pillar[n]arenes, typically substituted with alkoxy groups (e.g., methoxy or ethoxy), are generally synthesized through a one-step Friedel-Crafts cyclooligomerization reaction between a 1,4-dialkoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst like BF₃·OEt₂ or FeCl₃.[3] Pillar[4]arenes and pillar[5]arenes are the most commonly studied homologues due to their high-yield syntheses.[6]
Carboxylated pillar[n]arenes are typically prepared via a post-cyclization modification strategy. This involves the synthesis of a per-hydroxylated pillar[n]arene, followed by etherification with an ethyl bromoacetate, and subsequent hydrolysis of the ester groups to yield the final water-soluble carboxylated pillar[n]arene.[6][7] This multi-step process, while more complex, imparts crucial new properties to the macrocycle.
Comparative Physicochemical Properties
The most significant distinction between pristine and carboxylated pillar[n]arenes lies in their solubility. This fundamental difference dictates their respective applications. Carboxylation transforms the hydrophobic, organic-soluble nature of the parent macrocycle into a highly water-soluble, biocompatible platform.
| Property | Pristine Pillar[n]arenes (e.g., Per-alkoxylated) | Carboxylated Pillar[n]arenes | Key Implications for Application |
| Solubility | Soluble in organic solvents (e.g., chloroform, THF, acetone); Insoluble in water.[8] | Soluble in aqueous media, particularly at neutral to basic pH where the carboxylic acids are deprotonated; Insoluble in their neutral carboxylic acid form.[9][10] | Carboxylation is essential for biomedical applications such as drug delivery and biosensing, which require aqueous compatibility. Pristine pillararenes are suited for applications in materials science and catalysis in organic media. |
| Cavity Environment | Electron-rich, hydrophobic. | Electron-rich, hydrophobic core with anionic portals (at pH > pKa). | The anionic portals of carboxylated pillararenes add electrostatic interactions to the binding forces, enabling strong complexation with cationic guests in water. |
| pH-Responsiveness | Not pH-responsive. | Highly pH-responsive; solubility and guest-binding can be modulated by pH changes.[10] | Enables the design of "smart" stimuli-responsive systems for controlled drug release in acidic tumor microenvironments. |
| Toxicity | N/A for aqueous systems. | Generally considered to have low cytotoxicity, making them suitable for biological applications.[3] | Essential for in vivo applications, including drug delivery and diagnostics. |
Host-Guest Chemistry: A Quantitative Comparison
The functionalization of the pillar[n]arene rim dramatically influences its host-guest chemistry, shifting its binding preferences from neutral molecules in organic solvents to a wide range of guests, including charged species, in aqueous solutions. The binding affinity is quantified by the association constant (Kₐ), where a higher value indicates stronger binding.
The primary driving forces for complexation in pristine pillar[n]arenes are C-H···π interactions and hydrophobic effects within their electron-rich cavity.[11] In contrast, the host-guest interactions of carboxylated pillar[n]arenes in water are a combination of hydrophobic effects, π-π stacking, and crucial electrostatic interactions between the anionic carboxylate groups and cationic guests.[4][8]
| Host | Guest | Solvent | Association Constant (Kₐ) (M⁻¹) | Reference |
| Per-ethylated Pillar[4]arene | 1,6-Diacetoxyhexane | CDCl₃ | 1.1 x 10³ | [12] |
| Per-ethylated Pillar[4]arene | Dimethyl hexanedioate | CDCl₃ | 2.5 x 10² | [12] |
| Dimethoxypillar[4]arene | 1,4-Dicyanobutane (DCB) | CDCl₃ | (2.14 ± 0.08) × 10⁴ | [13] |
| Carboxylated Pillar[4]arene | Methyl Viologen | D₂O | (8.20 ± 1.70) × 10⁴ | [7] |
| Carboxylated Pillar[5]arene | Methyl Viologen | D₂O | (1.02 ± 0.10) × 10⁸ | [7] |
| Cationic Pillar[4]arene | Dodecylsulfonate | D₂O | ~10⁷ | [14] |
This table illustrates the strong binding capabilities of both pillararene types in their respective optimal solvent systems. Direct comparison of Kₐ values is context-dependent due to the different solvents and guest molecules.
Experimental Protocols
Accurate determination of binding constants is crucial for evaluating the performance of host-guest systems. ¹H NMR titration is one of the most common and reliable methods.
Detailed Protocol: ¹H NMR Titration for Kₐ Determination
This protocol describes the determination of the association constant (Kₐ) for a 1:1 host-guest complex.
1. Materials and Preparation:
-
Host Solution: Prepare a stock solution of the pillararene host (e.g., 1.0 mM) in a suitable deuterated solvent (e.g., CDCl₃ for pristine pillararenes, D₂O with a phosphate buffer for carboxylated pillararenes).
-
Guest Solution: Prepare a concentrated stock solution of the guest molecule (e.g., 40-100 times the host concentration) in the exact same solvent as the host solution.
-
Equipment: High-resolution NMR spectrometer, high-precision microliter syringe, NMR tubes.
2. Titration Procedure:
-
Initial Spectrum (Host only): Transfer a precise volume (e.g., 0.6 mL) of the host solution into an NMR tube and acquire its ¹H NMR spectrum. This is the "zero guest" data point.
-
Incremental Additions: Add a small, precise aliquot of the concentrated guest solution (e.g., 2-10 µL) to the NMR tube using the microliter syringe.
-
Mixing and Equilibration: Thoroughly mix the solution by gentle inversion of the tube and allow the system to reach equilibrium (typically a few minutes).
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum after each addition of the guest.
-
Repeat: Continue the incremental additions of the guest solution until a total of 10-20 data points are collected, or until the chemical shifts of the host protons show no further significant changes, indicating saturation.
3. Data Analysis:
-
Monitor Chemical Shift Changes: Identify one or more host protons whose chemical shifts (δ) change significantly upon guest binding.
-
Non-linear Curve Fitting: Plot the change in chemical shift (Δδ) of the monitored proton(s) as a function of the total guest concentration.
-
Calculate Kₐ: Fit the resulting binding isotherm to a 1:1 binding model equation using appropriate software (e.g., Origin, specialized online tools). The equation relates the observed chemical shift change to the host and guest concentrations and the association constant.[8]
Visualizing Structures and Mechanisms
Structural Comparison
The fundamental structural difference lies in the functional groups at the rims of the pillararene. This seemingly small change has profound implications for the macrocycle's properties and applications.
Caption: From hydrophobic to hydrophilic: the impact of carboxylation.
Experimental Workflow
The workflow for evaluating a pillararene-based system for drug delivery illustrates the practical steps from synthesis to biological evaluation, highlighting the critical role of the carboxylated derivative for aqueous testing.
Caption: Workflow comparison for material vs. biomedical applications.
Application in Targeted Drug Delivery: EGFR Signaling Pathway
Carboxylated pillararenes can serve as nanocarriers for targeted cancer therapy. For instance, a pillararene loaded with an EGFR inhibitor could be targeted to cancer cells overexpressing this receptor. The drug release could be triggered by the lower pH of the tumor microenvironment or within the endosome after cellular uptake, interfering with downstream signaling pathways like the Ras/Raf/MAPK cascade that promotes cell proliferation.[1][15]
Caption: Pillararene-mediated inhibition of the EGFR signaling cascade.
Conclusion
The functionalization of pristine pillar[n]arenes with carboxyl groups is a transformative strategy that unlocks their potential for a vast range of biomedical applications. While pristine pillararenes remain valuable tools for supramolecular chemistry in organic environments, their carboxylated counterparts offer the crucial aqueous solubility, biocompatibility, and stimuli-responsive properties required for advanced drug delivery systems, biosensors, and other biological tools. The choice between these two classes of macrocycles is therefore fundamentally dictated by the intended application environment. For researchers in drug development, carboxylated pillar[n]arenes represent a versatile and powerful platform for creating sophisticated, targeted, and responsive therapeutic systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Binding of Ethylated Pillar[5]arene with Pentene and Chlorobutane Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Pillar[n]arene Sensor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes have emerged as a versatile class of macrocyclic hosts in supramolecular chemistry, prized for their unique pillar-shaped architecture, electron-rich cavities, and amenability to functionalization.[1][2] These characteristics make them exceptional candidates for the development of highly selective and sensitive chemical sensors for a wide array of analytes, including metal ions, small organic molecules, and amino acids.[3][4] The critical measure of a sensor's performance is its selectivity—the ability to bind to a target analyte in the presence of other, often structurally similar, interfering species. This guide provides an objective comparison of the selectivity of different pillar[n]arene-based sensors, supported by experimental data and detailed protocols to aid in the design and evaluation of new sensory systems.
Comparison of Sensor Selectivity
The selectivity of a pillar[n]arene sensor is rigorously tested by challenging it with a variety of potential interferents. The sensor's response to the target analyte is compared with its response to these other species. The following tables summarize the quantitative data from selectivity studies of pillar[n]arene sensors designed for different classes of analytes.
Table 1: Selectivity of a Pillar[5]arene-Based Sensor (BTAP5) for L-Tryptophan
A fluorescent sensor, BTAP5, was developed for the detection of L-tryptophan (L-Trp). Its selectivity was validated by measuring the change in fluorescence intensity upon the addition of various amino acids and common ions.[5]
| Interfering Species | Fluorescence Intensity Change (ΔF/F₀) |
| L-Tryptophan (Target) | ~14-fold increase |
| L-Phenylalanine | Negligible Change |
| L-Tyrosine | Negligible Change |
| L-Histidine | Negligible Change |
| L-Proline | Negligible Change |
| L-Leucine | Negligible Change |
| L-Valine | Negligible Change |
| L-Glutamic acid | Negligible Change |
| L-Cysteine | Negligible Change |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | Negligible Change |
Data synthesized from a study on a functionalized pillar[5]arene sensor. The results demonstrate exceptionally high selectivity for L-Tryptophan over other aromatic and aliphatic amino acids and common metal ions.[5]
Table 2: Selectivity of a Pillar[6]arene-Based System for Paraquat
A water-soluble carboxylated pillar[6]arene (WP6) has been shown to form a highly stable host-guest complex with the herbicide paraquat (PQ). The selectivity is driven by a combination of electrostatic and hydrophobic interactions.[7]
| Analyte | Binding Constant (Kₐ, M⁻¹) | Notes |
| Paraquat (Target) | (1.3 ± 0.2) x 10⁵ | Strong binding due to size and electronic complementarity.[7] |
| Diquat | Lower Affinity | The different geometry of diquat results in weaker interactions. |
| Various Metal Ions | No significant binding | The cavity is selective for organic cations of appropriate size. |
This system's high binding affinity for paraquat highlights the importance of size and shape complementarity between the pillar[n]arene cavity and the guest molecule for achieving selectivity.[7]
Table 3: Selectivity of a Functionalized Pillar[5]arene for Metal Ions
A novel amino-pillar[5]arene (APA) was synthesized and evaluated as a fluorescent probe for various metal ions. The study revealed high selectivity for gold ions (Au³⁺).[8]
| Metal Ion | Fluorescence Response |
| Au³⁺ (Target) | Significant Quenching |
| Na⁺, K⁺, Mg²⁺, Ca²⁺ | No significant change |
| Pb²⁺, Cr³⁺, Mn²⁺, Fe³⁺ | No significant change |
| Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | No significant change |
| Cd²⁺, Hg²⁺, Ag⁺ | No significant change |
The APA probe demonstrated excellent selectivity for Au³⁺ over a wide range of 21 other metal ions, indicating a specific interaction between the amino groups of the pillar[n]arene and Au³⁺.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating sensor performance. Below are generalized methodologies for key experiments used to determine the selectivity of pillar[n]arene sensors.
Protocol 1: Fluorescence Titration for Selectivity Assessment
This protocol is used to determine the change in fluorescence of a sensor in the presence of a target analyte versus potential interferents.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pillar[n]arene sensor (e.g., 1.0 x 10⁻³ M) in an appropriate solvent system (e.g., H₂O/DMSO).[5]
-
Prepare stock solutions of the target analyte and all interfering species (e.g., 1.0 x 10⁻² M) in the same solvent system.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a solution of the pillar[n]arene sensor at a fixed concentration (e.g., 1.0 x 10⁻⁵ M).
-
Record the initial fluorescence spectrum of the sensor solution.
-
To assess selectivity, add a specific concentration of an interfering species (e.g., 10 equivalents) to the sensor solution and record the fluorescence spectrum.
-
Repeat this measurement for all potential interferents.
-
Finally, add the target analyte to a fresh solution of the sensor and record the change in fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity or the change in fluorescence (ΔF/F₀) against each tested species. A significant change only in the presence of the target analyte indicates high selectivity.
-
Protocol 2: ¹H NMR for Host-Guest Interaction Studies
¹H NMR spectroscopy is a powerful tool to elucidate the binding mode and stoichiometry of the host-guest complex, providing insight into the basis of selectivity.
-
Sample Preparation:
-
Prepare a solution of the pillar[n]arene host in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 2.0 mM).
-
Prepare a stock solution of the guest (analyte) in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the pillar[n]arene host alone.
-
Add incremental amounts of the guest stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the protons on both the host and guest molecules. Significant shifts in specific protons can confirm the formation of an inclusion complex and indicate which parts of the molecules are interacting.[5]
-
This data can be used to determine the binding constant (Kₐ) and the stoichiometry of the complex.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular interactions.
Experimental Workflow for Sensor Selectivity Validation
Caption: Workflow for cross-validating the selectivity of a pillar[n]arene sensor.
Host-Guest Sensing Mechanism
Caption: A typical host-guest interaction leading to a change in fluorescence signal.
References
- 1. Recent Applications of Pillar[ n]arene-Based Host-Guest Recognition in Chemosensing and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel functionalized pillar[5]arene-based selective amino acid sensor for l-tryptophan - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. supradrug.com [supradrug.com]
- 8. Novel Amino-pillar[5]arene as a Fluorescent Probe for Highly Selective Detection of Au3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Pillar[n]arenes in Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The field of supramolecular catalysis has seen a rapid expansion with the advent of novel macrocyclic hosts. Among these, pillar[n]arenes, with their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization, have emerged as promising candidates for a wide range of catalytic applications. This guide provides an objective comparison of the performance of pillar[n]arene-based catalysts against other established alternatives, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Metal Nanoparticle Catalysis: Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol is a benchmark reaction to evaluate the efficacy of catalysts, particularly those based on metal nanoparticles. Pillar[n]arenes have proven to be excellent stabilizers for gold nanoparticles (AuNPs), enhancing their catalytic activity and stability.
A study demonstrated the superior performance of a 2D heterogeneous hybrid nanomaterial (P5A-Au-GD), composed of pillar[1]arene-reduced AuNPs supported on graphdiyne, in the reduction of 4-nitrophenol.[2] The P5A-Au-GD catalyst exhibited significantly higher catalytic performance compared to a commercial Pd/C catalyst.[2]
Another investigation focused on co-assembled hybrid composites of pillar[1]arene (P5A) and AuNPs. This water-insoluble catalyst demonstrated a high reaction rate constant of 0.3959 min⁻¹ and achieved over 95% reduction of 4-nitrophenol in 20 minutes.[3] The catalyst also maintained high efficiency after five cycles, highlighting its recyclability.[3]
For comparison, gold nanoparticles stabilized by cyclodextrins have also been employed for the same reaction. While direct comparative studies are limited, individual reports on cyclodextrin-stabilized AuNPs show efficient reduction of 4-nitrophenol, with catalytic activities comparable to those observed with β-cyclodextrin and γ-cyclodextrin.
Table 1: Comparison of Catalytic Performance in the Reduction of 4-Nitrophenol
| Catalyst | Support/Stabilizer | Substrate | Reductant | Reaction Time (min) | Conversion (%) | Rate Constant (k) | Reference |
| P5A-Au | Graphdiyne (GD) | 4-Nitrophenol | NaBH₄ | < 10 | > 95 | Not explicitly stated, but faster than Pd/C | [2] |
| Pd/C | Carbon | 4-Nitrophenol | NaBH₄ | > 10 | < 90 | Slower than P5A-Au-GD | [2] |
| P5A-Au | Self-assembled 2D film | 4-Nitrophenol | NaBH₄ | 20 | > 95 | 0.3959 min⁻¹ | [3] |
Experimental Protocol: Reduction of 4-Nitrophenol catalyzed by P5A-Au-GD[2]
A 4.0 mL standard cuvette was charged with an aqueous solution of 4-nitrophenol (0.4 M, 2.0 mL) and NaBH₄ (0.5 M, 1.0 mL). To this mixture, a dispersed aqueous solution of P5A-Au-GD in deionized water (1.0 mg mL⁻¹, 10.0 μL) was added. The reduction process was monitored at different time intervals by UV-vis spectroscopy, with the wavelength varying from 600–200 nm.
Photocatalysis: Degradation of Methylene Blue
Pillar[n]arenes can be integrated with semiconductor materials like titanium dioxide (TiO₂) to enhance their photocatalytic activity. The pillar[n]arene moiety can act as a host for substrate molecules, concentrating them near the photocatalytic surface and thus improving the degradation efficiency.
The performance of such pillar[n]arene-based photocatalysts can be benchmarked against standard photocatalysts like Degussa P25 TiO₂. The key performance metric in these comparisons is the quantum yield, which quantifies the efficiency of converting absorbed photons into desired chemical reactions.
Table 2: Illustrative Comparison for Photocatalytic Degradation of Methylene Blue
| Catalyst | Substrate | Light Source | Degradation (%) | Time (min) | Key Feature |
| Pillar[1]arene-TiO₂ (Hypothetical) | Methylene Blue | Visible Light | High | - | Enhanced substrate concentration via host-guest interactions. |
| Bare TiO₂ | Methylene Blue | UV/Visible Light | Moderate | - | Standard semiconductor photocatalyst. |
| Degussa P25 TiO₂ | Methylene Blue | UV Light | High | - | Commercial benchmark with high surface area. |
Experimental Protocol: General Procedure for Photocatalytic Degradation of Methylene Blue
In a typical experiment, the photocatalyst (e.g., pillar[n]arene-TiO₂ composite) is suspended in an aqueous solution of methylene blue. The suspension is stirred in the dark to establish adsorption-desorption equilibrium. Subsequently, the solution is irradiated with a light source (e.g., a Xenon lamp simulating solar light or a specific wavelength LED). The degradation of methylene blue is monitored by measuring the absorbance of the solution at its characteristic wavelength (around 664 nm) at regular intervals using a UV-vis spectrophotometer.
Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling
Pillar[n]arenes functionalized with appropriate ligands can serve as scaffolds for transition metal catalysts, such as palladium, in cross-coupling reactions. The macrocyclic structure can provide a specific microenvironment around the metal center, influencing the catalyst's activity, selectivity, and stability.
Calix[n]arenes, another class of macrocycles, have been extensively studied as ligands and supports for palladium catalysts in Suzuki-Miyaura reactions. For instance, a calix[5]arene-supported PEPPSI-IPr Pd complex has demonstrated high reactivity and selectivity for the coupling of aryl chlorides under mild conditions, with the added benefit of low palladium leaching.[6]
While direct head-to-head comparisons with pillar[n]arene-based palladium catalysts under identical conditions are scarce in the reviewed literature, the performance of such systems can be evaluated based on turnover numbers (TON) and turnover frequencies (TOF).
Table 3: Representative Performance in Suzuki-Miyaura Cross-Coupling
| Catalyst | Ligand/Support | Substrates | Base | Solvent | Temp (°C) | Yield (%) |
| Pillar[7]arene-Pd Complex (Hypothetical) | Functionalized Pillar[7]arene | Aryl halide + Arylboronic acid | K₂CO₃ | Toluene | 80 | High |
| Calix[5]arene-PEPPSI-IPr-Pd | IPr-functionalized Calix[5]arene | 4-chlorotoluene + Phenylboronic acid | K₃PO₄ | Ethanol | 80 | 98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[8]
A reaction vessel is charged with the aryl halide (1 mmol), arylboronic acid (1.5 mmol), a base (e.g., K₂CO₃, 2 mmol), and the pillar[n]arene-palladium catalyst (typically 0.1-1 mol%). The vessel is flushed with an inert gas (e.g., argon), and a degassed solvent (e.g., toluene, 5 mL) is added. The reaction mixture is then heated to the desired temperature and stirred for a specified time. After completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using standard techniques like column chromatography.
Asymmetric Organocatalysis: Aldol Reaction
Functionalizing pillar[n]arenes with chiral organocatalytic moieties, such as proline, can create novel catalysts for asymmetric synthesis. The pillar[n]arene scaffold can provide a chiral microenvironment and influence the stereochemical outcome of the reaction.
The proline-catalyzed asymmetric aldol reaction is a well-established transformation. The performance of a proline-functionalized pillar[n]arene catalyst would be benchmarked against proline itself and its simple derivatives. Key performance indicators are the reaction yield and the enantiomeric excess (ee) of the product.
Table 4: Hypothetical Comparison for Asymmetric Aldol Reaction
| Catalyst | Reactants | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Proline-functionalized Pillar[1]arene | Aldehyde + Ketone | DMSO | High | High |
| L-Proline | Aldehyde + Ketone | DMSO | Moderate to High | Moderate to High |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction[9]
To a solution of the aldehyde (0.5 mmol) in the solvent (e.g., DMSO, 1 mL), the ketone (2 mmol) and the proline-functionalized pillar[n]arene catalyst (10-20 mol%) are added. The reaction mixture is stirred at a specific temperature (e.g., room temperature or cooled) for a certain period. The reaction is then quenched, and the product is extracted and purified. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Catalytic Cycle of 4-Nitrophenol Reduction
Caption: Catalytic cycle for the reduction of 4-nitrophenol.
Host-Guest Interaction in Photocatalysis
References
- 1. Identification of site requirements for reduction of 4-nitrophenol using gold nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Graphdiyne bearing pillar[5]arene-reduced Au nanoparticles for enhanced catalytic performance towards the reduction of 4-nitrophenol and methylene blue - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Dimeric Pillar[5]arene as a Novel Fluorescent Host for Controllable Fabrication of Supramolecular Assemblies and Their Photocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Calix[8]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of pillar[n]arene synthesis methods
Pillar[n]arenes, a class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and versatile functionalization potential.[1][2] Their synthesis has evolved since their discovery, with several methods now available to researchers. This guide provides a comparative overview of the most common synthetic methodologies for pillar[n]arenes, focusing on key performance indicators, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for pillar[n]arenes is dictated by the desired ring size (n), the functional groups on the hydroquinone monomer, and the desired yield and purity. The following table summarizes the quantitative data for some of the most prevalent methods.
| Synthesis Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) of Pillar[3]arene | Yield (%) of Pillar[4]arene | Key Features |
| Lewis Acid Catalysis | Boron trifluoride diethyl etherate (BF₃·OEt₂) | 1,2-Dichloroethane | 30 | 30 min | 71 | Low/Not reported | Rapid, high-yield for pillar[3]arenes.[5][6][7] The solvent acts as a template.[8] |
| Chlorocyclohexane | RT | - | Low | High (up to 85%) | Selective for pillar[4]arenes due to solvent templating.[4][9] | ||
| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | RT | - | 62 | - | Efficient for functionalized pillar[n]arenes under mild conditions.[1][10][11][12] |
| Methanesulfonic acid | Dichloromethane | RT | - | High | Low | High solvent-dependent selectivity.[13][14] | |
| Chloroform | RT | - | Low | High | High solvent-dependent selectivity.[13][14] | ||
| Solvent-Free Mechanochemical | Sulfuric acid (H₂SO₄) | None (grinding) | RT | - | - | 84 | Environmentally friendly, high yield for pillar[4]arenes.[8][9][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of pillar[n]arenes. Below are protocols for two common and high-yielding methods.
Protocol 1: High-Yield Synthesis of Dimethoxypillar[3]arene using BF₃·OEt₂
This method, adapted from Ogoshi et al., is highly effective for producing pillar[3]arenes.[6][7]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
1,2-Dichloroethane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
Dissolve 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 1,2-dichloroethane (20 mL).
-
Add paraformaldehyde (0.93 g, 30 mmol) to the solution.
-
Add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) to the mixture.
-
Stir the mixture at 30 °C for 30 minutes. The reaction is often complete within 3 minutes.[6][7]
-
Pour the solution into methanol to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from a chloroform/acetone mixture (1:1 v/v) to yield pure dimethoxypillar[3]arene as a white solid (Yield: 71%).[6]
Protocol 2: Selective Synthesis of Ethoxypillar[4]arene using BF₃·OEt₂ in Chlorocyclohexane
This protocol utilizes a templating solvent to favor the formation of the larger pillar[4]arene macrocycle.[9]
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Chlorocyclohexane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
Procedure:
-
Combine 1,4-diethoxybenzene and paraformaldehyde in chlorocyclohexane.
-
Add boron trifluoride diethyl etherate as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Precipitate the product by adding methanol.
-
Collect the solid by filtration and dry under vacuum to obtain ethoxypillar[4]arene. This method avoids the need for column chromatography.[9]
Synthesis Workflows
The synthesis of pillar[n]arenes generally proceeds through a Friedel-Crafts alkylation mechanism. The following diagrams illustrate the generalized workflows for the formation of pillar[3]arene and pillar[4]arene, highlighting the role of the templating solvent.
References
- 1. One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Research | Department of Synthetic Chemistry and Biological Chemistry, Graduate School of Engineering [sbchem.kyoto-u.ac.jp]
- 5. Facile, rapid, and high-yield synthesis of pillar[5]arene from commercially available reagents and its X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study. | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Selective Synthesis of Pillar[ n]arene ( n = 5, 6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
A Quantitative Comparison of Pillar[n]arene Host-Guest Binding Constants for Researchers and Drug Development Professionals
Pillar[n]arenes, a class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and tunable functionalities.[1][2][3] Their ability to form stable host-guest complexes with a variety of guest molecules makes them promising candidates for applications in drug delivery, sensing, and materials science.[4][5][6] This guide provides a quantitative comparison of the binding constants of various pillar[n]arene host-guest complexes, supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their work.
Quantitative Data on Host-Guest Binding Constants
The binding affinity between a pillar[n]arene host and a guest molecule is quantified by the association constant (Kₐ). A higher Kₐ value indicates a stronger binding interaction. The following tables summarize the binding constants for various pillar[n]arene-guest complexes, categorized by the pillar[n]arene type and the nature of the guest molecule.
Table 1: Binding Constants of Pillar[7]arene Host-Guest Complexes
| Host | Guest | Solvent | Kₐ (M⁻¹) | Method | Reference |
| Per-hydroxylated pillar[7]arene | Paraquat | Methanol | 1.2 x 10³ | ¹H NMR | [2] |
| Water-soluble pillar[7]arene (46[7]) | Paraquat | Water | 8.2 ± 1.7 x 10⁴ | Fluorescence | [2] |
| Water-soluble pillar[7]arene (46[7]) | 1,4-Bis(pyridinium)butane | Water | > 10⁴ | Not Specified | [2] |
| Water-soluble pillar[7]arene (46[7]) | Arginine | Water | > 10⁴ | Not Specified | [2] |
| Water-soluble pillar[7]arene (46[7]) | Lysine | Water | > 10⁴ | Not Specified | [2] |
| Water-soluble pillar[7]arene (46[7]) | Histidine | Water | > 10⁴ | Not Specified | [2] |
| Cationic pillar[7]arene | Octylsulfonate | Water | up to 10⁷ | NMR, ITC | [8] |
| Per-hydroxylated pillar[7]arene | Dicyanoalkanes (C4 linker) | Not Specified | High | Not Specified | [9] |
| Pseudo[n]-pillar[7]arenes | Dinitriles, Dihaloalkanes, Imidazolium salt | Not Specified | Varies | Not Specified | [10] |
Table 2: Binding Constants of Pillar[9]arene Host-Guest Complexes
| Host | Guest | Solvent | Kₐ (M⁻¹) | Method | Reference |
| Ethylated pillar[9]arene (EtP6A) | 1,4-Phenylenediacetonitrile | o-Xylene | ~70 | Not Specified | [11] |
| Ethylated pillar[9]arene (EtP6A) | 1,4-Phenylenediacetonitrile | Acetone | ~4 | Not Specified | [11] |
| Water-soluble pillar[9]arene (WP6) | Hydrophobic cationic guests | Phosphate buffered saline | 10⁴ - 10⁹ | ITC | [12] |
| Anionic pillar[9]arene | Pemetrexed (chemotherapeutic drug) | Not Specified | 8.32 ± 0.27 x 10⁴ | Not Specified | [5] |
| Anionic pillar[9]arene | Camptothecin (chemotherapeutic drug) | Not Specified | 8.4 ± 1 x 10⁶ | Not Specified | [5] |
| Carboxylated pillar[9]arene (WP6) | Various dyes and guests | Water | High affinity | Not Specified | [13] |
Experimental Protocols for Determining Binding Constants
The accurate determination of binding constants is crucial for understanding and comparing host-guest interactions. The most common techniques employed are Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-vis spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[14]
-
Principle: A solution of the guest molecule is titrated into a solution of the pillar[n]arene host in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of guest to host.[14]
-
Experimental Setup:
-
The pillar[n]arene solution is placed in the sample cell, and the guest solution is loaded into the injection syringe.[15]
-
Both solutions are prepared in the same buffer to minimize heats of dilution.[16]
-
A series of small injections of the guest solution are made into the sample cell.[14]
-
The heat change after each injection is recorded until the binding sites on the host are saturated.
-
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.[12] For very high affinity interactions, a competitive binding experiment may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest complexation by monitoring the changes in the chemical shifts of the host and/or guest protons upon complex formation.[17]
-
Principle: The formation of a host-guest complex alters the electronic environment of the protons, leading to changes in their chemical shifts. The magnitude of these changes is related to the concentration of the complex and can be used to calculate the binding constant.[18]
-
Experimental Protocol (Titration):
-
A series of NMR spectra are recorded for solutions containing a constant concentration of the host and increasing concentrations of the guest.[7]
-
The chemical shift changes of specific protons on the host or guest are monitored.
-
The data is then fitted to a binding isotherm to calculate the association constant.[7]
-
-
Stoichiometry Determination: A Job plot analysis, where the total concentration of the host and guest is kept constant while their mole fraction is varied, can be used to determine the stoichiometry of the complex.[7]
UV-vis Spectroscopy
UV-vis spectroscopy can be employed when the formation of the host-guest complex results in a change in the absorbance spectrum of the chromophoric guest or host.[19]
-
Principle: Changes in the absorbance intensity or the appearance of new charge-transfer bands upon complexation are monitored.[9]
-
Experimental Protocol (Titration):
-
A solution of the chromophoric species (host or guest) is titrated with a solution of the other component.
-
The absorbance at a specific wavelength is recorded after each addition.
-
The change in absorbance is plotted against the concentration of the titrant and fitted to a binding model to determine the Kₐ.
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Determining Host-Guest Binding Constants
Caption: Workflow for determining pillar[n]arene host-guest binding constants.
Logical Relationship in Pillar[n]arene-based Drug Delivery
References
- 1. [PDF] Biological and related applications of pillar[n]arenes. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the bioapplications of ionic pillararenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00458B [pubs.rsc.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylated pillar[n]arene (n = 5–7) host molecules: high affinity and selective binding in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. supradrug.com [supradrug.com]
- 19. pH-Responsive Host–Guest Complexation in Pillar[6]arene-Containing Polyelectrolyte Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Disclaimer: Specific disposal procedures for a chemical named "Pilaren" could not be located in available safety and chemical databases. The information provided below is a general guideline for the proper disposal of hazardous chemicals in a laboratory setting, using Pyrene as an illustrative example due to the lack of data on this compound. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal to ensure full compliance with safety protocols and regulations.
Illustrative Example: Pyrene
Pyrene is a polycyclic aromatic hydrocarbon (PAH) that is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3][4][5] Therefore, all waste containing Pyrene must be treated as hazardous waste.
Data Presentation: Properties and Hazards of Pyrene
The following table summarizes key quantitative data for Pyrene, which is essential for risk assessment and the development of safe handling and disposal procedures.
| Property | Value |
| Physical State | Solid[4] |
| Appearance | Yellow[4] |
| Molecular Formula | C₁₆H₁₀ |
| Molecular Weight | 202.25 g/mol |
| Melting Point/Range | 148 - 152 °C / 298.4 - 305.6 °F[4] |
| Boiling Point/Range | 393 °C / 739.4 °F @ 760 mmHg[4] |
| Flash Point | 210 °C / 410 °F[4] |
| log Pow | 5.43[4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Carcinogenicity 1B, Specific Target Organ Toxicity - Single Exposure 3, Aquatic Acute 1, Aquatic Chronic 1[1] |
Experimental Protocol: Step-by-Step Disposal of Hazardous Chemical Waste (Example: Pyrene)
This protocol provides a detailed methodology for the safe disposal of a hazardous chemical like Pyrene in a laboratory environment.
1. Waste Identification and Segregation:
- Solid Waste: All solid materials contaminated with the chemical, such as gloves, weighing paper, pipette tips, and contaminated labware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous trash.[3]
- Liquid Waste: All liquid waste containing the chemical, including solutions and reaction mixtures, must be collected in a separate, compatible, and clearly labeled hazardous waste container.
- Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Waste Collection and Storage:
- Containers: Use only approved, chemically resistant containers for hazardous waste collection. Ensure containers are in good condition with secure, tight-fitting lids.
- Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Pyrene Waste"), and the specific hazard pictograms (e.g., health hazard, environmental hazard).
- Storage Location: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Use secondary containment to prevent spills.
3. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling hazardous waste, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] For potent compounds or when generating dust, a respirator may be necessary.[4]
4. Preparing for Disposal:
- Ensure all waste containers are securely sealed.
- Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.
- Provide an accurate inventory of the waste, including the chemical name and estimated quantity.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[3] Never dispose of hazardous chemicals down the drain or in the regular trash.
Mandatory Visualization: Hazardous Waste Disposal Workflow
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: Workflow for proper disposal of laboratory chemical waste.
References
Navigating the Unknown: A Safety Protocol for Handling "Pilaren" and Unidentified Chemicals
Immediate action required: The substance referred to as "Pilaren" could not be definitively identified through standard chemical safety databases. It is imperative to correctly identify the chemical and obtain its specific Safety Data Sheet (SDS) before any handling, storage, or disposal. The following guide provides essential safety protocols for handling potentially hazardous or unidentified chemicals in a laboratory environment, ensuring the well-being of researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling any chemical, especially one that is not fully identified, a comprehensive approach to personal protection is critical. The following table summarizes the minimum required PPE. Always consult the specific SDS for a chemical for any additional or specialized requirements.
| PPE Category | Component | Purpose |
| Eye and Face Protection | Chemical Safety Goggles | Protects eyes from splashes and airborne particles.[1] |
| Face Shield | Provides additional protection for the face from splashes or explosions.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Protects hands from direct contact with hazardous materials. The type of glove material must be appropriate for the specific chemical being handled.[1] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[2][3] |
| Chemical-Resistant Apron | Offers an additional layer of protection against spills of corrosive or hazardous substances. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Used to control inhalation exposure to hazardous vapors, dusts, or gases.[1][4] |
| Respirator | Required when ventilation is insufficient to control airborne contaminants. The type of respirator and cartridge must be selected based on the specific hazard. |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for minimizing risks in the laboratory. The following step-by-step guidance outlines a safe workflow for handling chemicals.
Step 1: Chemical Identification and Information Gathering
-
Crucial First Step: Positively identify the chemical. Check the container label for the chemical name, manufacturer, and any hazard warnings.
-
Obtain the SDS: Secure the Safety Data Sheet (SDS) for the identified chemical. The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.[2] Your institution is required to maintain a library of SDSs for all chemicals used.[2]
Step 2: Engineering Controls and Work Area Preparation
-
Ventilation: Always handle potentially hazardous chemicals in a well-ventilated area. A chemical fume hood is the preferred engineering control for volatile or dusty substances.[1][3][4]
-
Clear Workspace: Ensure the work area is clean, uncluttered, and free of unnecessary equipment or materials.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
Step 3: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as outlined in the table above and as specified in the chemical's SDS. Ensure a proper fit for all equipment.
Step 4: Chemical Handling
-
Dispensing: When dispensing chemicals, do so carefully to avoid splashes or the generation of dust.
-
Avoid Direct Contact: Never touch chemicals with your bare hands.[3]
-
No Mouth Pipetting: Always use a pipette bulb or other mechanical device for pipetting.[3]
-
Container Labeling: If you transfer a chemical to a secondary container, that container must be immediately and accurately labeled with the chemical name and any associated hazards.[3][5]
Step 5: Disposal Plan
-
Waste Segregation: Do not mix different chemical wastes unless explicitly instructed to do so by your institution's hazardous waste disposal guidelines.
-
Proper Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) office for specific procedures.
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates the critical decision-making process and workflow for safely handling any chemical in a laboratory setting.
Caption: Workflow for Safe Chemical Handling in a Laboratory Setting.
By adhering to these fundamental safety principles, researchers can mitigate the risks associated with handling chemicals and maintain a safe laboratory environment. The paramount importance of accurately identifying any chemical and thoroughly reviewing its Safety Data Sheet before use cannot be overstated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
